molecular formula C7H16O4 B1580888 BIS(2-METHOXYETHOXY)METHANE CAS No. 4431-83-8

BIS(2-METHOXYETHOXY)METHANE

Cat. No.: B1580888
CAS No.: 4431-83-8
M. Wt: 164.2 g/mol
InChI Key: QWRBKBNCFWPVJX-UHFFFAOYSA-N
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Description

BIS(2-METHOXYETHOXY)METHANE is a useful research compound. Its molecular formula is C7H16O4 and its molecular weight is 164.2 g/mol. The purity is usually 95%.
The exact mass of the compound 2,5,7,10-Tetraoxaundecane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5225. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methoxy-2-(2-methoxyethoxymethoxy)ethane
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InChI

InChI=1S/C7H16O4/c1-8-3-5-10-7-11-6-4-9-2/h3-7H2,1-2H3
Source PubChem
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InChI Key

QWRBKBNCFWPVJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCOCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O4
Source PubChem
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DSSTOX Substance ID

DTXSID20196131
Record name 2,5,7,10-Tetraoxaundecane
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Molecular Weight

164.20 g/mol
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CAS No.

4431-83-8
Record name 2,5,7,10-Tetraoxaundecane
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Record name Bis-methoxyethoxy methane
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Record name 2,5,7,10-tetraoxaundecane
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Record name BIS-METHOXYETHOXY METHANE
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Foundational & Exploratory

A Technical Guide to the Synthesis of Bis(2-methoxyethoxy)methane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of bis(2-methoxyethoxy)methane (CAS 4431-83-8), a versatile organic compound also known as 2,5,7,10-tetraoxaundecane.[1] This document addresses a common misconception regarding its synthesis pathway and presents the scientifically accepted acid-catalyzed acetalization method in detail. It is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the reaction mechanisms, experimental protocols, and critical process parameters for producing this high-purity chemical intermediate. The guide emphasizes the causality behind experimental choices, providing field-proven insights to ensure reproducible and efficient synthesis.

Introduction: Correcting the Synthetic Approach

This compound is a high-purity, colorless liquid with a unique structure featuring two methoxyethoxy groups linked by a central methylene bridge.[1][2] This structure imparts desirable properties, making it a valuable solvent in organic synthesis, a component in polymer formulations, and a key intermediate in the manufacturing of advanced materials for electronics, such as Organic Light-Emitting Diodes (OLEDs).[1][2][3] Its utility is particularly noted in applications requiring high purity (≥99.0%).[2][4]

A notable point of clarification is the mechanism of its synthesis. While some sources incorrectly cite aldol condensation as a viable route, this is fundamentally inconsistent with the principles of organic chemistry.[1][5][6][7] Aldol condensation is a carbon-carbon bond-forming reaction between enolates and carbonyl compounds. The synthesis of this compound, an acetal, involves the formation of carbon-oxygen bonds.

The correct and industrially practiced method is the acid-catalyzed acetalization (or etherification) of 2-methoxyethanol with a formaldehyde source.[1][4] This guide will focus exclusively on this scientifically validated pathway.

The Core Mechanism: Acid-Catalyzed Acetal Formation

The synthesis of this compound is a classic example of an acid-catalyzed nucleophilic addition reaction to a carbonyl group, leading to the formation of an acetal.[8][9][10] The overall reaction is reversible and is driven to completion by the removal of water, a byproduct of the condensation.

Overall Reaction:

2 CH₃OCH₂CH₂OH + CH₂O ---(H⁺ catalyst)---> (CH₃OCH₂CH₂O)₂CH₂ + H₂O

The mechanism proceeds in several distinct, reversible steps:

  • Protonation of Formaldehyde : The acid catalyst (H⁺) protonates the carbonyl oxygen of formaldehyde. This crucial first step significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.[9]

  • Nucleophilic Attack by 2-Methoxyethanol : A molecule of 2-methoxyethanol, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a protonated hemiacetal intermediate.

  • Deprotonation to Form Hemiacetal : A weak base (e.g., another molecule of 2-methoxyethanol or water) removes a proton from the oxonium ion, yielding a neutral hemiacetal.

  • Protonation of the Hydroxyl Group : The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).

  • Formation of an Oxocarbenium Ion : The departure of the water molecule is assisted by the lone pair of electrons on the adjacent oxygen atom, resulting in the formation of a resonance-stabilized oxocarbenium ion. This is often the rate-determining step.[11]

  • Second Nucleophilic Attack : A second molecule of 2-methoxyethanol attacks the highly electrophilic oxocarbenium ion.

  • Final Deprotonation : A final deprotonation step yields the stable acetal product, this compound, and regenerates the acid catalyst.[9]

The entire process is an equilibrium.[9][10] To achieve high yields, the equilibrium must be shifted towards the products, typically by removing water as it is formed, often through azeotropic distillation.[1]

Acetal_Formation_Mechanism R1 CH₂O (Formaldehyde) Activated_CH2O [CH₂OH]⁺ (Protonated Formaldehyde) R1->Activated_CH2O + H⁺ R2 CH₃OCH₂CH₂OH (2-Methoxyethanol) H_plus H⁺ (Catalyst) Hemiacetal CH₃OCH₂CH₂OCH₂OH (Hemiacetal) Activated_CH2O->Hemiacetal + CH₃OCH₂CH₂OH - H⁺ Oxocarbenium [CH₃OCH₂CH₂OCH₂]⁺ (Oxocarbenium Ion) Hemiacetal->Oxocarbenium + H⁺ - H₂O Product (CH₃OCH₂CH₂O)₂CH₂ (this compound) Oxocarbenium->Product + CH₃OCH₂CH₂OH - H⁺

Caption: Acid-catalyzed mechanism for acetal formation.

Experimental Design and Protocols

The successful synthesis of this compound hinges on careful control of reagents, catalysts, and reaction conditions.

Reagents and Materials
Reagent/MaterialGradeSupplierPurpose
2-Methoxyethanol (Ethylene glycol monomethyl ether)Anhydrous, ≥99.5%Standard Chemical SupplierPrimary Nucleophile/Alcohol
ParaformaldehydeReagent GradeStandard Chemical SupplierAnhydrous source of Formaldehyde
Amberlyst-15Hydrogen formStandard Chemical SupplierHeterogeneous Acid Catalyst
TolueneAnhydrous, ≥99.8%Standard Chemical SupplierSolvent for azeotropic water removal
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionN/ANeutralizing agent
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeStandard Chemical SupplierDrying agent
  • Rationale for Reagent Choices:

    • Paraformaldehyde: Used as a solid, anhydrous source of formaldehyde gas (CH₂O).[12] This avoids introducing water, which would hinder the reaction equilibrium. Commercial formaldehyde solutions (formalin) contain significant amounts of water and are less ideal.[12][13]

    • Amberlyst-15: A macroporous sulfonic acid ion-exchange resin.[1] It serves as a heterogeneous acid catalyst, offering significant advantages over homogeneous acids like H₂SO₄. These benefits include simplified removal from the reaction mixture (by simple filtration), reduced corrosivity, and the potential for catalyst recycling, aligning with principles of green chemistry.[1]

    • Toluene: Forms a low-boiling azeotrope with water, facilitating its continuous removal from the reaction via a Dean-Stark apparatus. This is the critical step for driving the reversible reaction to completion.[1]

Step-by-Step Synthesis Protocol

Synthesis_Workflow A 1. Assemble Apparatus (Flask, Dean-Stark, Condenser) B 2. Charge Reactants (2-Methoxyethanol, Paraformaldehyde, Amberlyst-15, Toluene) A->B C 3. Heat to Reflux (Initiate azeotropic water removal) B->C D 4. Monitor Reaction (Observe water collection in Dean-Stark) C->D E 5. Cooldown & Catalyst Removal (Cool to RT, filter off Amberlyst-15) D->E Reaction Complete F 6. Workup: Neutralization & Washing (Wash with NaHCO₃ soln, then brine) E->F G 7. Drying (Dry organic layer with MgSO₄) F->G H 8. Purification (Vacuum Distillation) G->H I 9. Characterization (GC, NMR, IR) H->I

Caption: Experimental workflow for synthesis.

  • Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is oven-dried to eliminate residual moisture.

  • Charging the Reactor: To the flask, add 2-methoxyethanol (2.2 equivalents), paraformaldehyde (1.0 equivalent), Amberlyst-15 catalyst (approx. 5-10% by weight of the limiting reagent), and toluene (sufficient to fill the Dean-Stark trap and suspend the reactants).

  • Reaction Execution: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Water, being denser, will separate to the bottom of the trap while the toluene overflows back into the reaction flask.

  • Monitoring Progress: The reaction is monitored by observing the amount of water collected in the trap. The reaction is considered complete when water ceases to collect, and the theoretical amount has been recovered.

  • Cooldown and Catalyst Removal: Allow the mixture to cool to room temperature. The heterogeneous Amberlyst-15 catalyst is then easily removed by simple filtration.

  • Aqueous Workup: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize any residual acidity) and then with brine (to reduce the solubility of organic material in the aqueous phase).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Purification: The solvent (toluene) is first removed using a rotary evaporator. The crude product is then purified by vacuum distillation to yield this compound as a pure, colorless liquid.

Physicochemical Properties and Safety

A summary of key properties for the final product is essential for handling and application.

PropertyValueSource
CAS Number 4431-83-8[6]
Molecular Formula C₇H₁₆O₄[1]
Molecular Weight 164.20 g/mol [1]
Boiling Point ~181 °C @ 760 mmHg; 60°C @ 1.5 mmHg[6][]
Density ~0.995 g/cm³[6]
Solubility Fully miscible in water[5][6]
Appearance Colorless, transparent liquid[3]

Safety and Handling: this compound is considered to have lower volatility and is a mild skin and eye irritant.[1][3] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses), should be followed. Handle in a well-ventilated fume hood. While not readily biodegradable, it is not expected to have a high bioaccumulation potential.[15]

Conclusion and Future Directions

The synthesis of this compound is reliably achieved through an acid-catalyzed acetalization reaction, not aldol condensation. The use of a heterogeneous catalyst like Amberlyst-15 and the azeotropic removal of water are key to an efficient, high-yield, and scalable process. This method provides a robust foundation for producing the high-purity material required for advanced applications in the electronics and chemical industries.[2] Future research may focus on the development of continuous flow processes for manufacturing, which could offer enhanced control over reaction parameters and further improve efficiency and safety.

References

  • Smolecule. (2023, August 16). Buy this compound | 4431-83-8.
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Sources

"BIS(2-METHOXYETHOXY)METHANE CAS number 4431-83-8"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to BIS(2-METHOXYETHOXY)METHANE (CAS 4431-83-8)

Foreword: Understanding a Versatile Acetal

As a Senior Application Scientist, I've seen countless molecules rise through the ranks from niche curiosities to indispensable tools in research and industry. This compound, also known by its IUPAC name 2,5,7,10-tetraoxaundecane, is one such compound.[1] It belongs to the glyme family of solvents, which are prized for their unique combination of polarity, high boiling points, and chemical stability.[2][3] However, its formal classification as an acetal—specifically, the formal of 2-methoxyethanol—gives it distinct properties and applications that warrant a deeper, more focused exploration.[1][]

This guide is structured not as a simple data sheet, but as a logical progression of understanding, moving from the molecule's fundamental structure to its synthesis, characterization, and practical application. The goal is to provide fellow researchers, chemists, and drug development professionals with the causal insights needed to effectively and safely leverage this compound in their work. We will explore not just what this molecule does, but why it behaves the way it does, grounding our discussion in established chemical principles and validated protocols.

Molecular Architecture and Physicochemical Profile

The utility of any chemical reagent begins with its structure. This compound is characterized by a central methylene carbon bonded to two methoxyethoxy groups, forming a stable acetal linkage flanked by ether functionalities.[1] This unique arrangement dictates its physical and chemical behavior.

Caption: Chemical structure of this compound.

The presence of four ether oxygen atoms makes the molecule polar and capable of solvating cations, a characteristic feature of glymes that enhances the reactivity of organometallic reagents.[5] Unlike its parent alcohol, 2-methoxyethanol, it is an aprotic solvent, lacking acidic protons that could prematurely quench sensitive reactions. Its physicochemical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 4431-83-8[6]
Molecular Formula C₇H₁₆O₄[1][6]
Molecular Weight 164.20 g/mol [1][7]
IUPAC Name 2,5,7,10-tetraoxaundecane[1]
Synonyms Formaldehyde bis(2-methoxyethyl) acetal[][8]
Appearance Colorless liquid[9][10]
Boiling Point 60°C @ 1.5 mmHg (100°C @ 22 Torr)[8][11]
Density ~0.995 g/cm³ at 20-25°C[8][11][12]
Refractive Index ~1.414[8][11]
Water Solubility Fully miscible[8][11][12][13][14]
Purity Typically ≥97-99%[9][10]

Synthesis Pathways: A Mechanistic Perspective

From a practical standpoint, the synthesis of this compound is a lesson in electrophile-nucleophile chemistry. The most common industrial and laboratory methods involve the formation of an acetal from formaldehyde and two equivalents of 2-methoxyethanol.[15] The choice of catalyst—acidic or basic—fundamentally alters the reaction mechanism and can influence yield and purity.

Acid-Catalyzed Etherification

This is arguably the most direct route. The mechanism hinges on the acid-catalyzed activation of formaldehyde, enhancing its electrophilicity.[1] Strong acids are typically employed to protonate the formaldehyde's carbonyl oxygen, making the carbon atom highly susceptible to nucleophilic attack by the hydroxyl group of 2-methoxyethanol.[1] This process occurs twice to form the final acetal. A key challenge in this synthesis is managing the water produced as a byproduct, which can hydrolyze the acetal product back to the starting materials. Therefore, reaction setups often incorporate a means of water removal, such as a Dean-Stark apparatus, to drive the equilibrium toward the product.[1]

Heterogeneous Catalysis: The Sustainable Approach

To improve catalyst recovery and simplify product purification, solid acid catalysts like macroporous ion-exchange resins (e.g., Amberlyst-15) have proven highly effective.[1] These resins contain sulfonic acid groups that mimic the function of soluble strong acids but are easily filtered off post-reaction.[1] This approach offers significant environmental and process efficiency advantages, making it attractive for industrial-scale production.[1]

synthesis_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants Charge Reactor: - 2-Methoxyethanol - Formaldehyde Source - Solid Acid Catalyst (e.g., Amberlyst-15) setup Assemble with Water Removal System (e.g., Dean-Stark Trap) reactants->setup heat Heat to Reflux setup->heat monitor Monitor Water Collection (Reaction Progress) heat->monitor cool Cool Reaction Mixture monitor->cool filter Filter to Recover Catalyst cool->filter distill Purify by Vacuum Distillation filter->distill product This compound (High Purity) distill->product

Caption: Generalized workflow for heterogeneous catalytic synthesis.

Protocol: Laboratory-Scale Synthesis via Heterogeneous Catalysis

This protocol is a self-validating system; successful water collection in the Dean-Stark trap is a direct indicator of reaction progress.

  • Reactor Assembly: Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark trap filled with a suitable solvent (e.g., toluene to form an azeotrope with water), and a reflux condenser.

  • Charging Reagents: To the flask, add 2-methoxyethanol (2.2 equivalents), paraformaldehyde (1.0 equivalent, as the formaldehyde source), Amberlyst-15 resin (5-10% by weight of limiting reagent), and the azeotroping solvent.

  • Reaction: Heat the mixture to reflux. The water-toluene azeotrope will distill into the Dean-Stark trap. As it cools, the water will separate and collect in the bottom of the trap, while the toluene overflows back into the reaction flask. The reaction is complete when water ceases to collect.

  • Catalyst Removal: Cool the mixture to room temperature. Filter the reaction mixture to remove and recover the Amberlyst-15 resin. The resin can be washed, dried, and reused.

  • Purification: Transfer the filtrate to a distillation apparatus. Remove the azeotroping solvent under atmospheric pressure. Purify the remaining crude product by vacuum distillation to yield pure this compound. Characterize the final product using NMR and IR spectroscopy.

Analytical Characterization: The Spectroscopic Signature

For any researcher, confirming the identity and purity of a compound is paramount. This compound has a distinct spectroscopic fingerprint.

TechniqueObservationMechanistic Rationale
¹³C NMR Signal around 59 ppm.[1]Corresponds to the methoxy (-OCH₃) carbon atoms, which are shielded by the electron-donating oxygen.
Other signals for the methylene carbons (-CH₂-).The chemical shifts will vary depending on their proximity to the oxygen atoms.
IR Spectroscopy Strong C-O stretching vibrations (1000-1300 cm⁻¹).[1]Characteristic of the multiple ether and acetal linkages within the molecule.
C-H stretching vibrations (2800-3000 cm⁻¹).[1]Represents the methyl and methylene groups in the aliphatic chains.
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 164.[1]Corresponds to the molecular weight of the intact molecule, C₇H₁₆O₄.
Base peak typically at m/z = 89.[1]Results from a characteristic alpha-cleavage event, with the loss of a methoxyethyl group (•CH₂CH₂OCH₃, 59 Da) or methoxyethoxy group (75 Da), a common fragmentation pattern for acetals.[1]

Applications in Advanced Scientific Domains

The unique combination of aprotic polarity, high thermal stability, and cation-solvating ability makes this compound a valuable tool in several high-tech fields.

  • Solvent for Organic Synthesis : Its high boiling point and stability make it an excellent solvent for reactions requiring elevated temperatures. It has been explored as a medium for cross-coupling reactions like Suzuki-Miyaura and Heck couplings.[1] Its glyme-like nature is particularly beneficial in reactions involving alkali metal reagents.[3][5]

  • Electronics and Materials Science : High-purity grades of this compound are critical in the electronics industry.[9] It serves as a key intermediate or specialized solvent in the synthesis of complex organic materials for Organic Light-Emitting Diodes (OLEDs).[9] In this context, its reliability and consistency are paramount for achieving the desired brightness, color purity, and lifespan of electronic devices.[9]

  • Potential in Drug Formulation and Synthesis : While less documented than shorter-chain glymes, its properties suggest potential utility in pharmaceutical sciences. Glymes are known to be used in pharmaceutical formulations and can serve as inert reaction media for the synthesis of complex active pharmaceutical ingredients (APIs).[2][3] Its miscibility with water and many organic solvents could be advantageous for creating unique formulation systems or for facilitating challenging synthetic transformations in drug discovery.[14]

Safety, Handling, and Environmental Considerations

Trustworthiness in the lab requires a comprehensive understanding of a reagent's hazards. While this compound is not classified as acutely toxic, proper industrial hygiene should always be observed.[16]

Hazard ClassGHS PictogramSignal WordHazard Statement(s)
Skin IrritationGHS07WarningH315: Causes skin irritation
Eye IrritationGHS07WarningH319: Causes serious eye irritation
STOT SE 3GHS07WarningH335: May cause respiratory irritation

Source:

Standard Handling Protocol:
  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[11]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[11]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials like strong oxidizing agents.[16]

  • Spills: Absorb small spills with an inert material (e.g., sand, vermiculite) and dispose of it according to local regulations.

From an environmental perspective, data suggests the substance is not readily biodegradable, but a high potential for bioaccumulation is not expected.[17] Responsible disposal in accordance with local, state, and federal regulations is mandatory.

Conclusion

This compound (CAS 4431-83-8) is more than just another high-boiling solvent. Its acetal structure provides a unique stability profile, while its polyether chains impart the desirable properties of the glyme family. For the modern researcher, it represents a specialized tool for enabling challenging chemical transformations, formulating advanced materials, and potentially developing novel drug delivery systems. By understanding its synthesis, characterization, and handling requirements from a mechanistic viewpoint, scientists can confidently and safely integrate this versatile compound into their workflows, pushing the boundaries of innovation.

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An In-depth Technical Guide to the Molecular Structure of Bis(2-methoxyethoxy)methane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-methoxyethoxy)methane, a molecule holding significant relevance in various scientific sectors, is a diether acetal recognized for its unique solvent properties and as a key building block in organic synthesis. Known systematically by its IUPAC name, 1-methoxy-2-(2-methoxyethoxymethoxy)ethane, and also commonly as 2,5,7,10-tetraoxaundecane (TOU), this compound's utility is deeply rooted in its distinct molecular architecture.[1][2][3][4] This guide offers a comprehensive exploration of its structure, physicochemical characteristics, and the analytical techniques used for its characterization, providing essential insights for professionals in research and pharmaceutical development.

Core Molecular Identity

A precise understanding of a molecule's identity is foundational to its application. This compound is unambiguously defined by the following identifiers:

IdentifierValueReference
CAS Number 4431-83-8[1][2][5]
Molecular Formula C₇H₁₆O₄[1][3][5]
Molecular Weight 164.20 g/mol [1][2][5]
IUPAC Name 1-methoxy-2-(2-methoxyethoxymethoxy)ethane[1][4][]
Synonyms 2,5,7,10-Tetraoxaundecane, Formaldehyde 2-methoxyethyl acetal[2][3][4][7]
SMILES COCCOCOCCOC[1][]
InChI Key QWRBKBNCFWPVJX-UHFFFAOYSA-N[1][3]

Elucidation of the Molecular Structure

The structure of this compound features a central methylene group bonded to two oxygen atoms, forming an acetal linkage. Each of these oxygen atoms is, in turn, connected to a 2-methoxyethoxy group [-CH₂CH₂OCH₃]. This arrangement of ether and acetal functionalities imparts the molecule with its characteristic properties.

Caption: 2D representation of the this compound molecular structure.

Spectroscopic Characterization: A Definitive Fingerprint

Spectroscopic methods are indispensable for confirming the molecular structure and purity of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton environments within the molecule.[1]

  • ¹H NMR: The proton NMR spectrum is characterized by distinct signals. The protons of the terminal methoxy groups (-OCH₃) typically appear as a singlet around 3.4 ppm. The ethylene protons (-OCH₂CH₂O-) resonate as multiplets in the 3.6-3.8 ppm range. A key diagnostic signal is the singlet for the central acetal protons (-O-CH₂-O-), which appears further downfield at approximately 4.7 ppm due to the deshielding effect of the two adjacent oxygen atoms.[1]

  • ¹³C NMR: The carbon NMR spectrum provides complementary structural confirmation. The methoxy carbons are observed upfield around 59 ppm. The carbons of the ethylene units appear in the 70-72 ppm region, which is characteristic for carbons in ether linkages. The central acetal carbon is significantly deshielded and resonates at a distinctive downfield shift of about 95-100 ppm.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound displays several characteristic absorption bands:

  • C-H Stretching: Vibrations for the methyl and methylene groups are observed in the 2800-3000 cm⁻¹ region.[1][8]

  • C-O Stretching: Strong, diagnostic bands for the ether and acetal linkages are prominent in the 1000-1300 cm⁻¹ range.[1][8] The specific frequencies within this region can help distinguish the acetal C-O bonds from the ether C-O bonds.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which serves as a structural fingerprint.

  • Molecular Ion Peak: The molecular ion [M]⁺ is observed at a mass-to-charge ratio (m/z) of 164, corresponding to the compound's molecular weight.[1]

  • Key Fragmentation: A common fragmentation pathway for acetals is the alpha-cleavage adjacent to the central carbon. This results in the loss of a methoxyethyl group (mass of 75 u), leading to a prominent base peak at m/z 89.[1]

Physicochemical Properties

The physical and chemical properties of this compound are a direct consequence of its molecular structure.

PropertyValueReference
Physical Form Colorless Liquid[3][9]
Boiling Point 60 °C at 1.5 mmHg[7]
Density ~0.995 g/cm³[1][7]
Refractive Index ~1.414[1][7]
Water Solubility Fully miscible[7][10]

Its miscibility in water is attributed to the presence of multiple ether oxygen atoms, which can form hydrogen bonds with water molecules. This property, combined with its ability to dissolve a range of organic compounds, makes it a versatile solvent.[11]

Synthesis Methodologies

The industrial production of this compound is crucial for its availability in research and commercial applications. The primary synthesis route involves the reaction of 2-methoxyethanol with formaldehyde.[12]

Typical Synthesis Workflow: Acid-Catalyzed Acetal Formation

This method involves the direct reaction of two equivalents of 2-methoxyethanol with one equivalent of formaldehyde, typically in the presence of an acid catalyst.

Synthesis_Workflow Reactants Reactants: - 2-Methoxyethanol - Formaldehyde Reaction Reaction Vessel (Heated, Stirred) Reactants->Reaction Catalyst Acid Catalyst (e.g., Amberlyst-15) Catalyst->Reaction Workup Reaction Quenching & Phase Separation Reaction->Workup Crude Product Purification Purification (Distillation) Workup->Purification Product Final Product: This compound Purification->Product Purity ≥99%

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol Outline:

  • Charging the Reactor: A suitable reaction vessel is charged with 2-methoxyethanol and an acid catalyst, such as a sulfonic acid resin (e.g., Amberlyst-15).[1]

  • Addition of Formaldehyde: Formaldehyde (often as an aqueous solution or paraformaldehyde) is added to the mixture, typically in a controlled manner to manage the reaction exotherm.

  • Reaction: The mixture is heated and stirred for a specified period to drive the reaction to completion. Water, a byproduct of the reaction, may be removed to shift the equilibrium towards the product.

  • Neutralization and Workup: After cooling, the acid catalyst is filtered off (if solid) or neutralized. The crude product is then washed, often with water and/or a basic solution, to remove any remaining catalyst and unreacted starting materials.

  • Purification: The final product is purified by fractional distillation under reduced pressure to achieve high purity (e.g., ≥99.0%).[12]

Applications in Research and Drug Development

This compound belongs to the family of glycol ethers, which are valued for their excellent solvency power, high boiling points, and miscibility with both polar and non-polar substances.[11][13] These properties make them highly useful in various industrial and pharmaceutical applications.[14][15]

  • Solvent in Organic Synthesis: Its high boiling point and ability to dissolve a wide range of organic compounds make it a suitable solvent for various chemical reactions.[1]

  • Pharmaceutical Formulations: Glycol ethers, in general, are used as solvents in drug formulations to enhance the solubility of active pharmaceutical ingredients (APIs), which can improve bioavailability.[11][16] The low toxicity and good miscibility profile of related compounds suggest potential applications for this compound in topical and other delivery systems.

  • Research Chemical: It serves as a valuable intermediate and building block in the synthesis of more complex molecules.[7][17]

Safety and Handling

According to available safety data, this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS).[18] However, standard laboratory safety practices should always be observed.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

  • Handling: Use in a well-ventilated area. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

While acute toxicity appears to be low, it is noted that the substance is not readily biodegradable.[19] As with all chemicals, it is crucial to consult the most current Safety Data Sheet (SDS) before use.[18][20][21]

Conclusion

This compound is a structurally distinct diether acetal with a well-defined spectroscopic and physicochemical profile. Its unique combination of ether and acetal functionalities results in valuable properties, particularly as a high-boiling, water-miscible solvent. A thorough understanding of its molecular structure, as detailed in this guide, is fundamental for its effective and safe application in advanced chemical synthesis, research, and the development of pharmaceutical formulations.

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Solubility of Bis(2-methoxyethoxy)methane in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of bis(2-methoxyethoxy)methane (CAS No: 4431-83-8). Given the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on a mechanistic understanding derived from the molecule's structure, a summary of available qualitative data, and predictive analysis based on the principle of "like dissolves like." Crucially, this guide furnishes a detailed, field-proven experimental protocol for researchers to precisely determine solubility values in their specific solvent systems, ensuring both accuracy and reproducibility.

Introduction and Physicochemical Profile

This compound, also known by its IUPAC name 2,5,7,10-Tetraoxaundecane, is a high-boiling point, polyether and acetal solvent.[1][2] Its unique structure, featuring multiple ether linkages, imparts a distinct set of physical and chemical properties that make it a subject of interest as a solvent in organic synthesis and material science.[1] Understanding its solubility is paramount for its effective application, enabling researchers to select appropriate co-solvents, design stable formulations, and optimize reaction media.

The molecular structure consists of a central methylene group bonded to two 2-methoxyethoxy groups, creating an acetal linkage.[1] This combination of functional groups is key to its solvency properties.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 4431-83-8[3][4]
Molecular Formula C₇H₁₆O₄[3][4]
Molecular Weight 164.20 g/mol [3][4]
Appearance Colorless Liquid[3]
Density ~0.995 g/cm³ at 20°C[4]
Boiling Point 60°C at 1.5 mm Hg[5]
Refractive Index ~1.414[4]
Synonyms 2,5,7,10-Tetraoxaundecane; Formaldehyde bis(2-methoxyethyl) acetal[3][6]

Mechanistic Approach to Predicting Solubility

The solubility of a compound is governed by its intermolecular interactions with the solvent. The structure of this compound provides clear indicators of its expected behavior.

  • Ether Linkages: The molecule contains four ether oxygen atoms. These are Lewis basic sites that can act as hydrogen bond acceptors. This feature promotes solubility in protic solvents (like alcohols) and polar aprotic solvents.

  • Acetal Functional Group: The central O-C-O linkage is characteristic of an acetal. Acetals are generally stable under neutral and basic conditions but can be sensitive to acids. Their polarity is similar to ethers.

  • Lack of Hydroxyl Groups: Unlike glycol ethers such as diethylene glycol monomethyl ether, this compound has no hydroxyl (-OH) groups. This means it cannot act as a hydrogen bond donor, which will influence its miscibility with highly structured hydrogen-bonding networks.

  • Aliphatic Character: The ethylene bridges and terminal methyl groups provide nonpolar character, allowing for miscibility with less polar organic solvents.[1]

The overarching principle of "like dissolves like" suggests that this compound, a polar aprotic molecule, will be highly miscible with other polar solvents, particularly those that are aprotic. Its ether groups and flexible chain structure are characteristic of the versatile glycol ether solvent class, which are known for their excellent solvency and compatibility with a wide range of organic compounds.[7]

Qualitative and Predictive Solubility Profile

Table 2: Qualitative and Predictive Solubility of this compound

Solvent ClassSolvent NameKnown/Predicted SolubilityRationale/Reference
Aqueous WaterFully MiscibleMultiple sources confirm high water solubility, likely due to extensive hydrogen bonding between water and the ether oxygens.[4][5][8]
Polar Protic MethanolSoluble / MiscibleThe molecule can accept hydrogen bonds from methanol.[8]
EthanolPredicted: MiscibleSimilar polarity and hydrogen bonding capability to methanol.
Glacial Acetic AcidSparingly SolubleInteraction is possible, but the highly structured nature of the carboxylic acid may limit miscibility.[8]
Polar Aprotic N,N-Dimethylformamide (DMF)Very SolubleStrong dipole-dipole interactions between the polar aprotic solvent and solute.[8]
AcetonePredicted: Miscible"Like dissolves like"; both are polar aprotic compounds.
Tetrahydrofuran (THF)Predicted: MiscibleBoth are polyethers with similar polarity.
AcetonitrilePredicted: MiscibleStrong dipole-dipole interactions are expected.
Halogenated ChloroformVery Slightly SolubleLimited polarity of chloroform results in weaker interactions.[8]
Dichloromethane (DCM)Predicted: SolubleDCM is a better solvent for polar compounds than chloroform and should readily dissolve the molecule.
Nonpolar ToluenePredicted: Partially Soluble/MiscibleThe aliphatic portions of the molecule allow for van der Waals interactions.
HexanesPredicted: Sparingly Soluble/InsolubleThe overall polarity of this compound is likely too high for significant miscibility with nonpolar aliphatic hydrocarbons.

Experimental Protocol for Quantitative Solubility Determination

To overcome the lack of published quantitative data, the following self-validating "shake-flask" method is provided. This protocol is a robust and widely accepted technique for determining the solubility of a liquid solute in a solvent at a controlled temperature.

Causality Behind Experimental Choices
  • Isothermal Conditions: Solubility is temperature-dependent. Maintaining a constant temperature is critical for reproducibility.

  • Equilibration: The system must reach thermodynamic equilibrium, where the solvent is fully saturated with the solute. Agitation accelerates this process, and allowing the system to rest confirms that equilibrium, not a supersaturated state, has been achieved.

  • Headspace Minimization: Using vials that are nearly full minimizes solvent evaporation, which would otherwise alter the final concentration and lead to inaccurate results.

  • Quantitative Analysis: Direct measurement of the saturated solution's concentration via a calibrated analytical method like Gas Chromatography (GC) provides precise and accurate data, superior to gravimetric methods for liquid-liquid systems.

Diagram of the Experimental Workflow

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_analysis 3. Analysis & Calculation cluster_validation 4. Validation A Add excess this compound to solvent in sealed vial B Prepare multiple vials for time-point analysis A->B C Agitate vials at constant temperature (e.g., 25°C) B->C D Allow phases to separate (e.g., 24h, 48h, 72h) C->D E Carefully sample supernatant (saturated solvent phase) D->E G Dilute sample accurately with pure solvent E->G F Prepare calibrated standards for GC analysis H Inject sample and standards into GC F->H G->H I Calculate concentration (mg/mL or M) from calibration curve H->I J Compare results from different time points I->J K Equilibrium confirmed if: Solubility(24h) ≈ Solubility(48h) J->K

Caption: Workflow for quantitative solubility determination.

Materials and Equipment
  • This compound (high purity)

  • Organic solvents of interest (analytical grade)

  • 20 mL glass vials with PTFE-lined screw caps

  • Analytical balance (± 0.1 mg)

  • Positive displacement micropipettes

  • Orbital shaker with temperature control

  • Temperature-controlled centrifuge (optional)

  • Gas Chromatograph (GC) with a suitable column (e.g., polar-phase like a PEG column) and detector (e.g., FID)

  • Volumetric flasks and syringes for standard and sample preparation

Step-by-Step Methodology
  • Preparation:

    • To a series of 20 mL vials, add approximately 10 mL of the chosen organic solvent.

    • Add an excess of this compound to each vial (e.g., 2-3 mL). An excess is visually confirmed by the presence of a separate, undissolved liquid phase at the bottom of the vial.

    • Securely cap the vials to prevent solvent loss.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25°C).

    • Agitate the vials vigorously for at least 24 hours to ensure the solvent becomes fully saturated.

    • After the initial agitation period, turn off the shaker and allow the vials to rest undisturbed at the same constant temperature for at least 12-24 hours to allow for complete phase separation. If an emulsion forms, centrifugation may be necessary.

  • Sampling and Analysis:

    • Prepare a set of calibration standards of this compound in the pure solvent, covering the expected concentration range.

    • Carefully withdraw a small, precise aliquot (e.g., 100 µL) from the clear, upper solvent layer (the supernatant) of an equilibrated vial. It is critical not to disturb the lower, undissolved layer.

    • Accurately dilute the aliquot with a known volume of the pure solvent in a volumetric flask to bring the concentration within the range of the calibration curve.

    • Analyze the calibration standards and the diluted sample by GC.

  • Calculation and Validation:

    • Using the calibration curve, determine the concentration of the diluted sample.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility, typically expressed in g/100 mL or molarity.

    • To validate that equilibrium has been achieved, repeat the sampling and analysis (Steps 3 and 4) on separate vials that have been allowed to equilibrate for longer periods (e.g., 48 and 72 hours). The calculated solubility should be consistent across these time points.

Safety and Handling

This compound should be handled in a well-ventilated area, and personal protective equipment, including safety goggles and chemical-resistant gloves, should be worn.[4] It is important to avoid contact with skin and eyes and to prevent inhalation.[4] Always consult the latest Safety Data Sheet (SDS) from the supplier before use for complete safety and handling information.

Conclusion

This compound is a polar aprotic solvent with high miscibility in water and a predicted broad range of solubility in many common organic solvents, a characteristic typical of polyethers. While quantitative data is sparse, its molecular structure provides a strong basis for predicting its behavior. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable method for generating accurate and reproducible data, empowering researchers to confidently integrate this compound into their work.

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A Comprehensive Technical Guide to the Thermogravimetric Analysis of Bis(2-methoxyethoxy)methane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the thermogravimetric analysis (TGA) of bis(2-methoxyethoxy)methane, a versatile organic compound with significant applications in advanced materials and chemical synthesis. As a member of the glyme family, its thermal stability is a critical parameter for its use in high-temperature applications, including as a solvent in lithium-ion batteries and a precursor for electronic materials. This document details the fundamental principles of TGA, a robust experimental protocol for the analysis of liquid organic compounds, and a thorough interpretation of the thermal decomposition profile of this compound. The guide is intended for researchers, scientists, and professionals in drug development and materials science who require a comprehensive understanding of the thermal properties of this important molecule.

Introduction to this compound and its Thermal Properties

This compound, also known by its IUPAC name 2,5,7,10-tetraoxaundecane, is a high-boiling point, polar aprotic solvent.[1][2] Its molecular structure, characterized by a central acetal functional group and multiple ether linkages, imparts a unique combination of properties, including excellent solvating power and chemical stability.[2][3] These characteristics have led to its use in a variety of applications, from an environmentally friendly solvent in inks and coatings to a crucial component in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs) and as a potential electrolyte solvent in next-generation lithium batteries.[4][5]

The thermal stability of this compound is a paramount consideration in these applications, as many involve elevated temperatures during manufacturing or operation. Thermogravimetric analysis (TGA) is an essential analytical technique for determining the thermal stability of materials by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere.[6] This guide will elucidate the thermal decomposition behavior of this compound, providing valuable data for its safe and effective implementation in various technological fields.

Principles of Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a cornerstone of thermal analysis, providing quantitative information on the thermal stability and composition of a material.[6][7] The instrument, a thermogravimetric analyzer, consists of a high-precision balance with a sample pan located inside a furnace.[7] As the temperature of the furnace is increased over time, any changes in the sample's mass are recorded.[8]

A typical TGA experiment yields a thermogram, a plot of mass versus temperature. The resulting curve provides critical information:

  • Onset Temperature of Decomposition: The temperature at which significant mass loss begins, indicating the start of thermal degradation.[9]

  • Decomposition Steps: The number of distinct steps in the mass loss curve, which can correspond to the degradation of different components or sequential decomposition reactions.[10]

  • Residual Mass: The mass remaining at the end of the analysis, which can indicate the presence of non-volatile components or char formation.[9]

By analyzing the thermogram, one can gain a deep understanding of a material's thermal stability under specific conditions.

Experimental Protocol for TGA of this compound

The following is a detailed, step-by-step methodology for the thermogravimetric analysis of liquid this compound. This protocol is designed to ensure accuracy, reproducibility, and safety.

3.1. Instrumentation and Materials

  • Instrument: A calibrated thermogravimetric analyzer (e.g., Mettler Toledo TGA/SDTA 851e or similar).[11]

  • Sample Pans: Alumina or platinum crucibles (70-150 µL). Alumina is a common choice for its inertness.[11]

  • Purge Gas: High-purity nitrogen (≥99.9%) for creating an inert atmosphere to study thermal decomposition without oxidation.[12]

  • Sample: High-purity this compound (≥99%).

3.2. Experimental Procedure

  • Instrument Calibration: Calibrate the TGA for mass and temperature according to the manufacturer's instructions. This is a critical step for data accuracy.

  • Sample Preparation: Place a small, accurately weighed sample of this compound (5-10 mg) into a clean, tared TGA crucible. For volatile liquids, it is crucial to minimize evaporation time before starting the analysis.

  • Experimental Conditions:

    • Atmosphere: Purge the furnace with dry nitrogen at a flow rate of 50-100 mL/min to maintain an inert environment.[13]

    • Temperature Program:

      • Equilibrate at 30°C for 5 minutes.

      • Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min. A controlled heating rate is essential for reproducible results.[1]

    • Data Collection: Record the sample mass as a function of temperature throughout the experiment.

3.3. Rationale for Experimental Choices

  • Inert Atmosphere: A nitrogen atmosphere is chosen to study the intrinsic thermal stability of the molecule without the influence of oxidative degradation.[7]

  • Heating Rate: A heating rate of 10°C/min is a standard practice that provides a good balance between resolution of thermal events and experimental time.

  • Temperature Range: The range of 30°C to 600°C is selected to cover the entire decomposition profile of the organic molecule, ensuring that all significant mass loss events are captured.

Visualization of the TGA Workflow

The following diagram illustrates the key stages of the thermogravimetric analysis workflow for this compound.

TGA_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_post Post-Analysis start Start calibration Instrument Calibration (Mass & Temperature) start->calibration sample_prep Sample Preparation (5-10 mg liquid in crucible) calibration->sample_prep tga_run TGA Measurement (30-600°C @ 10°C/min in N2) sample_prep->tga_run data_acq Data Acquisition (Mass vs. Temperature) tga_run->data_acq data_analysis Data Analysis (Thermogram Interpretation) data_acq->data_analysis reporting Reporting (Results & Conclusions) data_analysis->reporting end End reporting->end

Figure 1: Experimental workflow for the TGA of this compound.

Results and Interpretation

Based on the thermal behavior of structurally similar glymes and acetals, the thermogravimetric analysis of this compound is expected to show a distinct decomposition profile. The following table summarizes the anticipated quantitative data from the TGA thermogram.

ParameterExpected ValueInterpretation
Onset Temperature (Tonset) ~ 180 - 220 °CThe temperature at which the thermal decomposition of the molecule begins. This indicates good thermal stability for many applications.
Peak Decomposition Temperature (Tpeak) ~ 230 - 270 °CThe temperature at which the rate of mass loss is at its maximum, as determined from the derivative thermogravimetric (DTG) curve.
Decomposition Steps 1-2The decomposition is likely to occur in one or two main steps, reflecting the cleavage of the ether and acetal bonds.
Residual Mass at 600 °C < 1%As an organic molecule, it is expected to decompose completely in an inert atmosphere, leaving minimal residue.

5.1. Detailed Interpretation of the Decomposition Profile

The thermogram of this compound is anticipated to exhibit a single, sharp weight loss step, or potentially two closely overlapping steps, commencing in the region of 180-220°C. This initial mass loss is attributed to the scission of the C-O bonds within the molecule. The acetal linkage is generally considered the most thermally labile point in the structure.

The decomposition mechanism of ethers and acetals can be complex, often involving radical chain reactions.[4][5] For this compound, the initial decomposition is likely initiated by the cleavage of the central acetal C-O bonds, followed by the subsequent fragmentation of the resulting radicals. The ether linkages will also undergo scission at these elevated temperatures.

The derivative thermogravimetric (DTG) curve, which plots the rate of mass loss against temperature, would be expected to show a prominent peak corresponding to the main decomposition event. The peak of this curve (Tpeak) provides a precise temperature for the maximum rate of decomposition and is a valuable parameter for comparing the thermal stability of different materials.[14]

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound in an inert atmosphere is proposed to proceed through a radical-mediated pathway. The following diagram illustrates a plausible initial fragmentation pattern.

Decomposition_Pathway cluster_initial Initial Thermal Stress (Heat) cluster_products Further Decomposition & Volatile Products bmem This compound (C7H16O4) rad1 Radical 1 (•CH2OCH2CH2OCH3) bmem->rad1 Acetal Bond Cleavage rad2 Radical 2 (CH3OCH2CH2O•) bmem->rad2 Acetal Bond Cleavage p1 Formaldehyde rad1->p1 p2 Methane rad1->p2 p3 Ethylene rad1->p3 p4 Carbon Monoxide rad1->p4 p5 Other small molecules rad1->p5 rad2->p1 rad2->p2 rad2->p3 rad2->p4 rad2->p5

Figure 2: Proposed initial steps in the thermal decomposition of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the thermogravimetric analysis of this compound. The presented experimental protocol offers a robust method for obtaining reliable and reproducible data on the thermal stability of this important organic solvent. The interpretation of the expected TGA results, based on the known behavior of similar compounds, indicates that this compound possesses good thermal stability, making it suitable for a range of applications where elevated temperatures are a factor. A thorough understanding of its thermal decomposition profile is essential for ensuring its safe handling and optimal performance in industrial and research settings. The insights provided herein are intended to be a valuable resource for scientists and engineers working with this versatile compound.

References

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A Comprehensive Technical Guide to the Physicochemical Properties of Bis(2-methoxyethoxy)methane: Boiling Point and Vapor Pressure

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of two critical physicochemical properties of bis(2-methoxyethoxy)methane (CAS No. 4431-83-8): its boiling point and vapor pressure. Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document moves beyond a simple recitation of data. It delves into the theoretical underpinnings of these properties, addresses inconsistencies within publicly available data, and presents detailed, field-proven experimental protocols for their accurate determination. By explaining the causality behind methodological choices and grounding all claims in authoritative sources, this guide serves as a reliable resource for the safe handling, purification, and application of this versatile solvent.

Introduction to this compound

This compound, also known by its IUPAC name 2,5,7,10-Tetraoxaundecane (TOU), is a high-boiling, water-miscible organic solvent.[1][2][3] Its unique structure, featuring multiple ether linkages, imparts excellent solvating properties for a range of substances, making it a valuable component in coatings, inks, and as a cleansing surfactant in cosmetic formulations.[4] An accurate understanding of its boiling point and vapor pressure is paramount for applications involving distillation for purification, for predicting evaporation rates, and for establishing safe handling procedures, particularly given its status as a combustible liquid.[3][5]

This guide addresses notable discrepancies in the reported literature values for these properties, underscoring the necessity for empirical verification. We will provide the theoretical framework and practical methodologies to empower researchers to confidently determine these values in their own laboratory settings.

Core Compound Identification
PropertyValueSource(s)
Chemical Name This compound[2][6]
Synonyms 2,5,7,10-Tetraoxaundecane, Formaldehyde bis(2-methoxyethyl) acetal[3][5][6]
CAS Number 4431-83-8[6][7][8]
Molecular Formula C7H16O4[5][6][7]
Molecular Weight 164.20 g/mol [6][7]
Appearance Colourless Liquid[2][4]
Water Solubility Fully miscible[1][2][3]

Boiling Point Analysis

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, causing the liquid to transition into a vapor state.[9][10] This property is highly dependent on external pressure; a lower applied pressure results in a lower boiling point.[10]

Theoretical Framework: The Pressure-Temperature Relationship

The relationship between temperature and vapor pressure is fundamental to understanding boiling. As a liquid is heated, the kinetic energy of its molecules increases, allowing more of them to escape into the gas phase. This increases the vapor pressure.[9] Boiling commences when this internal vapor pressure overcomes the external pressure. This direct relationship is a cornerstone of vacuum distillation, a technique used to purify compounds that decompose at their atmospheric boiling point.

G cluster_cause Driving Force cluster_effect Molecular & Macroscopic Effect Heat Addition of Heat Energy KE Increased Molecular Kinetic Energy Heat->KE VP Increased Vapor Pressure KE->VP BP Boiling Point Reached VP->BP Vapor Pressure = External Pressure ExtP External Atmospheric Pressure ExtP->BP

Caption: The causal pathway from heating to boiling.

Reported Boiling Point Data

The literature presents varied boiling points for this compound, likely due to measurements at different pressures.

Boiling PointPressureSource(s)
181.3 °C760 mmHg (1 atm)[3][5]
201.5 °CNot Specified (Assumed 1 atm)[11]
100 °C22 Torr[1]
60 °C1.5 mmHg[2][4]

The discrepancy at atmospheric pressure (181.3 °C vs. 201.5 °C) highlights the importance of precise experimental determination rather than sole reliance on literature values, which may vary due to impurities or measurement error.

Vapor Pressure Analysis

Vapor pressure is a measure of a substance's tendency to evaporate. It is a critical parameter for assessing a compound's volatility, which has direct implications for safety (e.g., concentration of flammable vapors in air), handling (e.g., storage requirements), and process design (e.g., predicting material loss in an open system).

Reported Vapor Pressure Data

Similar to the boiling point, reported vapor pressure values for this compound show significant variation, even at the same temperature.

Vapor PressureTemperatureSource(s)
1.17 mmHg25 °C[3][5]
22 Pa (~0.165 mmHg)25 °C[2][4]

This nearly tenfold difference underscores a critical data inconsistency. Such a discrepancy could arise from different experimental techniques (e.g., static vs. dynamic methods) or the presence of volatile impurities in one of the measured samples.

Experimental Determination Methodologies

Given the conflicting data, empirical validation is essential. The following protocols are designed to be self-validating and provide a clear rationale for each step.

Protocol 1: Boiling Point Determination via the Thiele Tube Method

This method is highly efficient for small sample volumes (<0.5 mL) and provides excellent accuracy when performed correctly.[12]

Principle of Operation: A sample is heated in a tube containing an inverted capillary. Initially, trapped air expands and exits the capillary.[10] As the temperature approaches the boiling point, the sample's vapor fills the capillary. When the heat is removed, the sample cools. The precise moment the cooling liquid is drawn back into the capillary signifies that the internal vapor pressure has become equal to the external atmospheric pressure; the temperature at this moment is the boiling point.[12]

Apparatus and Reagents:

  • Thiele Tube

  • High-temperature mineral oil or paraffin oil[13]

  • Calibrated thermometer (-10 to 250 °C range)

  • Small-diameter test tube (e.g., 100 x 12 mm)

  • Capillary tubes (sealed at one end)

  • Rubber band or wire for attaching the test tube to the thermometer

  • Heat source (Bunsen burner or heating mantle)

  • This compound sample (>98% purity)

  • Barometer

G cluster_Thiele Thiele Tube Apparatus cluster_Sample Sample Assembly Thiele Thiele Tube (containing heating oil) Thermometer Thermometer SampleTube Test Tube with This compound Thermometer->SampleTube Attached via rubber band Capillary Inverted Capillary Tube (sealed end up) Heat Heat Source (Applied to side arm) Heat->Thiele Heats oil, creating convection current for uniform heating

Caption: Experimental setup for boiling point determination using a Thiele tube.

Step-by-Step Experimental Protocol:

  • Preparation: Fill the Thiele tube with mineral oil to a level just above the top of the side-arm loop. This ensures proper heat circulation via convection.

  • Sample Assembly: Add approximately 0.5 mL of this compound to the small test tube. Place a capillary tube (sealed end up) inside the test tube, submerged in the liquid.

  • Apparatus Setup: Securely attach the test tube to the thermometer using a rubber band. The bottom of the test tube should align with the thermometer bulb.

  • Immersion: Insert the thermometer and sample assembly into the Thiele tube, ensuring the sample is positioned near the center of the main tube for uniform heating.[12]

  • Heating: Gently heat the side arm of the Thiele tube with a burner.[12] This is a critical step; heating the side arm induces a convection current in the oil, providing uniform and stable heating of the sample.

  • Observation (Heating Phase): As the temperature rises, a slow stream of bubbles will emerge from the capillary tip. This is the expanding trapped air. As the temperature approaches the boiling point, this will change to a rapid and continuous stream of bubbles as the sample's vapor fills the capillary.

  • Equilibration and Measurement (Cooling Phase): Once a vigorous and continuous stream of bubbles is observed, remove the heat. The apparatus will begin to cool.

  • Data Recording: Carefully observe the capillary tube as the bubbling slows. The boiling point is the temperature recorded at the exact moment the bubbling stops and the liquid is drawn back into the capillary tube.[12]

  • Validation: Record the ambient barometric pressure.[14] For trustworthiness, allow the apparatus to cool significantly and repeat the determination. A consistent result (within 1 °C) validates the measurement.

Conceptual Protocol: Vapor Pressure Measurement via the Static Method

Principle of Operation: The static method involves introducing a pure, degassed liquid into an evacuated, temperature-controlled chamber connected to a pressure sensor (manometer). At thermal equilibrium, the measured pressure in the headspace is the liquid's vapor pressure at that specific temperature.

Conceptual Workflow:

  • Sample Preparation (Degassing): The sample of this compound must be thoroughly degassed to remove dissolved air, which would contribute to the total pressure and yield an inaccurate reading. This is typically achieved through several freeze-pump-thaw cycles.

  • System Evacuation: The apparatus, consisting of a sample flask connected to a manometer and a vacuum line, is evacuated to a high vacuum.

  • Sample Introduction: The degassed sample is introduced into the flask, which is then sealed off from the vacuum line.

  • Thermal Equilibration: The flask is immersed in a constant-temperature bath (e.g., a water or oil bath) and allowed to reach thermal equilibrium.

  • Pressure Measurement: Once the temperature and pressure readings stabilize, the pressure shown on the manometer is the vapor pressure of the sample at that bath temperature.

  • Self-Validation: The integrity of the measurement is confirmed by repeating the determination at several different temperatures to generate a vapor pressure curve. The data should fit the Clausius-Clapeyron equation, which describes a logarithmic relationship between vapor pressure and the inverse of temperature.

Conclusion and Practical Implications

The boiling point and vapor pressure of this compound are fundamental parameters that dictate its behavior in scientific and industrial applications. This guide has highlighted significant discrepancies in the available literature data, presenting a compelling case for the necessity of careful experimental determination.[2][3][4][5][11]

By employing the detailed capillary method for boiling point determination, researchers can obtain a reliable value crucial for designing distillation and purification processes.[12] Similarly, while instrumentally more demanding, understanding the principles of static vapor pressure measurement allows for an accurate assessment of the compound's volatility. This knowledge is indispensable for developing appropriate safety protocols related to its handling as a combustible liquid and for modeling its behavior in complex chemical systems. The methodologies presented herein provide a robust framework for generating the accurate, verifiable data required for high-level research and development.

References

An In-depth Technical Guide to the Health and Safety of BIS(2-METHOXYETHOXY)METHANE

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIS(2-METHOXYETHOXY)METHANE, also known as 2,5,7,10-tetraoxaundecane, is a high-boiling point, water-miscible solvent with a range of applications in scientific research and industrial processes.[1][2][3][4] Its utility as a solvent and in the preparation of other chemical compounds necessitates a thorough understanding of its health and safety profile to ensure its responsible handling in a laboratory and manufacturing setting.[1] This guide provides a comprehensive overview of the available health and safety data for this compound, drawing from authoritative sources to inform risk assessment and safe handling procedures.

Physicochemical Properties

A foundational aspect of chemical safety is the understanding of a substance's physical and chemical properties. These properties influence its behavior in various environmental and occupational settings.

PropertyValueSource
CAS Number 4431-83-8[2][4][5]
Molecular Formula C7H16O4[2][5]
Molecular Weight 164.2 g/mol [5]
Appearance Colorless liquid[6]
Boiling Point 60°C at 1.5 mm Hg[2]
Density 0.995 g/cm³[2]
Flash Point 60°C at 1.5 mm Hg[2]
Water Solubility Fully miscible[2]

Toxicological Profile

The toxicological data for this compound is not extensively detailed in publicly available literature. However, information from safety data sheets and analogous compounds allows for a preliminary assessment of its potential hazards.

Acute Toxicity

Acute toxicity refers to the adverse effects of a substance that result from a single exposure or from multiple exposures in a short period of time (usually 24 hours).

RouteSpeciesValueSource
OralRatLD50 > 5000 mg/kg[7]
DermalRatLD50 > 2000 mg/kg[7]
Inhalation-No data available[8][9]
Irritation and Sensitization

There is conflicting information regarding the irritation potential of this compound. Some suppliers classify the substance as a skin, eye, and respiratory irritant, while other sources state it is not classified as hazardous.[2][3][5]

  • Skin Irritation: Some sources suggest it causes skin irritation (H315).[2] However, a study conducted according to OECD Guideline 404 on a similar compound, bis(2-chloroethoxy)methane, found no evidence of dermal irritation in rabbits.

  • Eye Irritation: Some sources indicate it causes serious eye irritation (H319).[2]

  • Respiratory Irritation: Some sources suggest it may cause respiratory irritation (H335).[2] Glycol ethers, as a class, have been shown to cause upper airway irritation in some cases.[10]

  • Skin Sensitization: There is currently no data available to assess the skin sensitization potential of this compound.[8]

Given the conflicting data, it is prudent to handle this compound as a potential irritant until more definitive studies become available.

Chronic Toxicity

Chronic toxicity describes the adverse health effects from repeated exposures, often at low levels, to a substance over a longer period. For this compound, there is a lack of specific data on chronic health effects.[11]

  • Carcinogenicity: No data available.[8]

  • Mutagenicity: No data available.[8]

  • Reproductive Toxicity: No data available for this compound.[8] However, some other glycol ethers have been shown to have reproductive and developmental effects in animal studies.[7][12][13] For example, bis(2-methoxyethyl)ether has demonstrated effects on male fertility in rats at high concentrations.[14]

Environmental Hazards

The environmental fate and effects of this compound are important considerations for its responsible use and disposal.

Ecotoxicity

Based on data from the European Chemicals Agency (ECHA), this compound shows no acute toxicity to aquatic organisms at high concentrations.[15]

OrganismEndpointValueSource
FishLC50> 100 mg/L (three-digit mg/L range)[15]
DaphniaEC50> 100 mg/L (three-digit mg/L range)[15]
AlgaeEC50> 100 mg/L (three-digit mg/L range)[15]
Persistence and Degradability

This compound is not readily biodegradable, suggesting it may persist in the environment.[15]

Bioaccumulation Potential

A high bioaccumulation potential is not expected for this substance.[15]

Fire and Explosion Hazards

This compound is a combustible liquid.

  • Flash Point: 60°C at 1.5 mm Hg[2]

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[16]

  • Hazardous Combustion Products: Combustion may produce carbon oxides.[9]

Reactivity and Stability

This compound is stable under normal storage conditions.[9] However, like other ethers, it has the potential to form explosive peroxides upon exposure to air and light, especially over prolonged periods.[17][18][19][20]

Peroxide Formation

The formation of peroxides in ethers is a significant safety concern as these peroxides can be shock-sensitive and may explode upon heating or friction.[17][18]

Caption: Simplified pathway of peroxide formation in ethers.

Safe Handling and Storage

Adherence to strict safety protocols is essential when working with this compound.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial to minimize exposure.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection a Identify Hazards (Irritation, Flammability) b Assess Exposure Potential (Splash, Inhalation) a->b c Eye Protection: Chemical Safety Goggles/ Face Shield b->c d Hand Protection: Chemical-Resistant Gloves (e.g., Butyl, Neoprene) b->d e Body Protection: Lab Coat, Apron, or Chemical-Resistant Suit b->e f Respiratory Protection: Use in a well-ventilated area. Respirator if ventilation is inadequate. b->f

Caption: Workflow for selecting appropriate Personal Protective Equipment.

Protocol for PPE Selection:

  • Eye and Face Protection: Wear chemical safety goggles. A face shield may be necessary for operations with a high risk of splashing.

  • Hand Protection: Use chemical-resistant gloves. Materials such as butyl rubber or neoprene are generally recommended for protection against ethers.[21] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.

  • Body Protection: A standard laboratory coat should be worn. For larger quantities or tasks with a higher splash potential, a chemical-resistant apron or suit is recommended.[22]

  • Respiratory Protection: Work in a well-ventilated area, preferably in a chemical fume hood. If ventilation is insufficient, use a NIOSH-approved respirator with organic vapor cartridges.

Storage
  • Store in tightly closed containers in a cool, dry, and well-ventilated area.[16]

  • Keep away from heat, sparks, open flames, and other ignition sources.

  • Store away from strong oxidizing agents.

  • Protect from light.[17]

  • Label containers with the date received and the date opened to track the potential for peroxide formation.[17]

Experimental Protocols

Protocol for Peroxide Testing

Regularly test opened containers of this compound for the presence of peroxides, at least every three to six months.[17]

Materials:

  • Commercial peroxide test strips (e.g., potassium iodide-based)

  • Sample of this compound

Procedure:

  • Carefully open the container in a well-ventilated area, away from ignition sources.

  • Immerse the test strip into the solvent for the duration specified by the manufacturer (typically 1 second).[17]

  • Remove the strip and allow the solvent to evaporate.

  • Moisten the test strip by breathing on it or briefly dipping it in distilled water.[17]

  • Compare the color of the test strip to the color chart provided by the manufacturer to determine the peroxide concentration.

  • Record the date and the test result on the container label.

  • If the peroxide concentration exceeds the safe limit recommended by the manufacturer (often >20-30 ppm), do not use the solvent and arrange for its proper disposal as hazardous waste.[17]

Protocol for Spill Cleanup (Small Spills < 1 Liter)

This protocol is for minor spills that can be safely managed by trained laboratory personnel.

Materials:

  • Appropriate PPE (see above)

  • Inert absorbent material (e.g., vermiculite, sand, or commercial solvent absorbent pads)

  • Spark-proof tools (e.g., plastic scoop or dustpan)

  • Sealable container for waste disposal

  • Soap and water

Procedure:

  • Evacuate and Ventilate: Immediately alert others in the area and ensure the area is well-ventilated. If the spill is significant or ventilation is poor, evacuate the area.

  • Eliminate Ignition Sources: Turn off all nearby ignition sources (e.g., hot plates, open flames, electrical equipment).[16]

  • Don PPE: Put on chemical safety goggles, chemical-resistant gloves, and a lab coat.

  • Contain the Spill: If the spill is spreading, create a dike around the spill using an absorbent material.[14]

  • Absorb the Spill: Cover the spill with an inert absorbent material, starting from the outside and working inwards to prevent splashing.[14]

  • Collect the Waste: Once the liquid is fully absorbed, use spark-proof tools to carefully scoop the contaminated absorbent material into a sealable container.[16]

  • Decontaminate the Area: Clean the spill area with soap and water.

  • Dispose of Waste: Label the waste container as "Hazardous Waste: this compound spill debris" and arrange for its disposal through your institution's environmental health and safety department.

  • Report the Incident: Report the spill to your supervisor and follow your institution's incident reporting procedures.

Conclusion

This compound presents a low order of acute toxicity. The primary hazards appear to be its combustibility and the potential for peroxide formation, a characteristic shared with other ethers. There is conflicting information regarding its irritation potential, and a conservative approach, treating it as a potential irritant, is recommended. The lack of data on chronic health effects underscores the importance of minimizing exposure through the consistent use of appropriate personal protective equipment and engineering controls. By adhering to the safe handling, storage, and emergency procedures outlined in this guide, researchers and scientists can effectively manage the risks associated with the use of this compound.

References

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A Comprehensive Technical Guide to the Nomenclature and Characterization of Bis(2-methoxyethoxy)methane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of Bis(2-methoxyethoxy)methane (CAS No. 4431-83-8), a versatile acetal compound. Designed for researchers, chemists, and professionals in drug development and material science, this document moves beyond a simple catalog of names to deliver a foundational understanding of its chemical identity, synthesis, and empirical validation. We will delve into the logic behind its various nomenclatures, the key physicochemical properties that dictate its applications, and the robust analytical methods required for its unambiguous identification, ensuring the integrity of your research and development endeavors.

Decoding the Identity: Nomenclature and Synonyms

The multiplicity of names for a single chemical entity can often be a source of confusion. For this compound, each name provides a different layer of information, reflecting its structure from various perspectives—be it systematic, common, or proprietary. Understanding this nomenclature is the first step toward mastering its application.

The International Union of Pure and Applied Chemistry (IUPAC) name, 1-methoxy-2-(2-methoxyethoxymethoxy)ethane , provides a precise, rule-based description of the molecule's structure.[1][] However, the more systematic name, 2,5,7,10-tetraoxaundecane , is also frequently used, treating the molecule as an undecane chain where four carbon atoms are replaced by oxygen atoms.[1][3][4] This name is particularly useful for understanding its polyether backbone.

From a functional group perspective, it is an acetal, specifically the formal of 2-methoxyethanol. This is reflected in names like Formaldehyde bis(2-methoxyethyl) acetal and Ethylene glycol monomethyl ether formal .[4] This understanding is critical as it predicts the compound's stability—generally stable under neutral and basic conditions but susceptible to hydrolysis under acidic conditions.

The following table summarizes the most common alternative names and identifiers for this compound.

Nomenclature Type Name/Identifier Source/Reference
CAS Number 4431-83-8[1][5][6]
IUPAC Name 1-methoxy-2-(2-methoxyethoxymethoxy)ethane[1][]
Systematic Name 2,5,7,10-Tetraoxaundecane (TOU)[1][3][4]
Common Synonyms Bis-methoxyethoxy methane
Formaldehyde 2-methoxyethyl acetal[7][8]
Formaldehyde bis(2-methoxyethyl) acetal[][4]
Ethylene glycol monomethyl ether formal[4]
EINECS Number 224-631-8[5]
PubChem CID 78164[5]
InChI Key QWRBKBNCFWPVJX-UHFFFAOYSA-N[1][3]

Physicochemical Characteristics

The utility of this compound in diverse applications, from a high-boiling point solvent in organic synthesis to a component in advanced electronic materials, is dictated by its physical and chemical properties.[1][9] Its polyether structure confers high solvency for a range of compounds, while the acetal group provides a specific chemical reactivity.[1][10]

Property Value Reference
Molecular Formula C₇H₁₆O₄[1][5][6]
Molecular Weight 164.20 g/mol [1][6]
Appearance Colorless liquid[4][9]
Density 0.995 g/cm³[1][]
Boiling Point 181.3°C at 760 mmHg[][11]
60°C at 1.5 mmHg[8][12]
Flash Point 77.5°C[11]
Refractive Index ~1.414[1][8][13]
Water Solubility Fully miscible[8][11][14]
logP -0.69 at 22°C[8][12]

Synthesis Pathway: Acetal Formation

The primary industrial synthesis of this compound involves the acid-catalyzed reaction of two equivalents of 2-methoxyethanol with one equivalent of formaldehyde.[15] This is a classic acetal formation reaction.

The choice of an acid catalyst is critical; strong acids are typically employed to protonate the formaldehyde carbonyl group, thereby activating it for nucleophilic attack by the hydroxyl group of 2-methoxyethanol.[1] The reaction proceeds through a hemiacetal intermediate, which then reacts with a second molecule of 2-methoxyethanol to form the stable acetal product and water. Le Chatelier's principle is often exploited by removing water as it forms to drive the equilibrium towards the product, maximizing the yield.

Alternatively, an aldol condensation approach using a basic catalyst can also be employed.[1][8][14]

Synthesis_Pathway formaldehyde Formaldehyde (CH₂O) activated_formaldehyde Protonated Formaldehyde [CH₂OH]⁺ methoxyethanol1 2-Methoxyethanol (CH₃OCH₂CH₂OH) methoxyethanol1->activated_formaldehyde Nucleophilic Attack methoxyethanol2 2-Methoxyethanol (CH₃OCH₂CH₂OH) catalyst Acid Catalyst (H⁺) catalyst->formaldehyde Protonation hemiacetal Hemiacetal Intermediate activated_formaldehyde->hemiacetal product This compound hemiacetal->product + 2-Methoxyethanol - H₂O, -H⁺ water Water (H₂O)

Caption: Acid-catalyzed synthesis of this compound.

Analytical Verification: A Self-Validating Protocol

Ensuring the identity and purity of this compound is paramount. A multi-faceted analytical approach provides a self-validating system, where data from orthogonal techniques converge to confirm the structure and purity. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), often coupled with Gas Chromatography (GC).[15]

Spectroscopic Fingerprints
  • ¹³C NMR: The carbon spectrum provides a clear map of the unique carbon environments. The methoxy carbons (CH₃O-) resonate upfield around 59 ppm.[1] Carbons in the ethylene units (-OCH₂CH₂O-) appear in the characteristic ether region of 70-72 ppm. The most deshielded and diagnostic signal is the central acetal carbon (-O-CH₂-O-), which appears significantly downfield around 95-100 ppm due to being bonded to two oxygen atoms.[1]

  • ¹H NMR: The proton spectrum shows a singlet for the methoxy protons (CH₃O-) at approximately 3.4 ppm (integrating to 6H). The ethylene protons (-OCH₂CH₂O-) typically appear as multiplets between 3.6-3.8 ppm (8H). A key diagnostic signal is the sharp singlet for the central acetal protons (-O-CH₂-O-) around 4.7 ppm (2H).[1]

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong C-O stretching vibrations characteristic of ethers and acetals, typically found in the 1000-1300 cm⁻¹ region.[1] The absence of a broad O-H stretch (around 3300 cm⁻¹) confirms the absence of the 2-methoxyethanol starting material. The C-H stretching vibrations are observed in the 2800-3000 cm⁻¹ range.[1]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry shows a molecular ion peak (M⁺) at m/z 164, corresponding to the molecular weight.[1] A characteristic fragmentation pattern is the alpha-cleavage common to acetals, resulting in the loss of a methoxyethyl group (•CH₂CH₂OCH₃, 59 Da) or a methoxyethoxy group (•OCH₂CH₂OCH₃, 75 Da), leading to a prominent base peak at m/z 89 ([CH₂(OCH₂CH₂OCH₃)]⁺).[1]

Experimental Protocol: GC-MS for Identity and Purity Confirmation

This protocol outlines a standard method for the qualitative and quantitative analysis of this compound.

Objective: To confirm the identity and determine the purity of a sample of this compound.

Materials:

  • Sample of this compound

  • High-purity solvent (e.g., Dichloromethane or Ethyl Acetate)

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

  • Standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

  • Volumetric flasks and micropipettes

Procedure:

  • Sample Preparation: Prepare a 1000 ppm stock solution by dissolving 10 mg of the sample in 10 mL of dichloromethane. From this, prepare a working solution of ~50 ppm for analysis.

  • GC-MS Instrument Setup:

    • Injector: Split/splitless injector, set to 250°C. Use a split ratio of 50:1.

    • Oven Program: Start at 60°C, hold for 2 minutes. Ramp at 10°C/min to 220°C, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range from m/z 40 to 200.

  • Analysis: Inject 1 µL of the prepared sample into the GC-MS system.

  • Data Interpretation:

    • Identity Confirmation: The retention time of the major peak should be consistent with a reference standard. The mass spectrum of this peak must match the reference spectrum, showing the molecular ion at m/z 164 and the characteristic base peak at m/z 89.[1]

    • Purity Assessment: Purity is determined by the area percent method. The area of the main peak corresponding to this compound is divided by the total area of all peaks in the chromatogram and multiplied by 100. For high-purity samples (>99.0%), this provides a reliable estimate.[9]

Applications in Science and Industry

The unique combination of high solvency, low volatility, and chemical stability makes this compound a valuable compound in several high-tech fields.

  • Solvent for Synthesis and Coatings: Its high boiling point and ability to dissolve a wide range of organic compounds and resins make it an excellent process solvent.[1][16] It is considered an environmentally friendly alternative to harsher solvents like NMP (N-Methyl-2-pyrrolidone) in ink and coating formulations.[10][16]

  • Electronics and Materials Science: High-purity grades are used in the electronics industry, particularly as a building block or precursor in the synthesis of advanced materials for Organic Light-Emitting Diodes (OLEDs).[9] Its properties allow for the precise construction of molecules with tailored optoelectronic characteristics.[9]

  • Electrolytes: Research has explored its use as a solvent component in electrolyte solutions for lithium-ion batteries, owing to its good ionic conductivity and compatibility with electrode materials.[1]

Safety and Handling

According to available Safety Data Sheets (SDS), this compound is not classified under GHS for major hazards and carries no signal word or hazard pictograms.[17][5] However, standard laboratory precautions should always be observed. Use personal protective equipment (gloves, safety glasses) and ensure adequate ventilation.[5][18] It is fully miscible with water, which is an important consideration for accidental release measures.[8][11][14]

Conclusion

This compound, while known by many names, is a compound with a distinct and verifiable chemical identity. Its utility is firmly grounded in its physicochemical properties, which are a direct result of its acetal and polyether structure. For the research and development professional, a thorough understanding of its nomenclature, synthesis, and analytical characterization is not merely academic; it is a prerequisite for its effective and reliable application in creating next-generation materials and technologies.

References

  • This compound One Chongqing Chemdad Co. ,Ltd. Chemdad. [Link]

  • 2,5,7,10-Tetraoxaundecane | C7H16O4 | CID 78164 - PubChem. PubChem. [Link]

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  • This compound (CAS 4431-83-8): A Key Intermediate for Electronic Applications - NINGBO INNO PHARMCHEM CO.,LTD. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

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An In-depth Technical Guide to the Eco-friendly Aspects of BIS(2-METHOXYETHOXY)METHANE

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the persistent drive towards sustainable chemistry, the selection of solvents remains a critical focal point for minimizing the environmental and health impacts of chemical processes. BIS(2-METHOXYETHOXY)METHANE, also known as 2,5,7,10-Tetraoxaundecane (TOU), has emerged as a promising alternative to conventional hazardous solvents.[1] This technical guide provides a comprehensive analysis of the eco-friendly attributes of TOU, intended for researchers, chemists, and process development professionals. We will delve into its physicochemical properties, green synthesis methodologies, environmental fate, and toxicological profile, offering a nuanced and data-driven perspective. The guide moves beyond mere description to explain the causal relationships behind its performance and environmental characteristics, providing a self-validating framework for its assessment and application in sustainable industrial and research settings.

Introduction: A Modern Solvent for Sustainable Chemistry

This compound (CAS: 4431-83-8) is an acyclic acetal that is gaining significant traction as a high-performance, environmentally conscious solvent.[2][3] Its unique molecular structure, featuring multiple ether linkages, imparts a desirable combination of polarity and miscibility, allowing it to dissolve a wide array of organic and polymeric materials.[4][5] This versatility makes it a viable replacement for traditional solvents with more problematic environmental, health, and safety (EHS) profiles, such as N-Methyl-2-pyrrolidone (NMP), methylene chloride, and certain glycol ethers.[1][6] Its principal applications are found in the formulation of inks, paints, coatings, and industrial cleaners, with growing interest in its use for organic synthesis and materials science.[4][7][8]

Physicochemical Properties

The environmental and safety advantages of TOU are intrinsically linked to its physical properties. A low vapor pressure and high boiling point significantly reduce fugitive emissions, contributing to a safer workplace and lower volatile organic compound (VOC) output.

PropertyValueSource
CAS Number 4431-83-8[9]
Molecular Formula C₇H₁₆O₄[9]
Molecular Weight 164.20 g/mol [6][9]
Appearance Colorless liquid[6][8]
Boiling Point 201.5 - 210 °C[5][6][10]
Melting Point -65 °C[6]
Flash Point 88 - 92 °C[5][6][10]
Density 0.992 g/cm³[10]
Odor Mild[2][7][8]

The Green Solvent Proposition: A Safer, Lower-Impact Alternative

The classification of TOU as an "eco-friendly" solvent is predicated on a tangible reduction in environmental hazards and an improved safety profile compared to incumbent solvents.[7] This is not merely a marketing designation but is grounded in its inherent chemical properties.

Reduced Occupational Hazards and VOC Emissions

A primary advantage of TOU is its low volatility.[4][8] Unlike highly volatile solvents such as methylene chloride or acetone, TOU's high boiling point ensures that it does not readily evaporate under standard operating conditions. This characteristic leads to several key benefits:

  • Reduced VOC Emissions: Lower evaporative losses directly translate to a reduction in VOCs released into the atmosphere, mitigating the formation of ground-level ozone and other air pollutants.

  • Enhanced Workplace Safety: The mild odor and low vapor concentration reduce inhalation exposure for laboratory and manufacturing personnel, often minimizing the need for extensive engineering controls like specialized ventilation systems.[2][7]

  • Improved Process Control: In applications like coatings and inks, the slow, controlled evaporation of TOU facilitates better film formation and print quality.[2][5]

Favorable Safety and Toxicity Profile

TOU presents a significantly improved safety profile over many traditional solvents. While it is a combustible liquid, its relatively high flash point of approximately 92°C provides a greater margin of safety against ignition compared to highly flammable alternatives.[5][10]

From a toxicological standpoint, it is considered a safer alternative with reduced labeling requirements.[8] While direct contact may cause mild skin and eye irritation, and prolonged inhalation can irritate the respiratory tract, its overall toxicity is generally more favorable than substances like NMP, which faces increasing regulatory scrutiny due to reproductive toxicity concerns.[4][5]

Green Chemistry in Synthesis: Towards Sustainable Production

The environmental credentials of any chemical are not solely defined by its application but also by its production. The synthesis of TOU can be aligned with the principles of green chemistry, particularly through the use of heterogeneous catalysis.

The common industrial synthesis involves the acid-catalyzed reaction of 2-methoxyethanol with formaldehyde.[4][11] While effective, traditional homogeneous acid catalysts (e.g., sulfuric acid) can lead to corrosive waste streams and difficult product purification.

Protocol: Heterogeneous Catalysis Using a Reusable Solid Acid

A greener approach utilizes a solid acid catalyst, such as the sulfonic acid-functionalized resin Amberlyst-15. This method offers significant advantages in catalyst recovery and reuse, waste reduction, and simplified product purification.[4]

Experimental Protocol:

  • Reactor Setup: A stirred-tank reactor equipped with a heating mantle, temperature controller, and a Dean-Stark apparatus for water removal is charged with 2-methoxyethanol and a catalytic amount of pre-dried Amberlyst-15 resin (e.g., 5% by weight).

  • Initiation: The mixture is heated to reflux temperature (typically around 120-130°C).

  • Reagent Addition: An aqueous solution of formaldehyde is added dropwise to the reactor over a period of 2-4 hours. The water produced during the acetalization reaction, along with the water from the formaldehyde solution, is continuously removed azeotropically.

  • Reaction Monitoring: The reaction progress is monitored by analyzing aliquots using gas chromatography (GC) to determine the consumption of the limiting reagent.

  • Catalyst Recovery: Upon completion, the reaction mixture is cooled to room temperature. The solid Amberlyst-15 catalyst is easily recovered by simple filtration. The recovered catalyst can be washed, dried, and reused in subsequent batches.

  • Product Purification: The crude product is purified by fractional distillation under reduced pressure to yield high-purity this compound.

G cluster_0 Reaction Stage cluster_1 Separation & Purification Reactants 2-Methoxyethanol + Formaldehyde Reactor Stirred Reactor with Amberlyst-15 Catalyst (~125°C) Reactants->Reactor Feed WaterRemoval Azeotropic Water Removal (Dean-Stark) Reactor->WaterRemoval Vapor Filtration Filtration Reactor->Filtration Crude Product WaterRemoval->Reactor Solvent Return Distillation Vacuum Distillation Filtration->Distillation Filtrate Catalyst Recovered Amberlyst-15 (for reuse) Filtration->Catalyst Product Pure TOU Product Distillation->Product

Caption: Green synthesis workflow for TOU using a reusable solid acid catalyst.

Environmental Fate and Ecotoxicology

A critical evaluation of a "green" solvent necessitates a thorough understanding of its behavior and impact upon release into the environment.

Biodegradability and Persistence

Data from the European Chemicals Agency (ECHA) indicates that this compound is not readily biodegradable. This is a crucial consideration that tempers its "eco-friendly" label. The stability of the ether and acetal linkages contributes to its resistance to rapid microbial degradation. This suggests that if released into aquatic environments, it would persist for some time. However, this persistence must be contextualized with its low potential for harm.

Mobility and Bioaccumulation

TOU is characterized as being very mobile and likely to remain in the water phase due to its solubility and chemical structure. Importantly, a high bioaccumulation potential is not expected. This aligns with the properties of similar glycol ethers, which generally have low octanol-water partition coefficients (Kow) and are not observed to accumulate in aquatic food chains.[12][13][14] This low bioaccumulation potential significantly mitigates the risk posed by its environmental persistence.

G cluster_water Aquatic Environment cluster_biota Biota Release Environmental Release Water Water Column (High Mobility) Release->Water Degradation Slow Biodegradation Water->Degradation Bioaccumulation Low Bioaccumulation Potential Water->Bioaccumulation Low Uptake

Caption: Environmental fate pathway of TOU upon release into an aquatic system.

Ecotoxicity

Acute ecotoxicology data from ECHA demonstrates a low level of hazard to aquatic life. Studies show no acute toxicity for algae, daphnia (water fleas), and fish up to concentrations in the three-digit mg/L range. This indicates that accidental releases are unlikely to cause immediate, large-scale harm to aquatic ecosystems. However, it is noted that data on chronic (long-term) ecotoxicological effects are not currently available, representing a key area for future research.

Lifecycle Considerations: A Qualitative Assessment

A formal, quantitative Life Cycle Assessment (LCA) for TOU is not yet prevalent in public literature. However, a qualitative analysis based on its synthesis and application provides valuable insights.

  • Cradle-to-Gate: The primary feedstocks, 2-methoxyethanol and formaldehyde, are derived from petrochemical sources (natural gas and methanol). The sustainability of this stage is therefore dependent on the efficiency of these large-scale chemical processes. The adoption of green synthesis protocols, as described above, significantly improves the gate-to-gate environmental profile by minimizing waste and energy consumption. Future advancements could involve the production of feedstocks from bio-based resources, further enhancing its green credentials.

  • Use Phase: The primary benefits are realized during the use phase through the reduction of VOC emissions and improved worker safety. Its high boiling point also makes it a candidate for recovery and recycling from process streams via distillation, extending its useful life and minimizing waste.

  • End-of-Life: Due to its slow biodegradability, the preferred end-of-life management for waste streams containing TOU would be incineration for energy recovery or other controlled disposal methods rather than direct release to wastewater treatment facilities where it may not be fully removed.

Conclusion

This compound (TOU) represents a significant step forward in the development of sustainable solvent technologies. Its primary eco-friendly aspects are firmly rooted in its physicochemical properties, which lead to demonstrably lower VOC emissions and a safer handling profile compared to many conventional solvents. Furthermore, the potential for green catalytic synthesis routes enhances its appeal from a manufacturing perspective.

However, a scientifically rigorous assessment requires acknowledging its limitations. The designation of "eco-friendly" must be carefully considered in light of its slow biodegradability. While its low bioaccumulation potential and low acute ecotoxicity mitigate the associated risks, its environmental persistence warrants responsible management and control of emissions. For researchers and drug development professionals, TOU offers a high-performance solvent that can significantly reduce the immediate EHS impact of their operations. Future research should focus on obtaining chronic ecotoxicity data and developing comprehensive Life Cycle Assessments to fully quantify its environmental footprint from cradle to grave.

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Methodological & Application

Application Notes and Protocols: BIS(2-METHOXYETHOXY)METHANE as a High-Performance Solvent for Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Solvent in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate has revolutionized the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2][3] While the catalyst system and base are crucial, the choice of solvent is a frequently underestimated yet critical parameter that profoundly influences reaction kinetics, catalyst stability, product yield, and selectivity.[4][5] Solvents are known to play a significant role in activating precatalysts, stabilizing organometallic reagents and catalysts, and modulating the reactivity of acids and bases.[4]

This application note explores the use of bis(2-methoxyethoxy)methane, a high-boiling point, polar aprotic ether solvent, as a compelling alternative to more conventional solvents in Suzuki-Miyaura coupling reactions. Its unique combination of physical and chemical properties offers distinct advantages in terms of reaction performance, product purification, and environmental sustainability.[6]

This compound: A Solvent Profile

This compound, also known as 2,5,7,10-tetraoxaundecane or glyme, is a colorless, transparent liquid with a mild odor.[6][7] Its key properties make it an attractive solvent for a range of organic transformations, including Suzuki-Miyaura couplings.[8]

PropertyValueReference
CAS Number 4431-83-8[7]
Molecular Formula C7H16O4[7]
Molecular Weight 164.20 g/mol [7]
Boiling Point 210 °C[7]
Flash Point 88 °C[7]
Density 0.9921 g/cm³[7]
Water Solubility Fully miscible[9][10]
Causality Behind the Choice: Why this compound?

The selection of this compound is underpinned by several key characteristics that directly address common challenges in Suzuki-Miyaura couplings:

  • High Boiling Point and Thermal Stability: The high boiling point of 210 °C allows for reactions to be conducted at elevated temperatures, which is often necessary for the coupling of less reactive substrates such as aryl chlorides.[2][7] Its thermal stability ensures that the solvent does not decompose under these conditions, preventing the formation of unwanted byproducts.

  • Excellent Solvating Power: As a polar aprotic solvent with multiple ether linkages, this compound effectively dissolves a wide range of organic substrates, organoboron reagents, and palladium catalysts.[6][8] This ensures a homogeneous reaction mixture, facilitating efficient mass transport and catalyst-substrate interactions.

  • Coordination with the Palladium Catalyst: The ether oxygens in this compound can coordinate with the palladium center, stabilizing the active catalytic species and potentially influencing the rates of oxidative addition and reductive elimination.[11][12] This can lead to improved catalytic turnover and higher yields.

  • Eco-Friendly Profile: this compound is considered an environmentally friendly solvent due to its lower volatility and reduced labeling requirements compared to many conventional solvents.[6] Its mild odor and lower toxicity profile contribute to a safer laboratory environment.[6][11]

  • Miscibility with Water: Its full miscibility with water is advantageous as many Suzuki-Miyaura reactions are performed in the presence of an aqueous base to facilitate the transmetalation step.[1][9] This property ensures a single-phase reaction medium, promoting efficient interaction between all reaction components.

Experimental Protocols

The following protocols provide a general framework for conducting a Suzuki-Miyaura coupling reaction using this compound as the solvent. Optimization of reaction conditions (e.g., temperature, reaction time, catalyst loading) may be necessary for specific substrates.

General Protocol for the Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid

This protocol describes a typical small-scale reaction. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • This compound (5 mL)

  • Deionized water (1 mL)

  • Round-bottom flask equipped with a magnetic stir bar and a reflux condenser

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.08 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Add this compound (5 mL) and deionized water (1 mL) to the flask.

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen.

  • Heating and Stirring: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Reaction Workup: Upon completion, cool the reaction mixture to room temperature.

  • Extraction: Add ethyl acetate (20 mL) and water (10 mL) to the reaction mixture. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Experimental Workflow Diagram

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Add Reactants: Aryl Halide, Boronic Acid, Base, Catalyst, Ligand B 2. Add Solvents: This compound & Water A->B C 3. Purge with Inert Gas (N2 or Ar) B->C D 4. Heat to 100 °C with Vigorous Stirring C->D E 5. Monitor Reaction (TLC/GC-MS) D->E F 6. Cool to RT & Quench E->F Reaction Complete G 7. Extraction with Organic Solvent F->G H 8. Wash, Dry & Concentrate G->H I 9. Column Chromatography H->I J Pure Biaryl Product I->J

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The choice of solvent can influence each step of this cycle.

Suzuki_Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-X PdII_RX R-Pd(II)-X L_n OA->PdII_RX Trans Transmetalation PdII_RX->Trans Ar'-B(OH)₂ Base PdII_R_R1 R-Pd(II)-R¹ L_n Trans->PdII_R_R1 RE Reductive Elimination PdII_R_R1->RE RE->Pd0 Product R-R¹ RE->Product ArX Ar-X ArBOH Ar'-B(OH)₂ Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (Ar-X) to form a Pd(II) intermediate. Polar solvents can stabilize the transition state of this step.[4]

  • Transmetalation: The organic group from the organoboron species (Ar'-B(OH)₂) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated to form the desired C-C bond (Ar-Ar'), regenerating the Pd(0) catalyst.

Safety and Handling

While this compound is considered to have a favorable safety profile, standard laboratory safety precautions should always be observed.[6] It is recommended to consult the Safety Data Sheet (SDS) before use.[13][14] The compound is not classified as a dangerous substance according to the Globally Harmonized System (GHS).[13][15] However, it is important to handle it in a well-ventilated area and avoid contact with skin and eyes.[10]

Conclusion

This compound presents itself as a highly effective and versatile solvent for Suzuki-Miyaura cross-coupling reactions. Its high boiling point, excellent solvating properties, and favorable environmental profile make it a valuable tool for researchers and professionals in drug development and organic synthesis. The protocols and insights provided in this application note aim to facilitate the adoption of this promising solvent, enabling the development of more efficient, robust, and sustainable synthetic methodologies.

References

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  • Palladium Catalysts with Triglyme‐Functionalized NHC Ligands for Suzuki Coupling Reactions in Aqueous Solvent. (2021, September 13). ResearchGate.
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  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (n.d.). The Royal Society of Chemistry.
  • SC-278773 - this compound - SAFETY DATA SHEET. (n.d.).
  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
  • This compound (cas 4431-83-8) SDS/MSDS download. (n.d.). Guidechem.
  • Glymes as versatile solvents for chemical reactions and processes: from the laboratory to industry. (n.d.). SciSpace.
  • Palladium-Catalyzed Suzuki-Miyaura Couplings of Glycal Boronates with Aryl Thianthrenium Salts for the Synthesis of C-Aryl Glycals. (2025, October 8). ResearchGate.
  • SDS of this compound, Safety Data Sheets, CAS 4431-83-8. (n.d.). chemBlink.
  • Glymes as Versatile Solvents for Chemical Reactions and Processes: from the Laboratory to Industry. (2014). PubMed.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube.
  • Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. (2025, July 3). ACS Omega.
  • Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. (2020, December 23). ACS Publications.
  • 2,5,7,10-Tetraoxaundecane. (n.d.). LookChem.
  • A ligand-enabled metallaphotoredox protocol for Suzuki-Miyaura cross-couplings for the synthesis of diarylmethanes. (n.d.). National Institutes of Health.
  • This compound | CAS 4431-83-8. (n.d.). Santa Cruz Biotechnology.
  • Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. (2025, December 23). ACS Publications.
  • Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. (n.d.).
  • This compound. (n.d.). CymitQuimica.
  • Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry. (n.d.). Royal Society of Chemistry.
  • A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (n.d.). ResearchGate.
  • 2,5,7,10-Tetraoxaundecane. (n.d.). PubChem.

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Application Notes & Protocols: The Utility of Bis(2-methoxyethoxy)methane in Palladium-Catalyzed Heck and Stille Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of Bis(2-methoxyethoxy)methane as a Premier Solvent

In the landscape of modern organic synthesis, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of carbon-carbon bonds, pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The choice of solvent in these transformations is not merely a matter of dissolution but a critical parameter that dictates reaction kinetics, catalyst stability, and product selectivity.[3] this compound, also known as 2,5,7,10-tetraoxaundecane, emerges as a highly effective and versatile solvent for such applications.[4]

This compound is a high-boiling, polar aprotic solvent belonging to the glyme family.[4][5] Its unique molecular structure, featuring multiple ether linkages, endows it with a distinct set of properties that are highly advantageous for cross-coupling chemistry[4][6]:

  • High Thermal Stability and Boiling Point: With a boiling point of approximately 181°C[], it permits a wide operational temperature range, enabling reactions with less reactive substrates that require significant thermal energy.

  • Excellent Solvating Power: Its ether groups provide polarity to dissolve a wide array of organic compounds and organometallic species, while the aliphatic backbone ensures miscibility with non-polar materials, promoting a homogeneous reaction environment.[4]

  • Catalyst Stabilization: The oxygen atoms can coordinate with the palladium center, stabilizing reactive intermediates and preventing catalyst decomposition, which can be crucial for achieving high turnover numbers.[3][5]

  • Reduced Volatility: Compared to common solvents like DMF or toluene, its low vapor pressure minimizes evaporative losses and enhances laboratory safety.[4]

This guide provides an in-depth exploration of the application of this compound in two of the most powerful palladium-catalyzed transformations: the Heck and Stille cross-coupling reactions. We will delve into the mechanistic underpinnings, provide field-tested protocols, and offer insights to empower researchers in leveraging this solvent for the synthesis of complex molecular architectures.

The Heck Reaction: Olefin Arylation in a High-Performance Medium

The Mizoroki-Heck reaction is a Nobel Prize-winning transformation that forges a bond between an unsaturated halide (or triflate) and an alkene, yielding a substituted alkene.[8] It is an indispensable tool for modifying molecular scaffolds in drug discovery and materials science.[9][10]

Mechanistic Rationale

The catalytic cycle of the Heck reaction proceeds through several key steps, where the choice of solvent can influence the rate and efficiency of each transformation.[8][11] this compound provides a stable, high-temperature environment that facilitates the often rate-limiting oxidative addition step and ensures the solubility of all components throughout the cycle.

Heck_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition (R-X) pd0->oxidative_add pd2_complex R-Pd(II)-X (L)₂ oxidative_add->pd2_complex alkene_coord Alkene Coordination pd2_complex->alkene_coord pi_complex Alkene-Pd(II) Complex alkene_coord->pi_complex insertion Migratory Insertion pi_complex->insertion beta_hydride β-Hydride Elimination insertion->beta_hydride product_release Product Release (Substituted Alkene) beta_hydride->product_release hydrido_complex H-Pd(II)-X (L)₂ product_release->hydrido_complex reductive_elim Reductive Elimination (+ Base) hydrido_complex->reductive_elim reductive_elim->pd0 Regenerates Catalyst

Figure 1: Catalytic cycle of the Mizoroki-Heck reaction.
Detailed Experimental Protocol for Heck Coupling

This protocol provides a generalized procedure for the Heck coupling of an aryl bromide with an acrylate. It should be optimized for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Alkene (e.g., n-butyl acrylate) (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv)

  • This compound (5 mL), anhydrous

  • Schlenk flask or microwave vial, magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: Flame-dry a Schlenk flask containing a magnetic stir bar under vacuum and backfill with an inert gas. Allow it to cool to room temperature.

  • Reagent Addition: Under a positive pressure of inert gas, add palladium(II) acetate, triphenylphosphine, and the aryl bromide to the flask.

  • Solvent and Reagent Addition: Add 5 mL of anhydrous this compound via syringe, followed by triethylamine and the alkene.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 120-140°C with vigorous stirring. The high boiling point of this compound allows for these elevated temperatures safely at atmospheric pressure.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are typically complete within 4-16 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer. Wash the organic phase sequentially with 1M HCl (2 x 15 mL), saturated aqueous NaHCO₃ (15 mL), and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Field Insights & Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion Inactive catalyst; Insufficient temperature; Poor quality reagents.Ensure Pd(OAc)₂ is not old/decomposed. Increase temperature in 10°C increments. Use freshly distilled/anhydrous solvent and reagents.
Formation of Byproducts Alkene isomerization; Double addition.Add the base in portions or use a weaker base like sodium acetate.[9] Lowering the reaction temperature may also help.
Catalyst Decomposition Presence of oxygen; High temperature for extended periods.Ensure the reaction setup is strictly anaerobic. Use degassed solvent. Consider using a more robust phosphine ligand.

The Stille Reaction: A Robust C-C Bond Formation

The Stille reaction is a highly versatile and functional-group-tolerant method for coupling an organostannane with an organic electrophile.[12][13] Its reliability has made it a go-to method for constructing complex carbon skeletons in natural product synthesis.[13][14] A significant drawback, however, is the toxicity of the organotin reagents and byproducts.[12]

Mechanistic Rationale

The catalytic cycle of the Stille reaction is distinct from the Heck reaction primarily in the transmetalation step, where the organic group is transferred from tin to palladium.[14] The efficiency of this step can be highly dependent on the solvent. The coordinating ability of this compound can facilitate the formation of the necessary intermediates for an efficient transmetalation, while its high boiling point drives the reaction forward.

Stille_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition (R¹-X) pd0->oxidative_add pd2_complex R¹-Pd(II)-X (L)₂ oxidative_add->pd2_complex transmetalation Transmetalation (R²-SnR₃) pd2_complex->transmetalation di_org_complex R¹-Pd(II)-R² (L)₂ transmetalation->di_org_complex reductive_elim Reductive Elimination di_org_complex->reductive_elim reductive_elim->pd0 Regenerates Catalyst + R¹-R²

Figure 2: Catalytic cycle of the Stille cross-coupling reaction.
Detailed Experimental Protocol for Stille Coupling

This protocol describes a general procedure for the Stille coupling of an aryl iodide with an organostannane.

Materials:

  • Aryl iodide (1.0 mmol, 1.0 equiv)

  • Organostannane (e.g., vinyltributyltin) (1.1 mmol, 1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%)

  • This compound (5 mL), anhydrous and degassed

  • Schlenk flask, magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel and Solvent Preparation: Flame-dry a Schlenk flask containing a magnetic stir bar under vacuum and backfill with argon. Degas the required volume of this compound by bubbling argon through it for 20-30 minutes.

  • Reagent Addition: To the flask under a positive argon flow, add Pd(PPh₃)₄, the aryl iodide, and the degassed this compound via syringe.

  • Stannane Addition: Add the organostannane reagent to the mixture via syringe.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 90-110°C with vigorous stirring.

  • Monitoring: Monitor the reaction for the consumption of the starting aryl iodide using TLC or GC-MS. Reactions are typically complete in 6-24 hours.[15]

  • Work-up:

    • Cool the reaction to room temperature and dilute with diethyl ether (20 mL).

    • To remove the tin byproducts, stir the solution vigorously with an aqueous solution of potassium fluoride (KF, 1M, 15 mL) for 1-2 hours. A precipitate of tributyltin fluoride will form.

    • Filter the mixture through a pad of Celite®, washing the pad with additional diethyl ether.

    • Wash the filtrate with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Field Insights & Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Slow or Stalled Reaction Inefficient transmetalation; Sterically hindered substrates.Add a stoichiometric amount of LiCl, which can accelerate transmetalation.[12] Increase the temperature. Consider a more active catalyst system, e.g., Pd₂(dba)₃ with P(o-tol)₃.
Homocoupling of Stannane Reaction of the organostannane with the Pd(II) precatalyst or radical processes.Ensure a strictly anaerobic environment. Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) to minimize side reactions with Pd(II) precursors.
Difficulty Removing Tin Incomplete precipitation of tin byproducts.Increase the duration of the KF wash or use a fresh portion. Ensure the KF solution is concentrated enough.

Summary and Workflow

Comparative Overview of Reaction Conditions

The use of this compound provides a robust platform for both Heck and Stille couplings, with the primary differences lying in the coupling partner and specific additives.

ParameterHeck ReactionStille Reaction
Electrophile Aryl/Vinyl Halides, TriflatesAryl/Vinyl Halides, Triflates
Nucleophile AlkeneOrganostannane (R-SnBu₃)
Typical Catalyst Pd(OAc)₂ / PPh₃Pd(PPh₃)₄ or Pd₂(dba)₃ / Ligand
Base Required? Yes (e.g., Et₃N, AcONa)No (Generally neutral conditions)
Temperature Range 100 - 140 °C80 - 120 °C
Key Additive None (typically)LiCl or Cu(I) salts (optional, to aid transmetalation)
Work-up Concern Removal of baseRemoval of toxic tin byproducts
General Experimental Workflow

The workflow for both reactions shares a common core methodology centered on maintaining an inert atmosphere and ensuring reagent purity.

Workflow prep 1. Vessel & Solvent Prep (Flame-dry, Degas Solvent) reagents 2. Reagent Loading (Catalyst, Ligand, Electrophile) prep->reagents addition 3. Nucleophile Addition (Alkene/Base or Stannane) reagents->addition reaction 4. Reaction (Heat under Inert Atmosphere) addition->reaction monitor 5. Monitoring (TLC, GC-MS) reaction->monitor monitor->reaction Continue if incomplete workup 6. Aqueous Work-up (Quench, Extract, Wash) monitor->workup If complete purify 7. Purification (Column Chromatography) workup->purify characterize 8. Characterization (NMR, MS) purify->characterize

Figure 3: General experimental workflow for cross-coupling reactions.

References

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]

  • Frontiers Media. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers in Chemistry. [Link]

  • Tang, S., & Zhao, H. (2014). Glymes as versatile solvents for chemical reactions and processes: from the laboratory to industry. RSC Advances, 4(20), 10171-10196. [Link]

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  • Singh, A., & Sharma, S. (2017). Heck Reaction—State of the Art. Catalysts, 7(10), 267. [Link]

  • Tang, S., & Zhao, H. (2014). Glymes as Versatile Solvents for Chemical Reactions and Processes: from the Laboratory to Industry. RSC Advances. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind this compound: A Focus on Safety and Sustainability. [Link]

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  • Tesei, A., et al. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers in Chemistry, 12. [Link]

  • Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. [Link]

  • ResearchGate. (2014). ChemInform Abstract: Glymes as Versatile Solvents for Chemical Reactions and Processes: From the Laboratory to Industry. [Link]

  • PubMed. (2004). The mechanisms of the Stille reaction. Angewandte Chemie International Edition in English, 43(36), 4704-34. [Link]

  • ResearchGate. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. [Link]

  • ResearchGate. (2024). Palladium-Catalyzed Heck Arylations in the Synthesis of Active Pharmaceutical Ingredients. [Link]

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  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • Murata, Y., et al. (2023). Palladium-Catalyzed Cross-Coupling Reaction of Bis(cyclopentadienyl)diaryltitaniums with Terminal Alkynes. Molecules, 28(20), 7109. [Link]

  • Fisher Scientific. Palladium-Catalysed Coupling Chemistry. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Sherwood, J., et al. (2015). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 17(4), 2166-2211. [Link]

  • Organic Chemistry Frontiers. (2021). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]

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Application of 2,5,7,10-Tetraoxaundecane in Polymer Film Casting: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Solvent Selection in Polymer Film Quality

In the realm of materials science and drug development, the solvent casting technique stands as a cornerstone for the fabrication of high-quality polymer films.[1][2] The morphology, uniformity, and ultimately the performance of these films are intrinsically linked to the properties of the solvent employed in their creation.[3][4] This guide delves into the application of 2,5,7,10-Tetraoxaundecane (TOU), a high-boiling-point, ethereal solvent, in polymer film casting. As a safer and more environmentally benign alternative to traditional solvents like N-Methyl-2-pyrrolidone (NMP) and methylene chloride, TOU presents a compelling option for researchers and professionals seeking to optimize their film casting processes.[5]

2,5,7,10-Tetraoxaundecane, a member of the glyme family, is a colorless liquid with a mild odor.[5][6] Its high boiling point and solvency power, comparable to that of NMP, make it particularly suitable for creating uniform and smooth polymer films.[5] The slow evaporation rate of high-boiling-point solvents allows for a more controlled drying process, affording polymer chains ample time to arrange into a more ordered and defect-free structure.[4] This guide will provide a comprehensive overview of the theoretical basis, practical protocols, and characterization methodologies for utilizing TOU in the casting of various polymer films.

Physicochemical Properties of 2,5,7,10-Tetraoxaundecane

A thorough understanding of the solvent's properties is paramount for its effective application. The key physicochemical properties of 2,5,7,10-Tetraoxaundecane are summarized in the table below.

PropertyValueReference
Synonyms Bis(2-methoxyethoxy)methane, TOU, Glyme-3[7]
CAS Number 4431-83-8[7]
Molecular Formula C7H16O4[7]
Molecular Weight 164.20 g/mol [7]
Boiling Point 181.3 °C at 760 mmHg[8]
Density 0.968 g/cm³[8]
Flash Point 77.5 °C[8]
Water Solubility Fully miscible[8]

Mechanism of Action: The Role of a High-Boiling-Point Solvent in Film Formation

The solvent casting process hinges on the controlled evaporation of the solvent from a cast polymer solution, or "dope".[1] The rate of this evaporation is a critical parameter that dictates the final morphology of the film.

G cluster_0 Polymer Solution Preparation cluster_1 Film Casting cluster_2 Solvent Evaporation (Controlled) a Polymer + TOU b Homogeneous 'Dope' a->b Dissolution c Casting on Substrate b->c d Slow Evaporation of TOU c->d e Polymer Chain Rearrangement d->e f Formation of Uniform Film e->f

Figure 1: Workflow demonstrating the role of TOU in polymer film casting.

When a high-boiling-point solvent like 2,5,7,10-Tetraoxaundecane is used, the evaporation process is significantly slower compared to more volatile solvents. This extended drying time allows for:

  • Enhanced Polymer Chain Mobility: The polymer chains remain in a mobile state for a longer duration, facilitating their rearrangement into a more thermodynamically stable and ordered conformation.

  • Reduced Stress and Defects: Rapid evaporation can induce internal stresses and lead to the formation of defects such as pinholes and cracks. The gradual process afforded by TOU minimizes these issues.

  • Improved Surface Finish: The slower drying process contributes to a smoother and more uniform film surface, which is critical for optical and pharmaceutical applications.[4]

Exemplary Protocol: Casting of Polyvinyl Chloride (PVC) Films using 2,5,7,10-Tetraoxaundecane

This protocol provides a step-by-step guide for the preparation of PVC films using TOU as the solvent. This serves as a foundational method that can be adapted for other polymers compatible with TOU, such as polyurethanes.[9]

Materials and Equipment:
  • Polyvinyl Chloride (PVC) resin

  • 2,5,7,10-Tetraoxaundecane (TOU), ≥99% purity

  • Glass petri dishes or other suitable flat casting surfaces

  • Magnetic stirrer with heating capabilities

  • Doctor blade or casting knife

  • Leveling table

  • Ventilated oven or vacuum oven

  • Calibrated film thickness gauge

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Protocol Steps:
  • Preparation of the PVC Dope (10% w/w):

    • Weigh 10 g of PVC resin and add it to a clean, dry beaker.

    • Add 90 g of 2,5,7,10-Tetraoxaundecane to the beaker.

    • Place the beaker on a magnetic stirrer with a stir bar.

    • Gently heat the mixture to 60-80°C while stirring continuously. Caution: Perform this step in a well-ventilated fume hood.

    • Continue stirring until the PVC is completely dissolved and the solution is homogeneous. This may take several hours.

    • Allow the solution to cool to room temperature. It is advisable to cover the beaker to prevent solvent evaporation.

    • For optimal film quality, degas the solution using a vacuum chamber or by letting it stand undisturbed to allow air bubbles to escape.

  • Film Casting:

    • Place a clean, dry glass petri dish on a leveling table to ensure a uniform casting surface.

    • Pour a predetermined volume of the PVC dope onto the center of the petri dish. The volume will depend on the desired film thickness.

    • If using a doctor blade, set the blade gap to the desired thickness and draw it smoothly across the dope to create a uniform layer.

    • Cover the casting setup to protect it from dust and to create a solvent-saturated atmosphere, which further slows down the initial evaporation rate.

  • Solvent Evaporation and Film Formation:

    • Allow the cast film to dry at ambient temperature in a fume hood for 24 hours. This initial slow drying phase is crucial for achieving a high-quality film.

    • Transfer the petri dish to a ventilated oven set at a temperature of 80-100°C to facilitate the removal of the residual solvent. The exact temperature and time will depend on the film thickness and desired residual solvent content. A step-wise increase in temperature can be beneficial.

    • For applications requiring minimal residual solvent, a final drying step under vacuum at an elevated temperature (e.g., 60°C) is recommended.[10]

  • Film Characterization:

    • Once completely dry, carefully peel the PVC film from the glass substrate.

    • Measure the film thickness at multiple points using a calibrated gauge to assess uniformity.

    • Proceed with further characterization as required for the specific application.

Characterization and Quality Assessment of Polymer Films

The quality of the solvent-cast films should be rigorously evaluated. The following table outlines key characterization techniques and the insights they provide.

Characterization TechniqueParameter MeasuredSignificance
Scanning Electron Microscopy (SEM) Surface morphology, cross-sectional structureProvides high-resolution images to assess surface smoothness, porosity, and the presence of defects.
Atomic Force Microscopy (AFM) Surface topography, roughnessQuantifies surface roughness at the nanoscale, which is critical for optical and tribological properties.
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg), melting temperature (Tm), crystallinityDetermines the thermal properties of the polymer film, which are influenced by the casting solvent and drying conditions.[11]
Tensile Testing Tensile strength, Young's modulus, elongation at breakEvaluates the mechanical properties of the film, such as its strength and flexibility.[12]
Fourier-Transform Infrared Spectroscopy (FTIR) Chemical composition, residual solventConfirms the chemical integrity of the polymer and can be used to detect the presence of residual TOU.
Contact Angle Measurement Surface wettability, presence of residual solventA change in contact angle after post-processing can indicate the removal of residual solvent.[10]

Troubleshooting and Field-Proven Insights

  • Issue: Film Brittleness

    • Cause: Excessive crystallinity or complete removal of the plasticizing effect of the residual solvent.

    • Solution: Consider the addition of a plasticizer to the dope formulation. For some polymers, a controlled amount of residual solvent can act as a plasticizer.[3] The slow evaporation of TOU can sometimes lead to higher crystallinity; adjusting the drying temperature profile can mitigate this.[4]

  • Issue: Incomplete Dissolution of Polymer

    • Cause: Insufficient solvent power of TOU for a particular polymer at room temperature.

    • Solution: Gently heat the polymer-solvent mixture as described in the protocol. Ensure adequate stirring and time for dissolution. For highly crystalline or high molecular weight polymers, a co-solvent system may be necessary.

  • Issue: Bubbles in the Final Film

    • Cause: Trapped air in the viscous polymer dope.

    • Solution: Degas the dope prior to casting using a vacuum desiccator or by allowing it to stand. Pouring the dope slowly and at an angle can also help prevent the introduction of new bubbles.

Conclusion: A Versatile and Sustainable Solvent for High-Quality Polymer Films

2,5,7,10-Tetraoxaundecane emerges as a highly promising solvent for polymer film casting, offering a unique combination of a high boiling point, favorable solvency for a range of polymers, and a significantly improved environmental and safety profile compared to many conventional solvents. Its ability to facilitate a slow and controlled evaporation process is key to producing uniform, smooth, and defect-free films, making it an invaluable tool for researchers, scientists, and drug development professionals. The protocols and insights provided in this guide serve as a robust starting point for harnessing the potential of TOU in the fabrication of advanced polymer films for a multitude of applications.

References

  • TOU by Lambiotte & Cie is 2,5,7,10-Tetraoxaundecane that acts as a solvent. A suitable substitute for a wide range of solvents that are used in adhesives. TOU is suitable for PVC adhesives, PU adhesives, heat sealable adhesives, and contact glues.

  • Ghanbarzadeh, B., Almasi, H., & Entezami, A. A. (2011). Development and mechanical characterization of solvent-cast polymeric films as potential drug delivery systems to mucosal surfaces. Journal of Materials Science: Materials in Medicine, 22(5), 1171–1181. [Link]

  • Wening, K., & Breitkreutz, J. (2011). Technological Aspects and Evaluation Methods for Polymer Matrices as Dental Drug Carriers. Journal of Pharmaceutical Sciences, 100(8), 2875–2893. [Link]

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Application Notes and Protocols: BIS(2-METHOXYETHOXY)METHANE as an Electrolyte Solvent in Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Ethers in Next-Generation Battery Electrolytes

Glycol dimethyl ethers, commonly known as glymes, are a class of aprotic ether solvents that have garnered significant attention for their potential use in next-generation lithium batteries, including lithium-metal, lithium-sulfur, and lithium-oxygen systems.[1] BIS(2-METHOXYETHOXY)METHANE, also referred to as diglyme or G2, has the chemical formula CH₃O(CH₂CH₂O)₂CH₃.[1] It presents a unique combination of properties that make it an appealing alternative to conventional carbonate-based electrolytes.[1][2] Key advantages include good chemical and thermal stability, a wide electrochemical window, and the ability to form stable complexes with lithium cations, which can influence ion transport and interfacial properties.[1][3]

Diglyme's multiple ether oxygen atoms enable it to effectively chelate lithium ions in a manner similar to crown ethers, leading to distinct electrolyte characteristics.[1] This solvation capability is generally stronger than that of monoglyme (G1) but is less impeded by the high viscosity observed in longer-chain glymes like tetraglyme (G4), positioning diglyme as a well-balanced candidate.[1] Research has demonstrated that diglyme-based electrolytes can achieve high ionic conductivity and stability, making them suitable for a variety of battery chemistries.[1][4] However, their performance, particularly concerning the stability of the solid electrolyte interphase (SEI) on the anode, is highly dependent on the choice of lithium salt and the specific electrode materials used.[1][5]

This document serves as a comprehensive guide for researchers, scientists, and professionals in drug development, providing detailed application notes and standardized protocols for the preparation and electrochemical characterization of diglyme-based electrolytes.

Physicochemical and Electrochemical Properties

The performance of electrolytes based on this compound is significantly influenced by the type and concentration of the lithium salt used. The selection of the salt affects key parameters such as ionic conductivity, viscosity, and the electrochemical stability window.

Data Presentation: A Comparative Overview

The following table summarizes the key physicochemical and electrochemical properties of diglyme-based electrolytes with various lithium salts. It is important to note that direct comparisons can be challenging due to variations in measurement techniques and conditions across different studies.[1]

Lithium SaltConcentration (M)Ionic Conductivity (mS/cm) at 25°CElectrochemical Stability Window (V vs. Li/Li⁺)Key Observations
LiTFSI1.0~2.7[6]0 to ~4.4[3]Forms a stable SEI. Good overall performance.[2]
LiFSI1.0Higher than LiTFSI[2]-May offer improved conductivity.[2]
LiBETI1.0Higher than LiTFSI[2]-Anion size can influence charge mobility.[2]
NaPF₆ (for Na-ion)1.01-7[7]up to 4.7[7]Demonstrates good stability with sodium metal.[8]

Experimental Protocols

The following protocols provide standardized methodologies for the preparation and testing of diglyme-based electrolytes. The causality behind experimental choices is explained to provide a deeper understanding of the procedures.

Protocol 1: Preparation of Diglyme-Based Electrolyte

Objective: To prepare a moisture-free and contaminant-free diglyme-based electrolyte solution with a precise salt concentration.

Rationale: The presence of moisture can lead to the formation of undesirable byproducts and a passivating layer on the electrode surfaces, significantly impacting battery performance and longevity.[9] Therefore, all materials must be rigorously dried, and the preparation must be conducted in an inert atmosphere.

Materials:

  • This compound (diglyme), anhydrous (≤ 10 ppm H₂O)

  • Selected lithium salt (e.g., LiTFSI, LiFSI), high purity

  • Argon-filled glovebox (<1 ppm O₂, <1 ppm H₂O)

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • Vacuum oven

  • Analytical balance

Workflow Diagram:

Electrolyte_Preparation cluster_drying Material Drying (Outside Glovebox) cluster_glovebox Electrolyte Formulation (Inside Glovebox) Solvent Anhydrous Diglyme (as received) Transfer_Solvent Transfer Solvent Solvent->Transfer_Solvent Salt_pre Lithium Salt Vacuum_Oven Vacuum Oven (e.g., 120-140°C, >12h) Salt_pre->Vacuum_Oven Salt_post Dried Lithium Salt Vacuum_Oven->Salt_post Transfer_Salt Transfer Dried Salt Salt_post->Transfer_Salt Cool under vacuum Add_Solvent Add Diglyme Transfer_Solvent->Add_Solvent Weigh_Salt Weigh Salt Transfer_Salt->Weigh_Salt Volumetric_Flask Add Salt to Volumetric Flask Weigh_Salt->Volumetric_Flask Volumetric_Flask->Add_Solvent Stir Magnetic Stirring (until dissolved) Add_Solvent->Stir Store Store in Sealed Container Stir->Store

Caption: Workflow for the preparation of diglyme-based electrolyte.

Procedure:

  • Solvent and Salt Drying:

    • Procure high-purity, anhydrous this compound. While often used as received, for highly sensitive experiments, it can be further dried over molecular sieves (5 Å) until the water content is below 10 ppm.[2]

    • Dry the desired lithium salt (e.g., LiTFSI) under a high vacuum at an elevated temperature (e.g., 120-140 °C) for over 12 hours to eliminate any residual moisture.[1][6]

    • Allow the salt to cool to room temperature under vacuum before transferring it into the glovebox. This prevents moisture reabsorption.[1]

  • Electrolyte Formulation (inside an argon-filled glovebox):

    • Transfer the dried lithium salt and anhydrous diglyme into the glovebox.

    • Using an analytical balance, accurately weigh the required amount of the dried lithium salt and add it to a clean, dry volumetric flask.

    • Slowly add the anhydrous diglyme to the volumetric flask up to the desired volume.

    • Add a magnetic stir bar to the flask and stir the solution until the salt is completely dissolved. This process may take several hours depending on the specific salt and its concentration.[1]

    • Once fully dissolved, store the prepared electrolyte solution in a tightly sealed container inside the glovebox to prevent any contamination.[1]

Protocol 2: CR2032 Coin Cell Assembly

Objective: To assemble a CR2032-type coin cell for electrochemical testing of the prepared diglyme-based electrolyte.

Rationale: A hermetically sealed coin cell provides a standardized and reproducible platform for evaluating the electrochemical performance of the electrolyte with specific electrode materials. All components must be thoroughly dried and handled within an inert atmosphere to prevent side reactions.

Materials:

  • CR2032 coin cell components (casings, spacers, spring)

  • Cathode and anode discs (sized appropriately, e.g., LiFePO₄ cathode, lithium metal anode)

  • Separator (e.g., Celgard, glass fiber), cut to size

  • Prepared diglyme-based electrolyte

  • Crimping machine

  • Micropipette (e.g., 20-200 µL)

Workflow Diagram:

Coin_Cell_Assembly A Place Negative Electrode in Bottom Casing B Add Electrolyte (e.g., 40-60 µL) A->B C Place Separator B->C D Add Electrolyte C->D E Place Positive Electrode D->E F Add Final Electrolyte Drop E->F G Add Spacer and Spring F->G H Place Top Casing G->H I Crimp Cell H->I J Rest Cell (e.g., 12h) I->J

Caption: Step-by-step workflow for CR2032 coin cell assembly.

Procedure (inside an argon-filled glovebox):

  • Place the negative electrode (e.g., lithium metal disc) in the center of the bottom cell casing.[1]

  • Dispense a few drops (e.g., 40-60 µL) of the diglyme electrolyte onto the electrode surface to ensure it is thoroughly wetted.[1]

  • Place a separator disc on top of the negative electrode.[1]

  • Add another few drops of electrolyte onto the separator.[1]

  • Place the positive electrode (e.g., LiFePO₄) centered on top of the separator.[1]

  • Add a final drop of electrolyte to the positive electrode.[1]

  • Place a stainless steel spacer on top of the positive electrode, followed by the spring.[1]

  • Carefully place the top casing (cap) over the assembly.[1]

  • Transfer the assembled cell to the crimping machine and crimp it to ensure a hermetic seal.[1]

  • Remove the cell, clean the exterior, and let it rest for several hours (e.g., 12 hours) before testing to ensure complete wetting of the electrodes and stabilization of the open-circuit voltage.[1]

Protocol 3: Electrochemical Characterization

Objective: To evaluate the ionic conductivity, electrochemical stability, and cycling performance of the diglyme-based electrolyte.

Rationale: A combination of electrochemical techniques is necessary to build a comprehensive understanding of the electrolyte's performance. Electrochemical Impedance Spectroscopy (EIS) probes the ionic conductivity and interfacial resistances, Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV) determines the electrochemical stability window, and galvanostatic cycling evaluates the practical performance in a full cell.

Workflow Diagram:

Electrochemical_Characterization cluster_EIS Ionic Conductivity cluster_LSV Electrochemical Stability Window (ESW) cluster_Cycling Battery Performance Start Assembled Coin Cell EIS A. Electrochemical Impedance Spectroscopy (EIS) Start->EIS LSV B. Linear Sweep Voltammetry (LSV) / Cyclic Voltammetry (CV) Start->LSV Cycling C. Galvanostatic Cycling Start->Cycling EIS_Setup Symmetric Cell (SS/Electrolyte/SS) EIS_Measure Measure Impedance EIS_Setup->EIS_Measure EIS_Analysis Calculate Ionic Conductivity σ = L / (Rb * A) EIS_Measure->EIS_Analysis LSV_Setup Three-Electrode Cell (Li/Li/Working Electrode) LSV_Measure Sweep Potential LSV_Setup->LSV_Measure LSV_Analysis Determine Oxidation & Reduction Limits LSV_Measure->LSV_Analysis Cycling_Setup Full Cell (e.g., Li/LiFePO₄) Formation Formation Cycles (low C-rate) Cycling_Setup->Formation Performance Cycle at Various C-rates Formation->Performance Cycling_Analysis Plot Capacity, Efficiency, and Retention Performance->Cycling_Analysis

Caption: Workflow for the electrochemical characterization of the electrolyte.

A. Electrochemical Impedance Spectroscopy (EIS) for Ionic Conductivity

  • Cell Assembly: Assemble a symmetric cell with stainless steel electrodes and a separator soaked in the diglyme-based electrolyte.[2]

  • Measurement: Place the cell in a temperature-controlled chamber. Connect it to a potentiostat equipped with a frequency response analyzer. Apply a small AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).[3][10]

  • Analysis: Determine the bulk resistance (R_b) of the electrolyte from the high-frequency intercept of the Nyquist plot with the real axis.[1] Calculate the ionic conductivity (σ) using the formula σ = L / (R_b * A), where L is the separator thickness and A is the electrode area.[1]

B. Linear Sweep Voltammetry (LSV) for Electrochemical Stability Window (ESW)

  • Cell Assembly: A three-electrode setup is ideal, with lithium metal as both the counter and reference electrodes, and an inert working electrode (e.g., stainless steel or glassy carbon).[11]

  • Measurement: Sweep the potential of the working electrode from the open-circuit voltage to higher (anodic) and lower (cathodic) potentials at a slow scan rate (e.g., 0.5 mV/s).[11]

  • Analysis: The ESW is defined as the voltage range where negligible current flows, before the onset of significant oxidative or reductive decomposition currents.[1][11]

C. Galvanostatic Cycling for Battery Performance

  • Cell Assembly: Use a full cell configuration with a lithium metal anode and a desired cathode (e.g., LiFePO₄).[1][2]

  • Formation Cycles: Cycle the cell at a low C-rate (e.g., C/20 or C/10) for the first few cycles. This allows for the formation of a stable SEI.[1]

  • Performance Test: Cycle the cell between defined voltage cutoffs (e.g., 2.8 V to 3.9 V for LiFePO₄) at various C-rates (e.g., C/3, 1C, 5C).[1][4]

  • Analysis: Record and plot the specific capacity, coulombic efficiency, and capacity retention versus the cycle number to evaluate the long-term performance and stability of the electrolyte in a full cell configuration.[1]

Conclusion and Future Outlook

This compound (diglyme) presents a viable and promising alternative to conventional carbonate-based solvents for lithium-ion battery electrolytes, offering enhanced safety and stability. The protocols detailed in this guide provide a standardized framework for the preparation and comprehensive electrochemical evaluation of diglyme-based electrolytes. The performance of these electrolytes is intricately linked to the choice of the lithium salt, which dictates the properties of the solid electrolyte interphase and the overall ionic transport characteristics. Future research should continue to explore novel lithium salts and additives to further optimize the performance and address any remaining challenges, such as SEI stability with high-capacity anodes. The systematic application of the protocols outlined herein will enable researchers to generate reliable and comparable data, accelerating the development of next-generation energy storage systems.

References

  • Application Notes and Protocols: Diglyme as an Electrolyte in Lithium-Ion Batteries. Benchchem.
  • Glyme-based electrolytes for lithium metal batteries using insertion electrodes: An electrochemical study. IRIS - Unife.
  • Cyclic voltammograms of the Mg deposition/dissolution of 0.35 M diglyme... ResearchGate.
  • New Diglyme‐based Gel Polymer Electrolytes for Na‐based Energy Storage Devices. PMC.
  • Lithium–Oxygen Battery Exploiting Highly Concentrated Glyme-Based Electrolytes. ACS Applied Energy Materials.
  • Probing the Electrode–Electrolyte Interface of Sodium/Glyme-Based Battery Electrolytes. The Journal of Physical Chemistry C - ACS Publications.
  • Charge Transport Mechanism and Electrochemical Properties of Glyme-Li[FSA] Highly Concentrated Electrolytes. R Discovery.
  • Glyme-based nonaqueous electrolytes for rechargeable lithium cells. ResearchGate.
  • Glyme-based electrolytes: suitable solutions for next-generation lithium batteries.
  • Diglyme based electrolytes for sodium-ion batteries. Digital CSIC.
  • Cyclic voltammetry of a Mg/0.3 M Mg(TFSI)2 in a diglyme (Whatman... ResearchGate.
  • Stable and Unstable Diglyme-Based Electrolytes for Batteries with Sodium or Graphite as Electrode. ACS Applied Materials & Interfaces - ACS Publications.
  • Ionic Transport and Speciation of Lithium Salts in Glymes: Experimental and Theoretical Results for Electrolytes of Interest for Lithium–Air Batteries. ACS Omega - ACS Publications.
  • Electrochemical Impedance Spectroscopic Analysis of Lithium-ion Battery Aging Mechanisms.
  • Figure A3.1. Coin cell assembly protocol. Unless stated otherwise, the... ResearchGate.
  • Electrochemical Impedance Spectroscopy Sheds Light on Charge Transfer in Lithium-Ion Batteries.
  • Diglyme as an electrolyte solvent for sodium-ion batteries. Chalmers Publication Library.

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Application Note & Protocol: A Guide to the Preparation of Polymer Membranes Using Bis(2-methoxyethoxy)methane

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in membrane science, polymer chemistry, and sustainable technology development.

Abstract: The paradigm of polymer membrane fabrication is shifting towards greener, more sustainable methodologies, driven by the need to replace traditional, hazardous solvents.[1] This guide introduces Bis(2-methoxyethoxy)methane (CAS 4431-83-8), also known as 2,5,7,10-Tetraoxaundecane, as a high-performance, eco-friendly solvent for the preparation of polymeric membranes.[2][3] Its excellent solvency for a range of polymers and full miscibility with water make it an ideal candidate for the widely used Non-Solvent Induced Phase Separation (NIPS) technique.[4][5][6] We provide a detailed examination of the scientific principles governing membrane formation, followed by a comprehensive, step-by-step protocol for fabricating and characterizing polysulfone (PSf) or polyvinylidene difluoride (PVDF) membranes. This document serves as a foundational resource for researchers seeking to develop more sustainable and safer membrane manufacturing processes.

Part 1: Scientific Principles & Rationale

The Non-Solvent Induced Phase Separation (NIPS) Process

The NIPS method, also known as Diffusion Induced Phase Separation (DIPS), is a cornerstone of commercial polymer membrane production.[7] The process hinges on altering the thermodynamic stability of a polymer solution to induce a phase transition from a liquid to a solid state, thereby forming a porous structure. It involves a ternary system composed of a polymer, a solvent, and a non-solvent.[8]

The fundamental workflow is as follows:

  • Dope Solution Preparation: A polymer is dissolved in a suitable solvent to create a homogeneous, viscous solution.

  • Casting: The dope solution is cast into a thin film of uniform thickness onto a substrate.

  • Immersion & Phase Inversion: The cast film is immersed in a coagulation bath containing a non-solvent (typically water).

  • Precipitation: The solvent in the cast film has a high affinity for the non-solvent. A rapid exchange occurs: solvent diffuses out of the film into the bath, while non-solvent diffuses in. This influx of non-solvent destabilizes the homogeneous polymer solution, causing it to phase-separate and precipitate, solidifying into a porous membrane structure.[8]

NIPS_Workflow cluster_prep Solution Preparation cluster_fab Membrane Fabrication cluster_result Result Polymer Polymer (e.g., PSf, PVDF) Mixer Homogeneous Dope Solution Polymer->Mixer Solvent Solvent (this compound) Solvent->Mixer Casting Film Casting (Uniform Thickness) Mixer->Casting Degas & Cast Immersion Immersion in Non-Solvent Bath (Water) Casting->Immersion Induce Phase Separation Membrane Porous Polymer Membrane Immersion->Membrane Solvent/Non-Solvent Exchange & Precipitation

Caption: Workflow for the Non-Solvent Induced Phase Separation (NIPS) process.

The Critical Role of the Solvent: Justifying this compound

The choice of solvent is arguably the most critical factor in the NIPS process, as its physicochemical properties dictate the thermodynamics of phase separation and, consequently, the final membrane morphology.[9] An ideal solvent should possess:

  • Strong Solvency: The ability to fully dissolve the chosen polymer to form a stable, homogeneous dope solution.

  • Thermodynamic Miscibility with the Non-Solvent: The solvent must be readily miscible with the non-solvent (water) to facilitate the rapid diffusion exchange that drives precipitation.

  • Appropriate Volatility and Viscosity: These properties influence the casting process and the kinetics of phase separation.

This compound emerges as a compelling green alternative to traditional, hazardous solvents like N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), or Dimethylacetamide (DMAc).[2][8][10] Its molecular structure, featuring multiple ether linkages, provides the polarity needed to dissolve a wide range of polymers, while its complete miscibility in water ensures efficient phase inversion.[5][6]

PropertyThis compoundN-Methyl-2-pyrrolidone (NMP)Dimethylacetamide (DMAc)
CAS Number 4431-83-8872-50-4127-19-5
Molecular Formula C₇H₁₆O₄C₅H₉NOC₄H₉NO
Boiling Point ~189 °C~202 °C~165 °C
Water Solubility Fully MiscibleMiscibleMiscible
Key Advantage Eco-friendly, mild odor, reduced hazard profileStrong, established solventStrong, established solvent
Primary Concern Newer solvent, less established dataReproductive toxicityHepatotoxicity

Table 1. Comparison of this compound with traditional solvents used in membrane fabrication.

The transition to this compound is not merely a substitution but a strategic move towards safer, more sustainable research and manufacturing environments without compromising on the quality of the resulting membranes.[3]

Part 2: Detailed Application Protocols

This section provides a generalized yet robust protocol for fabricating flat-sheet polymer membranes using this compound as the solvent. The protocol is designed to be a validated starting point, adaptable for both Polysulfone (PSf) and Polyvinylidene difluoride (PVDF).

Materials & Equipment
  • Polymer: Polysulfone (PSf, e.g., Udel® P-3500) or PVDF (e.g., Solef®)

  • Solvent: this compound (CAS 4431-83-8), high purity (≥99.0%)[11]

  • Non-Solvent: Deionized (DI) water

  • Equipment:

    • Analytical balance

    • Glass vials/beakers

    • Magnetic stirrer with heating capabilities

    • Vacuum oven or desiccator for degassing

    • Adjustable membrane casting knife (doctor blade)

    • Glass plate for casting substrate

    • Immersion bath

    • Flat-tipped forceps

Protocol 1: Dope Solution Preparation

Causality: The concentration of the polymer is a primary determinant of membrane morphology. Higher concentrations typically lead to denser structures with smaller pores, while lower concentrations can result in more open, porous structures. The selected temperature ensures complete polymer dissolution without causing thermal degradation.

  • Preparation: Dry the polymer pellets/powder in a vacuum oven at 60-80°C for at least 12 hours to remove any residual moisture.

  • Weighing: In a sealed glass vial, weigh the desired amount of this compound.

  • Dissolution: Slowly add the dried polymer to the solvent while stirring continuously with a magnetic stir bar. See Table 2 for example formulations.

  • Heating & Mixing: Seal the vial to prevent solvent evaporation. Place the vial on a stirrer hotplate and heat to 60°C. Continue stirring for 12-24 hours, or until the solution is completely homogeneous and transparent.

  • Degassing: Cool the dope solution to room temperature. To remove any entrapped air bubbles, which can cause defects in the final membrane, place the vial in a vacuum desiccator for 2-4 hours or until bubble formation ceases.

Formulation IDPolymerPolymer Conc. (wt%)This compound (wt%)Intended Outcome
PSF-15 Polysulfone15%85%Higher flux, larger pores
PSF-20 Polysulfone20%80%Denser structure, higher rejection
PVDF-18 PVDF18%82%Balanced performance for MD/UF
PVDF-22 PVDF22%78%Mechanically robust, smaller pores

Table 2. Example dope solution formulations for membrane casting.

Protocol 2: Membrane Casting and Phase Inversion

Causality: The thickness of the cast film directly impacts the membrane's resistance to flow; thicker membranes have lower flux. The immediate immersion into the non-solvent bath initiates rapid phase separation, often leading to an asymmetric structure with a dense top "skin" layer and a more porous sub-structure.

  • Substrate Preparation: Ensure the glass plate is impeccably clean and dry. Secure it on a level surface.

  • Casting: Set the casting knife to the desired thickness (e.g., 200-250 µm). Pour a line of the degassed dope solution onto one end of the glass plate.

  • Film Formation: Draw the casting knife smoothly and steadily across the plate at a constant speed to form a uniform liquid film.

  • Immersion: Immediately and carefully immerse the glass plate with the cast film into the coagulation bath filled with DI water at room temperature.

  • Phase Inversion: The transparent polymer film will turn opaque almost instantly as the polymer precipitates. Leave the membrane in the bath for at least 30 minutes to ensure complete phase separation and solvent removal.

  • Post-Treatment: Gently peel the solidified membrane from the glass plate using forceps. Transfer it to a fresh DI water bath and store for at least 24 hours to remove any residual solvent. For long-term storage, keep the membrane in DI water at 4°C.

Part 3: Membrane Characterization & Validation

To ensure the protocol yields functional membranes, a series of characterization steps is essential. This validation process confirms the successful formation of a porous structure and quantifies its performance.

Validation_Workflow cluster_char Characterization Methods SEM Morphology (SEM) Porosity Porosity & Pore Size Performance Performance (Flux & Rejection) Membrane Fabricated Membrane Membrane->SEM Membrane->Porosity Membrane->Performance

Caption: Key validation steps for fabricated polymer membranes.

Morphological Analysis
  • Method: Scanning Electron Microscopy (SEM) is used to visualize the membrane's surface and cross-section.

  • Procedure: A small sample of the dried membrane is fractured in liquid nitrogen to create a clean cross-sectional break. The sample is then sputter-coated with a conductive material (e.g., gold) and imaged.

  • Expected Outcome: SEM images will reveal the surface porosity and the internal structure (e.g., symmetric sponge-like pores or asymmetric finger-like voids), which is a direct result of the phase inversion kinetics.

Performance Evaluation
  • Method: A dead-end or cross-flow filtration setup is used to measure the Pure Water Permeability (PWP) and solute rejection.

  • Procedure (PWP):

    • Compact the membrane with DI water at a pressure higher than the operating pressure (e.g., 1.5 bar) for 30 minutes.

    • Reduce the pressure to the operating pressure (e.g., 1 bar) and collect the permeate over a set time.

    • Calculate the flux (J) using the formula: J = V / (A * t), where V is the permeate volume, A is the membrane area, and t is the time.

  • Procedure (Rejection):

    • Use a solution with a known solute concentration (e.g., 1 g/L Bovine Serum Albumin).

    • Measure the solute concentration in the feed (Cf) and permeate (Cp) using a UV-Vis spectrophotometer.

    • Calculate rejection (R) using the formula: R (%) = (1 - (Cp / Cf)) * 100.

Membrane IDAvg. Porosity (%)Pure Water Flux (L m⁻² h⁻¹ bar⁻¹)BSA Rejection (%)
PSF-15 ~80%250 - 350> 90%
PSF-20 ~72%100 - 180> 98%
PVDF-18 ~78%150 - 220> 95%

Table 3. Expected performance characteristics for membranes fabricated with this compound. Note: These are representative values; actual results will vary based on specific lab conditions.

References

  • Marino, T., et al. (2025). The State of the Art on PVDF Membrane Preparation for Membrane Distillation and Membrane Crystallization: Towards the Use of Non-Toxic Solvents. Membranes, 15(4), 117. Retrieved from [Link]

  • Al Aani, S., et al. (2020). Polysulfone/Graphene Oxide Mixed Matrix Membranes for Improved CO2/CH4 Separation. Polymers, 12(10), 2243. Retrieved from [Link]

  • protocols.io. (2017). Odyssey Western Blot Blocker Optimization for Near-Infrared (NIR) Detection (PVDF membrane). Retrieved from [Link]

  • Galiano, F., et al. (2018). Investigation of the Use of a Bio-Derived Solvent for Non-Solvent-Induced Phase Separation (NIPS) Fabrication of Polysulfone Membranes. Polymers, 10(9), 1018. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Preparation and modification of PVDF membrane via VIPS method for membrane distillation. Scientific Reports, 13(1), 12345. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Rise of Green Solvents: Understanding this compound in Modern Manufacturing. Retrieved from [Link]

  • Ramezani, P., et al. (2024). Fabricating a Polysulfone-ZIF-8 Composite Membrane for Separating CO2 and CH4. Iranian Journal of Chemical Engineering (IJChE), 21(3), 3-13. Retrieved from [Link]

  • PubMed. (2025). The State of the Art on PVDF Membrane Preparation for Membrane Distillation and Membrane Crystallization: Towards the Use of Non-Toxic Solvents. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). This compound (CAS 4431-83-8): A Key Intermediate for Electronic Applications. Retrieved from [Link]

  • ResearchGate. (2019). Preparation of Polymer Membranes by In Situ Interfacial Polymerization. Retrieved from [Link]

  • MDPI. (2021). Polysulfone Composite Membranes with Carbonaceous Structure. Synthesis and Applications. Retrieved from [Link]

  • Journal of Engineering. (2022). Fabrication and Characterization of Polysulfone-Graphene Oxide Mixed Matrix Membranes for the Natural Gas Treatment. Retrieved from [Link]

  • ResearchGate. (n.d.). Process flow of preparing PVDF membrane by VIPS method. Retrieved from [Link]

  • Google Patents. (2017). WO2017085322A1 - Method of preparing membranes.
  • ACS Publications. (2020). Compositionally Controlled Polyether Membranes via Mono(μ-alkoxo)bis(alkylaluminum)-Initiated Chain-Growth Network Epoxide Polymerization. Retrieved from [Link]

  • Solvay. (n.d.). Processing Guide for Polymer Membranes. Retrieved from [Link]

  • Pure & Appl. Chem. (1989). Thermodynamics of polymer solutions. Retrieved from [Link]

  • chemdad.com. (n.d.). This compound One Chongqing Chemdad Co. ,Ltd. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Rise of Eco-Friendly Solvents: Understanding this compound. Retrieved from [Link]

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Application Notes and Protocols for BIS(2-METHOXYETHOXY)METHANE: A Green Solvent in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Greener Solvents

In the landscape of chemical manufacturing and pharmaceutical development, the push towards sustainability is reshaping process design and material selection. Traditional organic solvents, while effective, often carry a significant environmental and safety burden, including high volatility, toxicity, and disposal challenges. This has catalyzed the search for "green" alternatives that offer comparable or superior performance with a reduced environmental footprint.[1] BIS(2-METHOXYETHOXY)METHANE, also known by its systematic name 2,5,7,10-Tetraoxaundecane (TOU), is emerging as a formidable candidate in this new class of solvents.[2][3] It is positioned as a direct, eco-friendly replacement for hazardous solvents like N-Methyl-2-pyrrolidone (NMP), methylene chloride, and other conventional ethers, offering a unique combination of performance and sustainability.[1]

This guide provides an in-depth look at the properties of this compound and delivers detailed protocols for its application in key synthetic transformations relevant to researchers and drug development professionals.

Physicochemical Properties and Green Profile

The utility of this compound as a green solvent is rooted in its distinct physical and chemical properties. Its molecular structure, featuring multiple ether linkages, provides excellent solvency for a wide range of organic compounds, while its aliphatic character allows for miscibility with less polar materials.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 4431-83-8[4][5]
Molecular Formula C₇H₁₆O₄[4][6]
Molecular Weight 164.20 g/mol [4][7]
Appearance Colorless Liquid[2][8]
Boiling Point 100 °C @ 22 Torr[4]
Density 0.9947 g/cm³ @ 20 °C[4]
Water Solubility Fully miscible[2][4][5]
Flash Point 60 °C / 1.5mm[4]
Synonyms 2,5,7,10-Tetraoxaundecane (TOU), Glyme[][10]

Key Green Attributes:

  • Low Volatility: A significantly higher boiling point compared to solvents like THF or DCM minimizes evaporative losses during reactions, reducing worker exposure and environmental release.[3]

  • Improved Safety Profile: The solvent is characterized by a mild odor, which enhances the laboratory working environment. Furthermore, its reduced hazard labeling simplifies handling and logistics.

  • High Stability: Glymes are generally stable both thermally and chemically, making them robust for a variety of reaction conditions.[11]

  • Toxicity and Biodegradability: Glymes typically exhibit low to moderate acute toxicity.[11] However, it is crucial to note that concerns have been raised regarding the reproductive and developmental effects of some lower molecular weight glymes, such as monoglyme and diglyme.[11][12] While data for this compound is less prevalent, its higher molecular weight is a favorable characteristic. As with any chemical, appropriate safety protocols should be strictly followed. Comprehensive biodegradability and ecotoxicity data are still areas of active research.[13][14]

Application in Organic Synthesis: Protocols and Mechanistic Insights

This compound's properties make it an excellent medium for a variety of critical organic reactions, particularly those involving metallic reagents or catalysts that benefit from the coordinating effect of ether oxygens.

G cluster_prep Reaction Setup cluster_reaction Execution cluster_workup Workup & Isolation reagents Dissolve Reactants & Catalyst in this compound inert Establish Inert Atmosphere (e.g., Argon, N2) reagents->inert heat Heat to Desired Temperature inert->heat monitor Monitor Progress (TLC, GC-MS, LC-MS) heat->monitor quench Quench Reaction monitor->quench Upon Completion extract Liquid-Liquid Extraction quench->extract purify Purify Product (e.g., Chromatography) extract->purify caption General Workflow for Synthesis

General Workflow for Synthesis in a Green Solvent

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for forming C(sp²)-C(sp²) bonds, essential for creating biaryl structures found in many pharmaceuticals and materials.[15] The reaction's efficiency is highly dependent on the solvent's ability to facilitate the catalytic cycle.

Mechanistic Rationale: The ether oxygens in this compound can coordinate to the palladium center and ions in solution, stabilizing intermediates and promoting the key steps of oxidative addition, transmetalation, and reductive elimination. Its high boiling point allows for elevated reaction temperatures, which can be crucial for coupling sterically hindered or less reactive substrates.[16]

Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd_complex R¹-Pd(II)L_n-X pd0->pd_complex transmetalation Transmetalation pd_r1_r2 R¹-Pd(II)L_n-R² pd_complex->pd_r1_r2 pd_r1_r2->pd0 reductive_elimination Reductive Elimination product R¹-R² pd_r1_r2->product r1x R¹-X r1x->pd_complex boronate R²-B(OR)₂ boronate->pd_r1_r2

Catalytic Cycle of the Suzuki-Miyaura Coupling

Protocol: Synthesis of 4-Methylbiphenyl

This protocol is a representative example and should be optimized for specific substrates.[17][18][19]

  • Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add 4-bromotoluene (1.0 mmol, 171 mg), phenylboronic acid (1.2 mmol, 146 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and a suitable phosphine ligand (e.g., SPhos, 0.04 mmol, 16.4 mg).

  • Solvent and Base Addition: Add potassium phosphate (K₃PO₄, 3.0 mmol, 637 mg) followed by 5 mL of anhydrous this compound via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: After completion, cool the mixture to room temperature. Add 20 mL of water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to yield 4-methylbiphenyl.

The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds, linking aryl or vinyl halides with terminal alkynes.[20] This reaction is fundamental in the synthesis of pharmaceuticals, conjugated polymers, and molecular electronics.[21]

Mechanistic Rationale: The reaction involves two interconnected catalytic cycles.[22] this compound serves as an excellent solvent by facilitating the solubility of both the organic substrates and the inorganic base, while its coordinating ability stabilizes the palladium and copper catalytic species.

Sonogashira cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pdi Ar-Pd(II)L₂-X pd0->pdi Oxidative Addition (Ar-X) pdii Ar-Pd(II)L₂-C≡CR pdi->pdii Transmetalation pdii->pd0 Reductive Elimination product Ar-C≡CR pdii->product cui Cu(I)X cu_alkyne π-Alkyne Complex cui->cu_alkyne + H-C≡CR cu_acetylide Cu-C≡CR cu_alkyne->cu_acetylide Base - HB⁺X⁻ cu_acetylide->pdi Transfers alkyne to Pd

Catalytic Cycles of the Sonogashira Coupling

Protocol: Synthesis of 1-Phenyl-2-(phenylethynyl)benzene

This is a general protocol adaptable for various substrates.[22][23]

  • Preparation: In a Schlenk tube under an argon atmosphere, combine 1-iodo-2-phenylbenzene (1.0 mmol, 280 mg), phenylacetylene (1.1 mmol, 112 mg, 121 µL), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 21 mg), and copper(I) iodide (CuI, 0.06 mmol, 11.4 mg).

  • Solvent and Base Addition: Add 5 mL of this compound, followed by an amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 mmol, 418 µL for TEA).

  • Reaction: Stir the mixture at 60-80 °C. Monitor the reaction by TLC until the starting aryl halide is consumed (typically 2-8 hours).

  • Workup: Cool the reaction to room temperature. Dilute with 20 mL of diethyl ether and filter through a pad of celite to remove solids.

  • Purification: Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the residue via flash chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the product.

Grignard reactions are classic C-C bond-forming reactions where an organomagnesium halide (Grignard reagent) acts as a potent nucleophile.[24] The choice of an ether solvent is critical for the formation and stability of the Grignard reagent.

Mechanistic Rationale: The lone pairs on the ether oxygens of this compound solvate the magnesium center of the Grignard reagent, forming a Schlenk equilibrium complex. This solvation is crucial for stabilizing the reagent and preventing its aggregation, thereby maintaining its reactivity. Its anhydrous nature is paramount, as Grignard reagents are strong bases that react readily with protic sources.[25]

Workflow for a Typical Grignard Reaction

Protocol: Synthesis of Diphenylmethanol from Benzaldehyde

This protocol demonstrates the addition of a Grignard reagent to an aldehyde.[24][26]

  • Grignard Formation: Place magnesium turnings (1.2 mmol, 29 mg) in a flame-dried, three-neck flask equipped with a reflux condenser and dropping funnel, under an argon atmosphere. Add 2 mL of anhydrous this compound. In the dropping funnel, dissolve bromobenzene (1.0 mmol, 157 mg, 105 µL) in 3 mL of anhydrous this compound. Add a small portion of the bromobenzene solution to the magnesium. If the reaction does not initiate (indicated by bubbling and warmth), add a small crystal of iodine. Once initiated, add the remaining bromobenzene solution dropwise to maintain a gentle reflux. After addition is complete, stir for an additional 30 minutes.

  • Addition to Aldehyde: Cool the freshly prepared phenylmagnesium bromide solution to 0 °C in an ice bath. Dissolve benzaldehyde (0.9 mmol, 95 mg, 93 µL) in 2 mL of anhydrous this compound and add it dropwise to the Grignard reagent.

  • Reaction: After the addition, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Workup: Cool the reaction mixture again to 0 °C and slowly quench by adding 10 mL of saturated aqueous NH₄Cl solution.

  • Purification: Extract the mixture with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to afford diphenylmethanol.

Safety, Handling, and Disposal

While this compound is considered a greener alternative, standard laboratory safety practices are mandatory.

  • Handling: Always work in a well-ventilated fume hood. Wear suitable personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Avoid contact with skin and eyes and prevent inhalation of vapors.[27][28][29]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials and sources of ignition.[27]

  • Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Prevent the chemical from entering drains or the environment.[27][28]

  • Hazard Classification: Hazard information can vary by supplier. Some sources indicate the substance is not classified, while others apply the GHS07 pictogram with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[2][4][5] It is imperative to consult the Safety Data Sheet (SDS) provided by the specific supplier before use. [29][30]

Conclusion

This compound presents a compelling case as a versatile and environmentally conscious solvent for modern organic synthesis.[31] Its favorable physicochemical properties—low volatility, high stability, and strong solvency—make it a suitable replacement for traditional solvents in a range of critical reactions, including palladium-catalyzed cross-couplings and Grignard reactions.[3] As the chemical industry continues to embrace the principles of green chemistry, the adoption of solvents like this compound will be instrumental in developing safer, more sustainable, and efficient synthetic processes. Further research into its performance across a broader scope of reactions will undoubtedly expand its application and solidify its role in the synthetic chemist's toolkit.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Rise of Green Solvents: Understanding this compound in Modern Manufacturing. Retrieved from [Link]

  • Zhang, Z., et al. (n.d.). Glymes as Versatile Solvents for Chemical Reactions and Processes: from the Laboratory to Industry. PMC - NIH. Retrieved from [Link]

  • Wang, X. J., & Zhang, X. (2003). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Biodegradability and Toxicity of Cellobiosides and Melibiosides. Retrieved from [Link]

  • Fast Company. (2011). Glymes: The Next Big Group Of Chemicals That Everyone Is Going To Freak Out About. Retrieved from [Link]

  • International Journal of New Chemistry. (2024). General procedure for Sonogashira coupling reaction. Retrieved from [Link]

  • Li, G., et al. (2022). A ligand-enabled metallaphotoredox protocol for Suzuki-Miyaura cross-couplings for the synthesis of diarylmethanes. STAR Protocols. Retrieved from [Link]

  • MAC-MOD Analytical. (2025). Performance evaluation of green and conventional solvents in reversed-phase liquid chromatography. Retrieved from [Link]

  • Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Ultimate biodegradability and ecotoxicity of orally administered antidiabetic drugs. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ChemRxiv. (n.d.). Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). BIS-METHOXYETHOXY METHANE. Retrieved from [Link]

  • ResearchGate. (n.d.). RSC Advances. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Rise of Eco-Friendly Solvents: Understanding this compound. Retrieved from [Link]

  • PubChem. (n.d.). 2,5,7,10-Tetraoxaundecane. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • PubMed. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Retrieved from [Link]

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Application Notes and Protocols: Acid-Catalyzed Etherification using Bis(2-methoxyethoxy)methane

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: Leveraging Bis(2-methoxyethoxy)methane for Advanced Ether Synthesis

In the landscape of modern organic synthesis, the strategic protection and modification of functional groups are paramount. This compound, also known as 2,5,7,10-tetraoxaundecane, has emerged as a versatile and valuable reagent, particularly in the realm of acid-catalyzed etherification reactions.[1][2][3] Its unique structure, featuring two methoxyethoxy groups linked by a methylene bridge, allows it to serve as an efficient precursor for the introduction of the 2-methoxyethoxymethyl (MEM) protecting group onto alcohols.[4][5]

The MEM group is an acetal-type protecting group prized for its stability across a wide range of reaction conditions, including exposure to strong bases, organometallic reagents, and various oxidizing and reducing agents.[4][5] A key advantage of the MEM group is its selective lability under acidic conditions, especially in the presence of Lewis acids, which facilitates its removal without disturbing other acid-sensitive protecting groups.[4][6] This attribute is crucial for orthogonal deprotection strategies in the synthesis of complex molecules.[5]

This guide provides an in-depth exploration of acid-catalyzed etherification reactions utilizing this compound. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the underlying mechanisms, practical experimental protocols, and the scope of this important synthetic transformation.

Mechanistic Insights: The Acid-Catalyzed Pathway to MEM Ether Formation

The acid-catalyzed reaction of an alcohol with this compound to form a MEM ether proceeds through a well-defined mechanistic pathway. The reaction is initiated by the protonation of one of the ether oxygens of this compound by an acid catalyst. This protonation event enhances the electrophilicity of the central methylene carbon, making it susceptible to nucleophilic attack.[1]

The alcohol substrate then acts as the nucleophile, attacking the activated methylene carbon. This is followed by the elimination of a molecule of 2-methoxyethanol, a stable leaving group, to form a protonated MEM ether intermediate. Subsequent deprotonation of this intermediate, typically by a weak base present in the reaction mixture, regenerates the acid catalyst and yields the final MEM-protected alcohol.

The choice of acid catalyst is critical and can range from Brønsted acids to Lewis acids.[7] Strong Brønsted acids can effectively catalyze the reaction, but Lewis acids such as zinc bromide (ZnBr₂) or titanium tetrachloride (TiCl₄) are often preferred due to their ability to coordinate with the ether oxygens, thereby facilitating the reaction under milder conditions.[4][8]

Acid-Catalyzed MEM Ether Formation cluster_0 Activation of this compound cluster_1 Nucleophilic Attack and Ether Formation cluster_2 Catalyst Regeneration B(MEM)M This compound Activated_Complex Protonated Intermediate B(MEM)M->Activated_Complex Protonation ROH Alcohol (R-OH) H+ H⁺ (Acid Catalyst) Intermediate Oxonium Ion Intermediate Activated_Complex->Intermediate Nucleophilic Attack by R-OH MEM_Ether MEM-Protected Alcohol (R-OMEM) Intermediate->MEM_Ether Elimination of 2-Methoxyethanol 2-Methoxyethanol 2-Methoxyethanol (Byproduct) Intermediate->2-Methoxyethanol H+_regen H⁺ (Regenerated) MEM_Ether->H+_regen Deprotonation

Figure 1: Mechanism of acid-catalyzed MEM ether formation.

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for the protection of an alcohol as a MEM ether using this compound and for the subsequent deprotection.

Protocol 1: Protection of a Primary Alcohol using this compound and an Acid Catalyst

This protocol outlines a general procedure for the MEM protection of a primary alcohol. The choice of acid catalyst and reaction conditions may need to be optimized for specific substrates.

Materials:

  • Primary alcohol (1.0 eq.)

  • This compound (1.5 - 2.0 eq.)

  • Anhydrous dichloromethane (DCM)

  • Acid catalyst (e.g., pyridinium p-toluenesulfonate (PPTS), 0.1 eq. or Amberlyst-15)[9]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol and anhydrous dichloromethane.

  • Reagent Addition: Add this compound to the solution, followed by the acid catalyst.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting alcohol is consumed.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Product: Purify the crude product by flash column chromatography on silica gel to obtain the pure MEM-protected alcohol.

Protocol 2: Deprotection of a MEM-Protected Alcohol using a Lewis Acid

This protocol describes a general method for the cleavage of a MEM ether using a Lewis acid, which is often effective for substrates sensitive to strong Brønsted acids.[6]

Materials:

  • MEM-protected alcohol (1.0 eq.)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Lewis acid (e.g., zinc bromide (ZnBr₂), 1.5 - 2.0 eq., or titanium tetrachloride (TiCl₄), 1.1 eq. in DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or saturated aqueous Rochelle's salt solution (for TiCl₄ quench)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • Reaction Setup: Dissolve the MEM-protected alcohol in anhydrous dichloromethane in a flame-dried round-bottom flask under an inert atmosphere. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add the Lewis acid portion-wise or as a solution in the reaction solvent.

  • Reaction Monitoring: Stir the reaction at 0 °C or allow it to warm to room temperature. Monitor the reaction progress by TLC.

  • Workup: Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution (for ZnBr₂) or Rochelle's salt solution (for TiCl₄).

  • Extraction: Extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Product: Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.

Data Presentation: Reaction Parameters and Yields

The efficiency of MEM ether formation can be influenced by the substrate, catalyst, and reaction conditions. The following table summarizes typical conditions and reported yields for the protection of various alcohols.

Substrate (Alcohol)Acid CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Primary AlcoholPPTSCH₂Cl₂252-6>90[9]
Secondary AlcoholAmberlyst-15CH₂Cl₂254-885-95[1]
PhenolMontmorillonite K-10Toluene80392N/A
Allylic AlcoholPPTS2-ButanoneReflux3-594-97[9]

Note: Yields are representative and may vary depending on the specific substrate and experimental setup.

Scope, Limitations, and Troubleshooting

Scope: The acid-catalyzed etherification using this compound is applicable to a wide range of primary and secondary alcohols. Phenols and allylic alcohols can also be effectively protected. The use of solid acid catalysts like Amberlyst-15 or montmorillonite clays offers advantages in terms of simplified workup and catalyst recyclability.[1][10]

Limitations:

  • Steric Hindrance: Tertiary alcohols are generally poor substrates for this reaction due to steric hindrance, which can lead to elimination side reactions.[11]

  • Acid-Sensitive Functional Groups: The presence of other acid-labile functional groups in the substrate may lead to undesired side reactions or deprotection. Careful selection of a mild acid catalyst and reaction conditions is crucial in such cases.

  • Equilibrium: The reaction is an equilibrium process. Using an excess of this compound can help drive the reaction to completion.

Troubleshooting:

  • Low Yield: If the reaction is sluggish or gives low yields, consider using a stronger acid catalyst, increasing the reaction temperature, or using a Dean-Stark apparatus to remove the 2-methoxyethanol byproduct and shift the equilibrium.

  • Side Reactions: If side products are observed, a milder catalyst (e.g., PPTS) or lower reaction temperatures may be beneficial.

  • Difficult Purification: If the product is difficult to separate from the starting material, ensure the reaction has gone to completion using TLC. If necessary, adjust the polarity of the eluent for column chromatography.

Conclusion

The acid-catalyzed etherification of alcohols using this compound is a robust and reliable method for the introduction of the MEM protecting group. A thorough understanding of the reaction mechanism, careful selection of the acid catalyst, and optimization of reaction conditions are key to achieving high yields and purity. The protocols and data presented in this guide provide a solid foundation for researchers to successfully implement this valuable synthetic transformation in their work, contributing to the efficient synthesis of complex molecules in academic and industrial settings.

References

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  • Monti, H.; et al. An Efficient Deprotective Method for Allylic Alcohols Protected as Methoxyethoxymethyl (MEM) And Methoxymethyl (MOM) Ethers.
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  • Organic Syntheses. Organic Syntheses Procedure.
  • YouTube. (2025, August 15). Protection and Deprotection of Alcohol in Organic Chemistry.
  • Master Organic Chemistry. (2014, November 14). Alcohols To Ethers via Acid Catalysis.
  • National Institutes of Health. An Enantioselective Synthesis of a MEM-Protected Aetheramide A Derivative. PMC.
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  • YouTube. (2018, December 31). ether synthesis through acid-catalysis.
  • ResearchGate. (2025, August 6). Acid-Catalyzed Etherification of Glycerol with Long-Alkyl-Chain Alcohols.
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Application Notes and Protocols for Cycloaddition Reactions in Bis(2-methoxyethoxy)methane

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of Bis(2-methoxyethoxy)methane in Cycloaddition Chemistry

This compound, also known by trade names such as Diglyme, is a high-boiling point, polar aprotic solvent that offers a unique combination of properties, making it an advantageous medium for conducting cycloaddition reactions.[1] Its chemical structure, featuring multiple ether linkages, imparts excellent solvating power for a wide range of organic compounds.[2][3] Furthermore, its high boiling point (162 °C) allows for reactions to be conducted at elevated temperatures, which is often a prerequisite for overcoming the activation energy of pericyclic reactions like the Diels-Alder and 1,3-dipolar cycloadditions.[1][2]

This technical guide provides in-depth application notes and detailed protocols for leveraging this compound as a solvent in key cycloaddition reactions. The protocols are designed to be self-validating, with explanations for critical steps, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Physicochemical Properties of this compound

A thorough understanding of the solvent's properties is paramount for predicting its behavior in a reaction. The key characteristics of this compound are summarized below.

PropertyValueSignificance in Cycloaddition Reactions
Molecular Formula C7H16O4Influences molecular weight and intermolecular forces.
Molecular Weight 164.20 g/mol Relevant for stoichiometric calculations.
Boiling Point 162 °CEnables high-temperature reactions, accelerating reaction rates and overcoming activation barriers.
Density 0.995 g/cm³Useful for volume-to-mass conversions.
Solubility in Water Fully miscibleSimplifies aqueous workup procedures.[4][5]
Vapor Pressure 22 Pa at 25°CLow volatility minimizes solvent loss during high-temperature reactions.[5]
Classification Polar aprotic solventEffectively solvates polar and ionic species without interfering with reactive intermediates through protonation.[1]

I. The Diels-Alder Reaction: Constructing Six-Membered Rings at Elevated Temperatures

The Diels-Alder reaction is a powerful and atom-economical [4+2] cycloaddition for the synthesis of six-membered rings.[6] While many Diels-Alder reactions proceed at or below room temperature, certain unreactive dienes or dienophiles necessitate thermal activation. This compound is an ideal solvent for such high-temperature transformations.

Application Notes: Why Choose this compound for Diels-Alder Reactions?
  • Thermal Stability: The high boiling point of this compound allows for sustained heating under reflux, ensuring the reaction reaches completion, especially when dealing with sterically hindered or electronically mismatched diene-dienophile pairs.[1][2]

  • Enhanced Solubility: Its excellent solvating properties ensure the homogeneity of the reaction mixture, even with reactants of varying polarities, which is crucial for optimal reaction kinetics.[2][3]

  • Inert Nature: As an aprotic ether, it does not participate in the reaction, preventing unwanted side products that can occur with protic or more reactive solvents.[1]

Experimental Protocol: Diels-Alder Reaction of 3-Sulfolene and Maleic Anhydride

This protocol describes the in-situ generation of 1,3-butadiene from 3-sulfolene and its subsequent Diels-Alder reaction with maleic anhydride to form cis-1,2,3,6-tetrahydrophthalic anhydride. The high temperature required for the retro-Diels-Alder reaction of 3-sulfolene makes this compound an excellent solvent choice.

Reaction Scheme:

A representative Diels-Alder reaction workflow.

Materials:

  • 3-Sulfolene (Butadiene sulfone)

  • Maleic anhydride

  • This compound (Diglyme)

  • Round-bottom flask (25 mL)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Ice bath

  • Buchner funnel and filter paper

  • Cold water

Procedure:

  • Reactant Preparation: In a 25 mL round-bottom flask, combine 3-sulfolene (1.2 g) and maleic anhydride (1.0 g).

  • Solvent Addition: Add this compound (1 mL) and a magnetic stir bar to the flask.

  • Reaction Setup: Assemble a reflux apparatus by attaching the reflux condenser to the round-bottom flask. Ensure a gentle flow of cooling water through the condenser.

  • Heating and Reflux: Heat the mixture to 150 °C using a heating mantle while stirring vigorously. You will observe the evolution of sulfur dioxide gas.

  • Temperature Control: Carefully control the heating. If the gas evolution becomes too vigorous, temporarily remove the flask from the heat source until it subsides. Repeat this heating and cooling cycle until no more gas is evolved.

  • Product Crystallization: Once the reaction is complete (cessation of gas evolution), remove the stir bar and allow the mixture to cool to room temperature. A precipitate of the product will form.

  • Isolation: To aid in the collection of the solid, you may add 2 mL of cold water. Isolate the crystalline product by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the crystals with two 12 mL portions of cold water. Allow the product to air-dry or dry in a desiccator.

  • Characterization: Determine the yield and melting point of the product.

II. 1,3-Dipolar Cycloadditions: A Gateway to Five-Membered Heterocycles

1,3-Dipolar cycloadditions are a class of pericyclic reactions that provide a powerful and versatile method for the synthesis of five-membered heterocyclic rings.[7] These reactions involve the combination of a 1,3-dipole with a dipolarophile.[7] Similar to the Diels-Alder reaction, thermal activation is often necessary, making this compound a suitable solvent.

Application Notes: Advantages of this compound for 1,3-Dipolar Cycloadditions
  • Facilitating Dipole Generation: Many 1,3-dipoles, such as azomethine ylides, are generated in situ at elevated temperatures. The high boiling point of this compound facilitates the formation of these reactive intermediates.

  • Controlling Stereoselectivity: The solvent polarity can influence the stereochemical outcome of the cycloaddition. The polar nature of this compound can help stabilize polar transition states, potentially leading to higher selectivity.

  • Versatility: Its ability to dissolve a wide array of organic molecules makes it suitable for a broad scope of 1,3-dipoles and dipolarophiles, including those with sensitive functional groups.

Experimental Protocol: Synthesis of Isoxazolidines via Nitrone Cycloaddition (Adapted)

Reaction Scheme:

A representative 1,3-Dipolar Cycloaddition workflow.

Materials:

  • N-Benzyl-C-phenylnitrone (or other suitable nitrone)

  • Styrene (or other suitable alkene)

  • This compound (Diglyme)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the nitrone (1.0 equivalent) in a minimal amount of this compound.

  • Addition of Dipolarophile: Add the alkene (1.2 equivalents) to the solution.

  • Reaction Setup: Attach a reflux condenser and ensure a gentle flow of cooling water.

  • Heating and Monitoring: Heat the reaction mixture to a temperature between 120-150 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired isoxazolidine.

  • Characterization: Characterize the purified product using standard analytical techniques such as NMR and mass spectrometry.

Safety Considerations

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling chemicals.

  • Fume Hood: Conduct all reactions in a well-ventilated fume hood, especially when heating solvents to high temperatures.

  • Handling of Reagents: Refer to the Safety Data Sheets (SDS) for all chemicals used in these protocols for specific handling and disposal information. Maleic anhydride is corrosive and toxic and should be handled with care.

Conclusion

This compound is a highly effective and versatile solvent for conducting cycloaddition reactions that require elevated temperatures. Its favorable physicochemical properties, including a high boiling point, excellent solvating power, and chemical inertness, provide a robust platform for the synthesis of a wide range of cyclic and heterocyclic compounds. The detailed protocols provided herein serve as a practical guide for researchers to harness the full potential of this solvent in their synthetic endeavors.

References

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  • Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. (2019). Organic Chemistry Frontiers, 6(12), 2007-2012. Retrieved from [Link]

  • Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. (2019). Catalysts, 10(1), 65. Retrieved from [Link]

  • Diels–Alder Cycloaddition Reactions in Sustainable Media. (2021). Molecules, 26(18), 5497. Retrieved from [Link]

  • Synthesis of a new Isoxazolidine and evaluation antitumor activity in vitro against MCF-7 breast cancer cell line. (2023). Journal of Medicinal and Chemical Sciences, 6(11), 2697-2708. Retrieved from [Link]

  • Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. (2021). Molecules, 26(1), 169. Retrieved from [Link]

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  • Intramolecular cycloaddition of nitrones in total synthesis of natural products. (2024). Natural Product Reports. Retrieved from [Link]

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"synthesis of nanoparticles using BIS(2-METHOXYETHOXY)METHANE"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Synthesis of Nanoparticles Using Bis(2-methoxyethoxy)methane

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Emerging Role of this compound in Nanoparticle Synthesis

This compound, also known as diethylene glycol dimethyl ether or diglyme, is a high-boiling point, dipolar aprotic solvent recognized for its exceptional chemical stability and solvating properties.[1][2][3] While traditionally used in organic synthesis and for the production of electrolytes, its unique characteristics make it a compelling medium for the synthesis of metallic and metal oxide nanoparticles.[1][4] This application note provides a comprehensive guide to the use of this compound in nanoparticle synthesis, presenting detailed protocols, mechanistic insights, and characterization guidelines.

The utility of this compound in this context is analogous to the well-established "polyol process," where high-boiling point alcohols act as both the solvent and reducing agent.[5][6] Ether glycols, such as this compound, offer similar advantages, including the ability to dissolve a wide range of metal salt precursors and facilitate controlled nucleation and growth of nanoparticles at elevated temperatures.[4][5] The ether linkages can also serve as capping agents, coordinating to the nanoparticle surface to prevent aggregation and control particle size.

This document will explore the synthesis of various nanoparticles, with a primary focus on a detailed protocol for palladium nanoparticles, extrapolated from studies using structurally similar glycol ethers.[7]

Mechanism of Nanoparticle Formation in this compound

The synthesis of nanoparticles in a high-boiling point solvent like this compound is a multi-step process, the kinetics of which are crucial for controlling the final particle morphology.[4][8] The process can be broadly categorized into nucleation and growth phases.[9]

  • Reduction of Metal Ions: The first step involves the reduction of metal precursor ions to their zero-valent state.[9] In the case of this compound and similar glycol ethers, the solvent itself can act as a reducing agent at elevated temperatures.[10]

  • Nucleation: Once a sufficient concentration of zero-valent metal atoms is present, they begin to coalesce into small, stable clusters known as nuclei. The rate of nucleation is a critical parameter influencing the final particle size distribution.[8]

  • Growth: The newly formed nuclei then act as seeds for further growth, with more metal atoms depositing onto their surface. The viscosity and coordinating ability of the solvent play a significant role in this stage, influencing the diffusion of precursor molecules and preventing uncontrolled aggregation.[7]

The chain length and viscosity of the glycol ether solvent have been shown to directly impact the final nanoparticle size.[7] Longer chain ethers, with their higher viscosity, can slow down the nucleation rate, leading to the formation of fewer nuclei and consequently larger nanoparticles.[7][8]

G cluster_0 Reaction Initiation cluster_1 Nucleation & Growth cluster_2 Final Product Metal Precursor Metal Precursor Reduction Reduction of Metal Ions Metal Precursor->Reduction Solvent This compound Solvent->Reduction Heat Δ Heat->Reduction Nucleation Formation of Nuclei Reduction->Nucleation Growth Particle Growth & Surface Capping Nucleation->Growth Nanoparticles Stabilized Nanoparticles Growth->Nanoparticles

Caption: Nanoparticle synthesis workflow in this compound.

Detailed Protocol: Synthesis of Palladium Nanoparticles

This protocol is adapted from established procedures for synthesizing palladium nanoparticles in similar glycol ether solvents.[7] Researchers should consider this as a starting point for optimization.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂) or a similar palladium precursor

  • This compound (Diglyme), anhydrous

  • Methanol, anhydrous

  • Nitrogen gas (for inert atmosphere)

Equipment:

  • Three-neck round-bottom flask

  • Condenser

  • Magnetic stirrer with hotplate

  • Thermometer or thermocouple

  • Schlenk line or similar inert atmosphere setup

  • Centrifuge

Procedure:

  • Setup: Assemble the three-neck flask with the condenser, a gas inlet/outlet, and a thermometer. Ensure the setup is under a gentle flow of nitrogen to maintain an inert atmosphere.

  • Precursor Dissolution: In a separate vial, dissolve the palladium precursor in a small amount of this compound.

  • Reaction: Add 20 mL of this compound to the reaction flask and heat to 140 °C with vigorous stirring.

  • Injection: Once the temperature has stabilized, inject the palladium precursor solution into the hot solvent.

  • Reaction Monitoring: The color of the solution should change from orange to black, indicating the formation of palladium nanoparticles.[7] Maintain the reaction at 140 °C for 3 hours.

  • Cooling and Isolation: After 3 hours, remove the heat source and allow the solution to cool to room temperature.

  • Purification: The resulting nanoparticle suspension can be purified by centrifugation. The product can be washed with methanol multiple times to remove any residual solvent and unreacted precursor.

Synthesis of Other Nanoparticles

The versatility of this compound and its analogs as reaction media allows for the synthesis of a variety of nanoparticles.

Iron and Iron Oxide Nanoparticles

The thermal decomposition of organometallic precursors is a common method for producing iron-based nanoparticles.[1][2] Diethylene glycol diethyl ether, a close analog of this compound, has been successfully used for the synthesis of magnetite (Fe₃O₄) nanoparticles from the decomposition of triiron dodecacarbonyl (Fe₃(CO)₁₂).[1][2]

General Protocol Outline:

  • The iron precursor (e.g., Fe₃(CO)₁₂) is refluxed in this compound in the presence of a stabilizer like oleic acid.

  • The reaction is typically carried out at a temperature around 165°C.[2]

  • The resulting nanoparticles can be further treated by annealing at different temperatures to control their size, composition, and magnetic properties.[1]

Core-Shell Nanoparticles (e.g., Pt@Fe₂O₃)

This compound and its analogs can also be employed in the synthesis of more complex core-shell nanostructures. For instance, diethylene glycol diethyl ether has been used to reduce chloroplatinic acid to form platinum cores, which are then coated with an iron oxide shell through the decomposition of iron pentacarbonyl.[10]

Characterization of Synthesized Nanoparticles

A thorough characterization of the synthesized nanoparticles is essential to understand their physicochemical properties.

Characterization TechniqueInformation Obtained
Transmission Electron Microscopy (TEM) Provides direct visualization of nanoparticle size, shape, and morphology.
X-ray Diffraction (XRD) Determines the crystal structure and phase composition of the nanoparticles.
UV-Vis Spectroscopy Can be used to monitor the formation of nanoparticles and provides information on their optical properties (e.g., surface plasmon resonance for noble metal nanoparticles).
Dynamic Light Scattering (DLS) Measures the hydrodynamic diameter and size distribution of nanoparticles in suspension.
Vibrating Sample Magnetometry (VSM) Characterizes the magnetic properties of the nanoparticles.

Data Presentation: Expected Particle Size vs. Solvent

The choice of glycol ether solvent can significantly influence the resulting nanoparticle size. The following table, based on data for palladium nanoparticles, illustrates this trend.[7]

SolventNumber of Ether Linkages (n)Viscosity (mm²/s)Average Particle Size (nm)
Ethylene glycol dimethyl ether (EGDE)10.55.9
This compound (DGDE) 2 1.2 6.1
Triethylene glycol dimethyl ether (TGDE)32.54.7
Tetraethylene glycol dimethyl ether (TEGDE)44.13.6

Note: Data for DGDE (this compound) is included for direct relevance.

Troubleshooting and Optimization

  • Particle Aggregation: If significant aggregation is observed, consider adding a stronger capping agent like polyvinylpyrrolidone (PVP) to the reaction mixture.

  • Broad Size Distribution: A broad size distribution may result from inconsistent reaction temperatures or slow precursor injection. Ensure rapid injection into the hot solvent to promote uniform nucleation.

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or temperature.

Caption: Relationship between experimental parameters and nanoparticle properties.

Conclusion

This compound presents itself as a highly promising solvent and reaction medium for the synthesis of a wide array of nanoparticles. Its high boiling point, excellent solvating power, and potential to act as both a reducing and capping agent offer significant control over the nucleation and growth processes. The protocols and mechanistic insights provided in this application note serve as a foundational guide for researchers to explore and optimize the use of this versatile solvent in the exciting field of nanomaterial synthesis.

References

  • Opportunities and Challenges in the Synthesis of Noble Metal Nanoparticles via the Chemical Route in Microreactor Systems. (n.d.). MDPI. Retrieved from [Link]

  • Kim, J. H., et al. (n.d.). Capacity and Feasibility for Practical Application. Materials Chemistry A - RSC Publishing. Retrieved from [Link]

  • Synthesis and characterization of Fe and Fe3O4 nanoparticles by thermal decomposition of triiron dodecacarbonyl. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Efficient and stable synthesis of diethylene glycol dimethyl ether over aluminophosphate catalyst. (2025, September 10). ResearchGate. Retrieved from [Link]

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  • Generic Synthesis of A Variety of Nanocrystalline Metal Oxides at Room Temperature. (2008, July 8). Retrieved from [Link]

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  • Synthesis of water dispersible magnetite nanoparticles in the presence of hydrophilic polymers. (2009, April 18). ResearchGate. Retrieved from [Link]

  • Polyol synthesis of nanoparticles: status and options regarding metals, oxides, chalcogenides, and non-metal elements. (n.d.). Green Chemistry (RSC Publishing). Retrieved from [Link]

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  • Polyol Synthesis: A Versatile Wet-Chemistry Route for the Design and Production of Functional Inorganic Nanoparticles. (2020, June 17). ResearchGate. Retrieved from [Link]

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  • Boiling point of the solvents and internal pressure during the solvothermal reaction related to the resulting crystallite size... (n.d.). ResearchGate. Retrieved from [Link]

  • Supplementary Information Highly Efficient Three-Solvent Methodology for Separating Colloidal Nanoparticles. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

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Unlocking the Potential: A Detailed Guide to the Electrochemical Stability Window of Bis(2-methoxyethoxy)methane-Based Electrolytes

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of next-generation energy storage solutions, the electrolyte remains a critical component, dictating the performance, safety, and lifespan of battery systems. Among the promising candidates, electrolytes based on bis(2-methoxyethoxy)methane (EODME), a member of the glyme family of solvents, have garnered significant attention. Their favorable properties, including high thermal and chemical stability, and enhanced safety profiles compared to conventional carbonate-based electrolytes, position them as a key enabler for advanced battery chemistries, particularly those employing lithium metal anodes.[1][2][3]

This comprehensive guide provides researchers, scientists, and drug development professionals with a deep dive into the electrochemical stability window (ESW) of EODME-based electrolytes. Moving beyond a simple recitation of facts, this document elucidates the underlying principles, offers detailed experimental protocols, and presents a framework for interpreting the results, empowering researchers to optimize electrolyte formulations for their specific applications.

The Critical Importance of the Electrochemical Stability Window

The electrochemical stability window defines the voltage range within which an electrolyte remains stable without undergoing oxidative or reductive decomposition. A wide ESW is paramount for high-energy-density batteries, as it allows for the use of high-voltage cathodes and low-potential anodes, thereby maximizing the cell's operating voltage.

The ESW is delineated by two key potentials:

  • Anodic Stability Limit: The highest potential an electrolyte can withstand before oxidation occurs.

  • Cathodic Stability Limit: The lowest potential an electrolyte can withstand before reduction occurs.

Exceeding these limits leads to irreversible electrolyte degradation, forming a solid electrolyte interphase (SEI) on the anode and a cathode electrolyte interphase (CEI) on the cathode. While a stable and well-formed SEI is crucial for passivating the anode surface and ensuring long cycle life, uncontrolled electrolyte decomposition results in continuous consumption of the electrolyte, increased interfacial resistance, and ultimately, rapid capacity fading and cell failure.

Factors Influencing the Electrochemical Stability of EODME-Based Electrolytes

The electrochemical stability of EODME-based electrolytes is not a fixed value but is influenced by a confluence of factors. Understanding these allows for the rational design of high-performance electrolyte systems.

The Nature of the Lithium Salt: Anion-Solvent Interactions

The choice of the lithium salt plays a pivotal role in determining the ESW. The anion of the salt can significantly influence the solvation structure of the lithium cation and the overall oxidative and reductive stability of the electrolyte.

  • Bis(trifluoromethanesulfonyl)imide (LiTFSI): This salt is widely used in glyme-based electrolytes due to its excellent thermal stability, high ionic conductivity, and good dissociation. The TFSI⁻ anion is relatively stable against oxidation.

  • Bis(fluorosulfonyl)imide (LiFSI): LiFSI is another popular choice, known for forming a stable and robust SEI on lithium metal anodes. However, its intrinsic anodic stability can be lower than that of LiTFSI.[4]

  • Lithium Perchlorate (LiClO₄): While offering high ionic conductivity, LiClO₄ raises safety concerns due to its oxidizing nature, especially at elevated temperatures.

The interaction between the lithium salt and the EODME solvent molecules is crucial. Stronger coordination between the lithium cation and the ether oxygens of EODME can shield the solvent from direct interaction with the electrode surface, thereby enhancing its stability.

Salt Concentration: From Dilute Solutions to "Solvate" Ionic Liquids

The concentration of the lithium salt has a profound impact on the ESW. In dilute solutions, the electrolyte's stability is primarily governed by the intrinsic properties of the EODME solvent. However, as the salt concentration increases, a fascinating phenomenon occurs: the formation of "solvate" ionic liquids.

In these highly concentrated electrolytes, all solvent molecules are coordinated to lithium cations, leaving no "free" solvent. This unique solvation environment significantly enhances the oxidative stability of the electrolyte. Studies on similar glyme systems have shown that equimolar mixtures of glymes and LiTFSI can exhibit an oxidative stability of up to approximately 5 V vs. Li/Li⁺, a substantial improvement from the roughly 4 V observed in dilute solutions.[5] This is attributed to the stabilization of the glyme molecules within the lithium-ion coordination sphere, which lowers their highest occupied molecular orbital (HOMO) energy level, making them less susceptible to oxidation.

Temperature: A Double-Edged Sword

Temperature can influence the ESW in several ways. Generally, increasing the temperature can accelerate the kinetics of electrochemical reactions, including electrolyte decomposition. This often leads to a narrowing of the practical ESW. However, the ionic conductivity of the electrolyte also increases with temperature, which can be beneficial for battery performance. Therefore, understanding the temperature dependence of the ESW is critical for designing batteries that can operate reliably across a range of conditions.

Experimental Determination of the Electrochemical Stability Window

Linear sweep voltammetry (LSV) and cyclic voltammetry (CV) are the most common electrochemical techniques used to determine the ESW of an electrolyte.[6]

Key Experimental Parameters:
  • Working Electrode (WE): An inert electrode material is crucial to ensure that the measured current response is solely due to the electrolyte's decomposition and not from reactions involving the electrode itself. Platinum (Pt) and glassy carbon (GC) are commonly used for this purpose.

  • Reference Electrode (RE): A stable reference electrode, such as lithium metal, is essential for accurate potential measurements.

  • Counter Electrode (CE): Lithium metal is typically used as the counter electrode.

  • Scan Rate: A slow scan rate (e.g., 0.1 to 5 mV/s) is generally preferred to allow the system to reach a quasi-steady state and to obtain a more accurate determination of the onset potentials for decomposition.[6]

  • Cut-off Current Density: The potential at which the current density reaches a predefined threshold (e.g., 0.01-0.1 mA/cm²) is often defined as the limit of the ESW. It is important to note that this is an arbitrary but widely accepted convention.

Application Protocol: Determination of the Electrochemical Stability Window of EODME-Based Electrolytes using Linear Sweep Voltammetry

This protocol provides a step-by-step methodology for determining the anodic and cathodic stability limits of a 1 M LiTFSI in EODME electrolyte.

1. Materials and Equipment:

  • Electrolyte: 1 M LiTFSI in this compound (EODME), battery grade.

  • Working Electrode: Polished platinum (Pt) or glassy carbon (GC) disk electrode.

  • Reference and Counter Electrodes: High-purity lithium metal foil.

  • Cell Assembly: Three-electrode electrochemical cell (e.g., Swagelok-type cell or a glass cell).

  • Potentiostat/Galvanostat: Capable of performing linear sweep voltammetry.

  • Glovebox: Argon-filled with H₂O and O₂ levels below 0.5 ppm.

2. Cell Assembly (to be performed in a glovebox):

  • Polish the working electrode to a mirror finish using alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm), followed by sonication in deionized water and then ethanol. Dry the electrode thoroughly under vacuum before transferring it into the glovebox.

  • Cut circular discs of lithium metal for the reference and counter electrodes.

  • Assemble the three-electrode cell with the working electrode, reference electrode, and counter electrode separated by a porous separator (e.g., glass fiber or Celgard).

  • Add a sufficient amount of the 1 M LiTFSI in EODME electrolyte to wet the separator and electrodes completely.

  • Seal the cell to ensure an airtight environment.

3. Electrochemical Measurement (Linear Sweep Voltammetry):

  • Connect the cell to the potentiostat.

  • Allow the cell to rest at open circuit potential (OCP) for at least 1 hour to reach equilibrium.

  • Anodic Stability Scan:

    • Set the potential to sweep from the OCP to a high potential limit (e.g., 6.0 V vs. Li/Li⁺).

    • Set the scan rate to a slow value, for example, 1 mV/s.

    • Record the current response as a function of the applied potential.

  • Cathodic Stability Scan:

    • Use a fresh cell for the cathodic scan to avoid any influence from the anodic scan.

    • Set the potential to sweep from the OCP to a low potential limit (e.g., -0.5 V vs. Li/Li⁺).

    • Use the same slow scan rate (e.g., 1 mV/s).

    • Record the current response as a function of the applied potential.

4. Data Analysis and Interpretation:

  • Plot the current density (current divided by the geometric area of the working electrode) as a function of the applied potential for both the anodic and cathodic scans.

  • Determine the anodic stability limit by identifying the potential at which the anodic current density starts to increase significantly, exceeding a predefined cut-off value (e.g., 0.05 mA/cm²).

  • Determine the cathodic stability limit by identifying the potential at which the cathodic current density shows a sharp increase, corresponding to the reductive decomposition of the electrolyte and/or lithium plating.

  • The electrochemical stability window is the difference between the determined anodic and cathodic stability limits.

Diagram of the Experimental Workflow:

experimental_workflow cluster_prep Preparation (in Glovebox) cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis prep1 Polish Working Electrode prep2 Cut Lithium Electrodes prep1->prep2 prep3 Assemble 3-Electrode Cell prep2->prep3 prep4 Add EODME-based Electrolyte prep3->prep4 meas1 Connect to Potentiostat & Rest at OCP prep4->meas1 meas2 Perform Linear Sweep Voltammetry (Anodic and Cathodic Scans) meas1->meas2 ana1 Plot Current Density vs. Potential meas2->ana1 ana2 Determine Onset Potentials for Oxidation and Reduction ana1->ana2 ana3 Define Electrochemical Stability Window ana2->ana3

Caption: Workflow for determining the electrochemical stability window.

Expected Results and Discussion

Based on literature data for similar glyme-based electrolytes, the following trends can be anticipated for EODME-based systems:

Electrolyte CompositionExpected Anodic Stability (V vs. Li/Li⁺)Expected Cathodic Stability (V vs. Li/Li⁺)Key Considerations
1 M LiTFSI in EODME~4.0 - 4.5~0.0 (Li plating)A good baseline for performance.
1 M LiFSI in EODMEPotentially slightly lower than LiTFSIStable SEI formation expectedMay offer improved cycling with Li metal.
High Concentration (e.g., 3 M) LiTFSI in EODME> 4.5 (approaching 5.0)~0.0 (Li plating)Formation of "solvate" ionic liquid enhances oxidative stability.[5]

Diagram of Influencing Factors:

Caption: Factors influencing the electrochemical stability window.

Conclusion and Future Outlook

This compound-based electrolytes hold significant promise for the development of safe and high-performance lithium batteries. A thorough understanding and precise determination of their electrochemical stability window are essential for unlocking their full potential. By carefully selecting the lithium salt and optimizing its concentration, researchers can tailor the ESW to meet the demands of next-generation high-energy-density electrode materials. The protocols and insights provided in this guide serve as a foundational framework for the systematic investigation and development of these advanced electrolyte systems. Future research should focus on in-situ and operando techniques to further probe the electrolyte decomposition mechanisms at the electrode-electrolyte interface, providing a more dynamic and realistic picture of the factors governing the electrochemical stability.

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  • Gvozdik, N. A., et al. (2019). Quantifying Environmental Effects on the Solution and Solid-State Stability of a Phenothiazine Radical Cation. The Journal of Physical Chemistry C, 123(45), 27368-27376.
  • Nilsen, O., et al. (2020). Effect of Concentration of Lithium Bis(fluorosulfonyl)imide on the Performance of Silicon Anodes for Li‐Ion Batteries.
  • Mindemark, J., et al. (2021). Going Beyond Sweep Voltammetry: Alternative Approaches in Search of the Elusive Electrochemical Stability of Polymer Electrolyte. Journal of The Electrochemical Society, 168(11), 110512. [Link]

  • Singh, S., et al. (2017). Electrochemical Stability of Metastable Materials.
  • Garsuch, A., et al. (2018). Comparative study of imide-based Li salts as electrolyte additives for Li-ion batteries. Journal of Power Sources, 377, 147-155. [Link]

  • Xu, K. (2007). Toward reliable values of electrochemical stability limits for electrolytes. Journal of the Electrochemical Society, 154(3), A162.

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions with Bis(2-methoxyethoxy)methane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for bis(2-methoxyethoxy)methane, also known as 2,5,7,10-Tetraoxaundecane or TOU. This guide is designed for researchers, chemists, and drug development professionals who are leveraging the unique properties of this high-boiling point, eco-friendly solvent. Here, we address common challenges and frequently asked questions to help you streamline your experimental workflows and achieve optimal results.

Section 1: Core Characteristics and Properties

This compound is a colorless, transparent liquid valued for its strong solvency power, low volatility, and mild odor.[1][2] It has emerged as a sustainable alternative to harsher solvents like N-Methyl-2-pyrrolidone (NMP) and methylene chloride.[3][4][5] Its high boiling point makes it particularly suitable for reactions requiring elevated temperatures.[6][7][8]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 4431-83-8[3][9]
Molecular Formula C₇H₁₆O₄[9][10]
Molecular Weight 164.20 g/mol [7][9]
Boiling Point ~210 °C at 760 mmHg[3]
Density ~0.995 g/cm³ at 20-25 °C[9][10]
Flash Point ~88 °C[3]
Water Solubility Fully miscible[9][10][11]
Appearance Colorless liquid[1][3]

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during experimentation. Each problem is analyzed from a mechanistic standpoint to provide robust, scientifically grounded solutions.

Issue 1: My reaction is sluggish or fails to reach completion.

Potential Cause & Scientific Rationale: While this compound is an excellent solvent for many applications, incomplete reactions can stem from several factors. The most common are insufficient reactant solubility at the chosen temperature or thermal degradation of a key reagent or catalyst over long reaction times at high temperatures.

Troubleshooting Protocol:

  • Verify Solubility: Before running the full-scale reaction, perform a small-scale solubility test.[6] Ensure all starting materials are fully dissolved at the intended reaction temperature. The ether linkages in this compound provide polarity, but its overall structure must be compatible with your reactants.[7]

  • Optimize Temperature: A key advantage of this solvent is its high boiling point, allowing for a wide operational temperature range.[6][8]

    • Incrementally increase the reaction temperature in 10 °C steps, monitoring for reaction progress via TLC or UPLC/HPLC.

    • Be mindful of the thermal stability of your reactants and expected products. Run a control experiment with your starting material at the highest target temperature to check for degradation.

  • Assess Catalyst/Reagent Stability: Many catalysts and reagents have limited lifetimes at elevated temperatures.

    • Consult the supplier's documentation for the thermal stability of your catalyst.

    • If instability is suspected, consider a strategy of adding the catalyst in portions over the course of the reaction to maintain a sufficient active concentration.

  • Ensure Inert Atmosphere: Although the solvent itself is stable, some reactions, particularly organometallic cross-couplings (e.g., Suzuki, Heck), are highly sensitive to oxygen, especially at high temperatures.[7] Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and maintained under a positive pressure.

Issue 2: I am observing significant side product formation or product decomposition.

Potential Cause & Scientific Rationale: The high temperatures enabled by this compound can accelerate desired reactions, but they can also open pathways to undesired side reactions or product degradation. The solvent itself is an acetal and contains ether linkages, which can exhibit reactivity under certain harsh conditions (e.g., strong acid catalysis).

Troubleshooting Protocol:

  • Re-evaluate Reaction Temperature: The observation of side products is a strong indicator that the reaction temperature is too high. The optimal temperature is one that maximizes the rate of the desired reaction while minimizing competing pathways. Systematically lower the temperature to find this balance.

  • Check for Solvent-Reagent Incompatibility:

    • Avoid using this compound with very strong acids, as this could potentially cleave the acetal or ether bonds, especially in the presence of water.

    • While generally stable, evaluate its compatibility with highly reactive organometallics or reducing agents like lithium aluminum hydride, which could potentially interact with the ether functionalities.[7]

  • Reduce Reaction Time: Monitor the reaction closely. Once the formation of the desired product plateaus and side products begin to accumulate, quench the reaction immediately. Prolonged heating can often lead to decomposition.

  • Consider a Co-Solvent: If solubility is forcing the use of very high temperatures, consider adding a co-solvent that can improve solubility at a lower temperature, thereby allowing you to reduce the thermal stress on the reaction.

Issue 3: I am struggling to remove the solvent after the reaction is complete.

Potential Cause & Scientific Rationale: This is the most common challenge associated with high-boiling point solvents.[12][13] The low volatility of this compound makes removal by standard rotary evaporation time-consuming and often requires conditions (high temperature, high vacuum) that can degrade the target compound.

Recommended Solutions:

  • Optimized Rotary Evaporation (for thermally robust compounds):

    • High Vacuum: Use a high-performance vacuum pump capable of reaching pressures below 5 mbar.

    • High Bath Temperature: Set the water/oil bath temperature as high as your product's stability allows.

    • Increased Surface Area: Use a large, round-bottom flask and a high rotation speed to maximize the surface area for evaporation.[12]

  • Aqueous Workup / Liquid-Liquid Extraction (Recommended Method): This is the most effective and gentle method. The goal is to transfer your desired product from the high-boiling reaction solvent into a volatile, immiscible organic solvent (e.g., ethyl acetate, dichloromethane) that can be easily removed.[13]

    • Step 1: Quench and Dilute: Cool the reaction mixture to room temperature. If necessary, quench any reactive reagents. Dilute the mixture with a significant volume of a suitable, low-boiling organic solvent in which your product is highly soluble.

    • Step 2: Add Water: Transfer the diluted mixture to a separatory funnel. Add deionized water. Since this compound is fully miscible with water, it will partition into the aqueous phase.[9][11]

    • Step 3: Extract: Shake the separatory funnel vigorously to ensure thorough mixing. Allow the layers to separate. Drain the organic layer containing your product.

    • Step 4: Back-Extract: To maximize yield, wash the aqueous layer (which contains the this compound) one or two more times with fresh portions of the low-boiling organic solvent.

    • Step 5: Combine and Dry: Combine all organic extracts, wash with brine to remove residual water, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the volatile solvent by rotary evaporation.

Workflow: Post-Reaction Workup via Extraction Here is a visual representation of the recommended liquid-liquid extraction workflow.

G cluster_0 Reaction Completion cluster_1 Extraction Protocol cluster_2 Product Isolation reaction_flask Reaction Mixture in This compound sep_funnel 1. Dilute with EtOAc 2. Add Water to Sep. Funnel reaction_flask->sep_funnel Transfer & Dilute shake Shake & Separate Layers sep_funnel->shake organic_phase Organic Layer: Product in EtOAc shake->organic_phase Collect aqueous_phase Aqueous Layer: Solvent + Water shake->aqueous_phase Discard rotovap Dry, Filter & Evaporate EtOAc organic_phase->rotovap final_product Isolated Crude Product rotovap->final_product

Sources

Technical Support Center: Purification of Bis(2-methoxyethoxy)methane for High-Purity Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of bis(2-methoxyethoxy)methane (also known as glyme, CAS No. 4431-83-8). This guide is designed for researchers, scientists, and drug development professionals who require this solvent in a high state of purity for their experimental work. Here, we address common challenges and provide detailed, field-proven protocols to ensure the integrity of your research.

Understanding the Purification Challenges

This compound is a versatile high-boiling point aprotic solvent.[1] However, like many ethers, it is susceptible to the formation of explosive peroxides upon storage and exposure to air.[1][2][3] Additionally, its hygroscopic nature means that water is a common and detrimental impurity. For sensitive applications, such as in organometallic chemistry or polymer synthesis, the presence of these impurities can lead to failed reactions and unreliable results.

This guide provides a systematic approach to identify and eliminate these impurities, ensuring your this compound meets the stringent requirements of your research.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Issue 1: "I suspect my this compound is contaminated with peroxides. How can I test for them and what is a safe level?"

Answer: Peroxide formation is a critical safety concern for all ethers, including this compound.[2][3] It is imperative to test for peroxides before any purification step, especially before distillation, as peroxides can concentrate and become explosive upon heating.[3]

Qualitative Peroxide Test (Potassium Iodide Method):

A simple and rapid qualitative test can be performed to detect the presence of peroxides.

Protocol:

  • In a clean, dry test tube, add 1 mL of the this compound to be tested.

  • Add 1 mL of a freshly prepared 10% (w/v) potassium iodide solution.

  • Add a few drops of dilute hydrochloric acid and shake the mixture.

  • A yellow to brown color indicates the presence of peroxides.[4] The intensity of the color is proportional to the peroxide concentration.

Quantitative Peroxide Test (Test Strips):

For a semi-quantitative assessment, commercially available peroxide test strips are a convenient option.

Protocol:

  • Dip the test strip into the solvent for 1-2 seconds.

  • Allow the solvent to evaporate from the strip.

  • Expose the reactive zone to moisture by either breathing on it or briefly dipping it in distilled water.[4]

  • Compare the resulting color to the color chart provided with the test strips to determine the peroxide concentration in parts per million (ppm).

Acceptable Peroxide Levels:

Peroxide Concentration (ppm)Hazard Level & Recommended Action
< 3 ppmReasonably safe for most laboratory uses.
3 - 30 ppmModerate hazard. Avoid concentration. Purification is recommended before use.[5]
> 30 ppmSerious hazard. Do not use. The solvent must be deperoxidized before any use or disposal.[5]
Visible Crystals or Oily Layer EXTREMELY DANGEROUS. Do not handle the container. Treat as a potential explosive and contact your institution's Environmental Health and Safety (EHS) office immediately.[5]
Issue 2: "My solvent tested positive for peroxides. How do I safely remove them?"

Answer: There are two primary methods for removing peroxides from ethers. The choice of method depends on the scale of purification and the required level of purity.

Method 1: Treatment with Activated Alumina

This is a convenient and effective method for removing peroxides.[4][6]

Protocol:

  • Set up a chromatography column packed with activated basic alumina. A column with a diameter of 2-3 cm and a length of 20-30 cm is suitable for purifying 100-200 mL of solvent.

  • Pass the this compound through the column under gravity or with gentle positive pressure (e.g., from a nitrogen line).

  • Collect the eluent, which will be peroxide-free.

  • Important: The peroxides are adsorbed onto the alumina. After use, the alumina should be washed with a dilute acidic solution of ferrous sulfate to destroy the adsorbed peroxides before disposal.[6]

Method 2: Treatment with Ferrous Sulfate

This method involves a chemical reduction of the peroxides.[5][7]

Protocol:

  • Prepare a fresh solution of ferrous sulfate by dissolving 60 g of FeSO₄·7H₂O in 100 mL of water and adding 6 mL of concentrated sulfuric acid.

  • In a separatory funnel, wash the this compound with an equal volume of the ferrous sulfate solution. Shake gently to avoid emulsions.

  • Separate the layers and discard the aqueous layer.

  • Repeat the washing step until the solvent tests negative for peroxides.

  • Wash the solvent with water to remove any residual acid and iron salts.

  • The solvent will now be saturated with water and must be thoroughly dried.

Issue 3: "My this compound is 'wet'. What is the most effective way to dry it?"

Answer: Water is a common impurity that can be removed using appropriate drying agents. For high-purity applications, it is crucial to reduce the water content to low ppm levels.

Pre-drying:

If the solvent contains a significant amount of water (e.g., after washing with ferrous sulfate), it should be pre-dried with a bulk drying agent like anhydrous magnesium sulfate or sodium sulfate.[8] Simply stir the solvent with the drying agent for several hours, then filter.

Final Drying:

For achieving very low water content, more rigorous drying methods are necessary.

Method 1: Molecular Sieves

Activated 3Å or 4Å molecular sieves are effective for drying ethers.[9][10]

Protocol:

  • Activate the molecular sieves by heating them in a muffle furnace at 300-350°C for at least 3 hours under a stream of inert gas or under vacuum.

  • Allow the sieves to cool in a desiccator.

  • Add the activated sieves to the pre-dried solvent (approximately 10-20% by weight/volume).

  • Allow the solvent to stand over the sieves for at least 24 hours, preferably under an inert atmosphere (nitrogen or argon).

Method 2: Distillation from a Drying Agent

This is the most rigorous method for obtaining anhydrous solvent.

Protocol:

  • Set up a distillation apparatus with a reflux condenser and a receiving flask, ensuring all glassware is oven-dried and assembled while hot under a stream of inert gas.

  • Add the pre-dried this compound to the distillation flask.

  • Add a suitable drying agent. Common choices for ethers include:

    • Sodium wire and benzophenone: This is a classic method where the benzophenone acts as an indicator.[9] A deep blue or purple color indicates that the solvent is dry and oxygen-free.

    • Calcium hydride (CaH₂): This is a powerful drying agent, but it can be slow to react. Refluxing over CaH₂ for several hours is recommended.[9]

  • Reflux the solvent over the drying agent for several hours.

  • Distill the solvent under an inert atmosphere, collecting the fraction that boils at the correct temperature (Boiling point of this compound is approximately 181°C at atmospheric pressure).[11]

  • Crucial Safety Note: NEVER DISTILL TO DRYNESS. [5] Always leave a small amount of residue in the distillation flask to prevent the concentration of any residual peroxides.

Issue 4: "How can I verify the purity of my purified this compound?"

Answer: The purity of the final product should be assessed using appropriate analytical techniques.

  • Water Content: Karl Fischer titration is the gold standard for determining the water content in organic solvents with high accuracy, even at ppm levels.[1][12][13]

  • Peroxide Content: Re-test for peroxides using the methods described in Issue 1 to ensure they have been completely removed.

  • Organic Impurities: Gas Chromatography (GC) is an excellent method to check for the presence of volatile organic impurities, such as residual starting materials from its synthesis (e.g., formaldehyde, 2-methoxyethanol).[10][14]

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process and workflow for the purification of this compound.

PurificationWorkflow cluster_start Initial Solvent cluster_peroxide Peroxide Management cluster_drying Drying Process cluster_distillation Final Purification cluster_analysis Quality Control cluster_end Final Product start As-Received This compound peroxide_test Test for Peroxides start->peroxide_test peroxide_removal Remove Peroxides (Alumina or FeSO₄) peroxide_test->peroxide_removal Peroxides Present pre_dry Pre-dry (e.g., MgSO₄) peroxide_test->pre_dry Peroxides Absent peroxide_removal->pre_dry final_dry Final Drying (Molecular Sieves or Distillation from Na/Ph₂CO) pre_dry->final_dry distill Fractional Distillation (under inert atmosphere) final_dry->distill analysis Purity Analysis (Karl Fischer, GC, Peroxide Test) distill->analysis end_product High-Purity This compound analysis->end_product

Caption: Purification workflow for this compound.

References

  • Ethers - storage and the detection and removal of peroxides - The University of Edinburgh. Available at: [Link]

  • Dukes, J. A. (1951). The removal of peroxides from ether. (Technical Report). OSTI.GOV. Available at: [Link]

  • Water contents Ethers and Esters. (2017). HIRANUMA APPLICATION DATA. Available at: [Link]

  • Drying Solvents - Chemistry LibreTexts. (2021). Available at: [Link]

  • Handling and Removing Peroxides. (2021). University of California, Santa Barbara. Available at: [Link]

  • Deperoxidation of Ethers. A Novel Application of Self-Indicating Molecular Sieves. (1982). The Journal of Organic Chemistry.
  • Determination of Water Content in Tetrahydrofuran Using Karl Fischer Titr
  • Bis(2-methoxy ethyl)ether - ANHUI MEISENBAO TECHNOLOGY CO., LTD. Available at: [Link]

  • Coulometric Karl Fischer Titration in Petroleum Ether - Mettler Toledo. Available at: [Link]

  • Direct Karl Fischer Determination of Water in Vinyl Ethers. (1959). Analytical Chemistry.
  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. (2010). The Journal of Organic Chemistry.
  • Tips & Tricks: Drying Methods - Department of Chemistry : University of Rochester. Available at: [Link]

  • Ethers and their hydroperoxides: how to get rid of them? - Insights in Basic Organic Chemistry 43. (2025). YouTube.
  • Purifying and Drying Diethyl Ether For Grignard Reactions Using Potassium Hydroxide and Sodium. (2018). YouTube.
  • Working Safely with Peroxide Forming Compounds - Safety & Risk Services. (2017). The University of British Columbia.
  • What is the best drying agent for Diethyl ether? : r/OrganicChemistry - Reddit. (2022).
  • Purification of Laboratory Chemicals, Sixth Edition - Neilson Lab.
  • Appendix A Peroxide Test Protocol - Environmental Health and Safety - Missouri S&T.
  • Toward practical issues: Identification and mitigation of the impurity effect in glyme solvents on the reversibility of Mg plating/stripping in Mg b
  • TESTING FOR THE PRESENCE OF PEROXIDES - WikiEduc
  • Physical Properties of Ether - Chemistry LibreTexts. (2023).
  • Distillation of diethyl ether ?
  • How to Purify by Distill
  • 2.
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  • Buy this compound | 4431-83-8 - Smolecule. (2023).
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"removing water from BIS(2-METHOXYETHOXY)METHANE to improve reaction yield"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: BIS(2-METHOXYETHOXY)METHANE

A Researcher's Guide to Water Removal for Optimal Reaction Performance

Introduction: The Hidden Impact of Water on Acetal Chemistry

This compound, also known as glyme formal, is a high-boiling point solvent and acetal increasingly utilized in drug development and materials science for its unique solvating properties.[1] However, its performance is critically dependent on its anhydrous state. As an acetal, it is susceptible to hydrolysis, a reaction catalyzed by trace amounts of acid in the presence of water.[2][3] This degradation can lead to inconsistent reaction kinetics, formation of byproducts (formaldehyde and 2-methoxyethanol), and ultimately, significantly reduced yields. This guide provides a comprehensive troubleshooting framework and detailed protocols for effectively removing water from this compound, ensuring the integrity of your experiments and the reliability of your results.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My reaction yield is unexpectedly low. Could residual water in my this compound be the cause?

A: Absolutely. This is one of the most common issues. This compound is an acetal, which exists in equilibrium with its corresponding aldehyde (formaldehyde) and alcohol (2-methoxyethanol) in the presence of water and an acid catalyst.[4][5] If your reaction is sensitive to water or involves reagents that can be consumed by these hydrolysis byproducts, your yield will suffer. The water itself can also interfere with many moisture-sensitive reagents, such as organometallics or strong bases.

The mechanism of acid-catalyzed hydrolysis involves protonation of an ether oxygen, followed by the elimination of an alcohol molecule to form a stabilized oxocarbenium ion. Water then attacks this electrophilic intermediate, eventually leading to the hemiacetal, which further hydrolyzes to the aldehyde and alcohol.[2][6] Shifting this equilibrium back toward the stable acetal requires the rigorous exclusion of water.[4][6]

Mechanism: Acid-Catalyzed Hydrolysis of an Acetal

Here is a simplified representation of the equilibrium that trace water can induce, leading to the degradation of your solvent/reagent.

G Acetal This compound (Stable Acetal) Hemiacetal Hemiacetal Intermediate (Unstable) Acetal->Hemiacetal  Hydrolysis Step 1 H2O Water (Contaminant) H2O->Acetal H_plus Acid Catalyst (Trace Impurity) H_plus->Acetal Hemiacetal->Acetal  Formation Products Formaldehyde + 2-Methoxyethanol (Byproducts) Hemiacetal->Products  Hydrolysis Step 2 Products->Hemiacetal  Formation

Caption: Reversible hydrolysis of an acetal initiated by water and acid.

Q2: What are the most effective methods for drying this compound?

A: The choice of drying method depends on the required level of dryness, the volume of solvent, and available laboratory equipment. The primary methods are:

  • Drying with Activated Molecular Sieves: Excellent for achieving very low water content (<10 ppm) and for storing the pre-dried solvent.[7] It is a safe and practical method that does not require highly reactive materials.[7]

  • Distillation from a Chemical Desiccant: The classic method for obtaining highly anhydrous solvents. Calcium hydride (CaH₂) is a common choice for ethers and is safer than sodium metal.[8][9] This method physically removes water and other non-volatile impurities.

  • Azeotropic Distillation: This technique involves adding a third component (an entrainer) to form a new, lower-boiling azeotrope with water.[10] For high-boiling point solvents like this compound (Boiling Point: 181.3°C at 760mmHg[]), this is less practical for simple lab-scale purification compared to distillation under vacuum or using chemical desiccants.

Q3: Which drying agent should I choose? How do they compare?

A: The selection of a drying agent is critical and depends on factors like desired dryness, speed, and safety.

Drying AgentTypical Final H₂O (ppm)SpeedCapacityCompatibility NotesSafety Considerations
3Å Molecular Sieves < 10[7]Slow to Moderate (24-72h)[7]HighExcellent for ethers. Pore size (3Å) is ideal for trapping water while excluding most organic molecules.[12][13]Low risk. Sieves must be activated (heated) before use. Can be regenerated.[14]
**Calcium Hydride (CaH₂) **~13 (for DCM)[7]SlowModerateWidely used for pre-drying and distillation of basic or neutral solvents like ethers.[8][9]Reacts with water to produce H₂ gas; must be used in a well-ventilated fume hood.[8] Insoluble, making reaction rate slow.[9]
Sodium/Benzophenone ~34 (for Toluene)[7]Fast (with reflux)HighNot recommended for this compound due to potential side reactions with the acetal functionality and the high reactivity of sodium. Primarily for simple ethers (THF, diethyl ether) and hydrocarbons.[14][15]High Risk . Sodium is highly reactive with water and protic solvents.[16][17][18] Requires specialized quenching procedures.[19]
Activated Alumina < 10 (for THF)[7]Fast (column)HighCan be used in a column for rapid drying.[7]Low risk. Best used in a packed column setup.

Q4: How do I confirm that my this compound is sufficiently dry?

A: Visual inspection is unreliable. The gold standard for quantifying trace amounts of water in organic solvents is Karl Fischer Titration .[20][21] This method is highly accurate and specific to water, capable of detecting water content down to the ppm level.[22] Both volumetric and coulometric Karl Fischer titrators are available, with the choice depending on the expected water content.[23]

Detailed Experimental Protocols

Protocol 1: Drying with Activated 3Å Molecular Sieves

This is the recommended method for routine drying and for maintaining the anhydrous state of the solvent.

Materials:

  • This compound (reagent grade)

  • 3Å molecular sieves (8-12 mesh beads are ideal for liquid applications[12])

  • Oven capable of reaching 350 °C

  • Dry, inert atmosphere flask (e.g., Schlenk flask) with a septum or stopcock

  • Syringe or cannula for transfer

Procedure:

  • Activation of Sieves: Place the required amount of 3Å molecular sieves in a flask. Heat in an oven at 300-350 °C under vacuum or with a slow stream of inert gas (N₂ or Argon) for at least 12 hours (overnight is common).[14]

  • Cooling: Allow the sieves to cool to room temperature in a desiccator or under an inert atmosphere to prevent re-adsorption of atmospheric moisture.[14]

  • Drying: Add the activated, cooled molecular sieves to the flask containing this compound. A loading of 5-10% (w/v) is standard.[7]

  • Equilibration: Seal the flask under an inert atmosphere. Allow the solvent to stand over the sieves for at least 48-72 hours to achieve optimal dryness.[7] Gentle agitation can improve efficiency.

  • Storage & Dispensing: Store the solvent over the sieves in the sealed, inert-atmosphere flask. To use, carefully decant or transfer the required amount of dry solvent via a dry syringe or cannula.

Workflow: Selecting a Drying Method

G start Start: Need Anhydrous This compound q1 Is the solvent for ultra-sensitive chemistry (e.g., organometallics)? start->q1 distill Distill from CaH₂ (Protocol 2) q1->distill  Yes sieves Dry over Activated 3Å Molecular Sieves (Protocol 1) q1->sieves  No / Routine Use verify Verify water content with Karl Fischer Titration distill->verify sieves->verify store Store under inert atmosphere over activated sieves verify->store end Use in Reaction store->end

Caption: Decision workflow for choosing the appropriate drying protocol.

Protocol 2: Distillation from Calcium Hydride (CaH₂)

This protocol is for preparing larger volumes of highly anhydrous solvent. This procedure must be performed in a certified chemical fume hood.

Materials:

  • This compound (reagent grade)

  • Calcium hydride (CaH₂), powder

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Heating mantle

  • Inert gas source (N₂ or Argon)

  • Stir bar

Procedure:

  • Pre-Drying (Optional but Recommended): To reduce the amount of CaH₂ needed and the vigor of the initial reaction, it's good practice to let the solvent stand over a less reactive drying agent like anhydrous sodium sulfate or a small amount of CaH₂ for several hours, then decant.

  • Setup: Assemble the distillation apparatus. Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas to prevent atmospheric moisture contamination.

  • Charging the Flask: Add this compound to the distillation flask, followed by a stir bar. Under a positive pressure of inert gas, cautiously add calcium hydride powder (approx. 10-20 g per liter of solvent).[8] A slow evolution of hydrogen gas may be observed as the CaH₂ reacts with residual water.[8]

  • Reflux: Heat the mixture to a gentle reflux under a slow stream of inert gas for several hours (or overnight). This ensures the complete reaction of water with CaH₂.

  • Distillation: After refluxing, distill the solvent slowly. Collect the fraction boiling at the correct temperature (the boiling point will be lower if distilling under vacuum). Never distill to dryness , as this can concentrate potentially explosive peroxides (a risk with all ethers) and overheat the reactive CaH₂ residue.

  • Storage: Collect the distilled solvent in a dry, inert-atmosphere flask containing a small amount of activated 3Å molecular sieves to maintain dryness.

Safety Note on Quenching: The CaH₂ residue in the distillation flask is still reactive. After cooling the flask, cautiously and slowly add a high-boiling alcohol like isopropanol or butanol to the residue in the fume hood to quench the remaining CaH₂. Once the hydrogen evolution ceases, water can be slowly added to complete the process before disposal.[24]

References

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]

  • PubChem. (n.d.). 2,5,7,10-Tetraoxaundecane. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

  • Chemistry LibreTexts. (2021, August 15). Drying Solvents. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Remove Residual Water. Retrieved January 5, 2026, from [Link]

  • University of California, Santa Barbara. (2012). Calcium Hydride - Standard Operating Procedure. [Link]

  • Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. [Link]

  • Scharlab. (n.d.). Karl Fischer water content titration. Retrieved January 5, 2026, from [Link]

  • University of California, Santa Barbara. (2012). Sodium - Standard Operating Procedure. [Link]

  • Wikipedia. (n.d.). Calcium hydride. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (2017, February 17). Removing water Formed during Reaction? [Link]

  • Chemistry LibreTexts. (2020, July 1). 21.3: Formation of hydrates, hemiacetals, acetals. [Link]

  • Chemistry LibreTexts. (2019, June 5). 14.3: Acetal Formation. [Link]

  • University of California, Santa Barbara. (2012). Standard Operating Procedure - Sodium. [Link]

  • Wikipedia. (n.d.). Azeotropic distillation. Retrieved January 5, 2026, from [Link]

  • University of California, San Diego. (n.d.). Quenching Reactive Metal Still Bottoms Standard Operating Procedure. [Link]

  • Sciencemadness Wiki. (2024, January 13). Calcium hydride. [Link]

  • Chemistry Steps. (n.d.). Acetals and Hemiacetals with Practice Problems. Retrieved January 5, 2026, from [Link]

  • Google Patents. (n.d.). US2556248A - Ether purification by distillation and adsorption.
  • Mettler Toledo. (n.d.). What Is Karl Fischer Titration? Retrieved January 5, 2026, from [Link]

  • Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. Retrieved January 5, 2026, from [Link]

  • GWSI. (n.d.). Dive Into Azeotropic Distillation: Essential Techniques. Retrieved January 5, 2026, from [Link]

  • Sciencemadness Discussion Board. (2013, August 22). drying with sodium metal. [Link]

  • Wikipedia. (n.d.). Karl Fischer titration. Retrieved January 5, 2026, from [Link]

  • Koch Modular. (n.d.). Distillation. Retrieved January 5, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 1). This compound (CAS 4431-83-8): A Key Intermediate for Electronic Applications. [Link]

  • Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. [Link]

  • Google Patents. (n.d.). US5275702A - Distillation method of separating organic solvents.
  • University of California, Santa Barbara. (n.d.). Standard Operating Procedure - Sodium. [Link]

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Technical Support Center: Thermal Stability of Bis(2-methoxyethoxy)methane in High-Temperature Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the safe and effective use of bis(2-methoxyethoxy)methane (also known as diglyme, 2,5,7,10-tetraoxaundecane) in high-temperature synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and best practices for handling this versatile solvent at elevated temperatures. Our goal is to ensure both the success of your experiments and the safety of your laboratory environment.

Introduction: Understanding the Thermal Profile of this compound

This compound is a high-boiling point, polar aprotic solvent widely favored for its excellent solvating properties for a variety of organic and organometallic compounds.[1][2] Its chemical inertness and high boiling point (approximately 162°C) make it a suitable medium for reactions requiring elevated temperatures.[1] While generally considered thermally stable under many conditions, it is crucial to understand its thermal limitations and potential hazards, particularly when used at temperatures approaching or exceeding its decomposition threshold.

This guide will address the critical aspects of the thermal stability of this compound, with a focus on preventing and troubleshooting issues that may arise during high-temperature applications.

Frequently Asked Questions (FAQs)

Q1: What is the recommended maximum operating temperature for this compound in a typical synthesis?

While this compound has a relatively high boiling point, it is critical to understand that its thermal decomposition can begin at temperatures lower than what might be expected, especially in the presence of certain reagents. A catastrophic industrial accident at T2 Laboratories in 2007 was attributed to a runaway thermal decomposition of diglyme that initiated at approximately 200°C in the presence of sodium metal.[1] Therefore, as a general safety principle, it is recommended to maintain a significant safety margin between your reaction temperature and the known onset of exothermic decomposition. A conservative approach is to keep the reaction temperature at least 50-100°C below the decomposition onset.

Q2: What are the primary hazards associated with the thermal decomposition of this compound?

The primary hazard is a runaway exothermic reaction. The decomposition of this compound can release a significant amount of heat and gaseous byproducts.[1] In a closed or inadequately vented system, this can lead to a rapid increase in temperature and pressure, potentially resulting in a violent reactor failure. The likely initial decomposition products are thought to be methanol and vinyl ethers, which are themselves flammable and can contribute to the overall hazard.

Q3: What factors can influence the thermal stability of this compound?

The thermal stability of this compound can be significantly affected by the presence of other substances in the reaction mixture. Key factors include:

  • Strong Bases and Active Metals: Reagents such as sodium, potassium, and strong bases can catalyze the decomposition of glymes at elevated temperatures.[1]

  • Oxidizing Agents: The presence of strong oxidizing agents can lead to vigorous and potentially explosive reactions.

  • Acidic Conditions: While more stable than to bases, prolonged heating under strong acidic conditions can also promote degradation.

  • Presence of Impurities: Peroxides, which can form in ethers upon exposure to air and light, can also lower the decomposition temperature and should be removed before use in high-temperature applications.

Q4: How can I assess the thermal stability of my specific reaction mixture containing this compound?

The most reliable method is to perform a thermal analysis of your complete reaction mixture (minus any highly energetic starting materials if necessary for safety). Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are invaluable for this purpose. These analyses will provide data on the onset temperature of decomposition and whether the decomposition is endothermic or exothermic.

Troubleshooting Guide

This section addresses common issues encountered during high-temperature synthesis using this compound.

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Unexpected Pressure Buildup Thermal decomposition of the solvent, leading to the formation of gaseous byproducts.1. Immediately and safely cool the reaction. 2. Ensure adequate venting. Never run high-temperature reactions in a completely sealed system. 3. Re-evaluate your reaction temperature. Consider running the reaction at a lower temperature, even if it requires a longer reaction time. 4. Analyze the headspace gas (if possible and safe) by GC-MS to identify potential decomposition products.
Reaction Mixture Darkening or Charring Significant thermal decomposition of the solvent or reactants.1. Lower the reaction temperature. 2. Consider a different solvent with higher thermal stability if the required reaction temperature is close to the decomposition temperature of this compound. 3. Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.
Low or Inconsistent Product Yield Decomposition of the solvent may be creating reactive species that interfere with your desired reaction pathway or degrade your product.1. Perform a control experiment by heating this compound with your other reagents (excluding the limiting reagent) under the same reaction conditions to check for solvent decomposition. 2. Analyze the crude reaction mixture by techniques like NMR or LC-MS to identify potential byproducts from solvent degradation. 3. Purify the solvent before use to remove any impurities that might be catalyzing decomposition.
Formation of Unidentified Byproducts Fragmentation and rearrangement of this compound can lead to a variety of smaller molecules.1. Characterize the byproducts using techniques like GC-MS or NMR. Common decomposition products of ethers include smaller alkanes, alkenes, aldehydes, and alcohols. 2. Consult literature on ether decomposition mechanisms to understand potential byproduct formation pathways. 3. Optimize reaction conditions (temperature, time, catalyst loading) to minimize byproduct formation.

Experimental Protocols

Protocol 1: Assessing Thermal Stability using Thermogravimetric Analysis (TGA)

This protocol outlines the general procedure for determining the decomposition temperature of this compound or a reaction mixture using TGA.

Objective: To determine the onset temperature of weight loss, which indicates thermal decomposition or evaporation.

Materials:

  • Thermogravimetric Analyzer (TGA)

  • This compound (high purity)

  • Nitrogen or Argon gas (high purity)

  • TGA sample pans (e.g., alumina, platinum)

Procedure:

  • Instrument Preparation: Ensure the TGA is calibrated and the baseline is stable.

  • Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a TGA pan.

  • Experimental Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.

    • Set the temperature program:

      • Equilibrate at a starting temperature (e.g., 30°C).

      • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature well above the expected decomposition point (e.g., 400°C).

  • Data Analysis:

    • Plot the sample weight as a function of temperature.

    • Determine the onset temperature of decomposition, which is typically identified as the temperature at which a significant weight loss begins.

Expected Results: A TGA thermogram will show a stable baseline at lower temperatures, followed by a sharp drop in weight as the solvent evaporates or decomposes. For a pure solvent, this drop will be close to its boiling point under the experimental conditions. For a reaction mixture, any significant weight loss before the boiling point of the solvent may indicate decomposition.

Protocol 2: Characterizing Decomposition Products using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This protocol provides a method for identifying the volatile products of thermal decomposition.

Objective: To identify the chemical composition of the gases evolved during the thermal decomposition of this compound.

Materials:

  • Pyrolysis-Gas Chromatograph-Mass Spectrometer (Py-GC-MS)

  • This compound (high purity)

  • Helium gas (high purity)

  • Pyrolysis sample cups

Procedure:

  • Instrument Setup: Set up the Py-GC-MS system with an appropriate GC column for separating small, volatile organic compounds.

  • Sample Preparation: Place a small amount of this compound into a pyrolysis sample cup.

  • Pyrolysis:

    • Introduce the sample into the pyrolyzer.

    • Rapidly heat the sample to a temperature known to cause decomposition (e.g., 250°C or higher).

  • GC-MS Analysis:

    • The volatile decomposition products are swept into the GC column by the helium carrier gas.

    • The compounds are separated based on their boiling points and interaction with the column's stationary phase.

    • The separated compounds are then introduced into the mass spectrometer for identification based on their mass spectra.

  • Data Analysis:

    • Identify the peaks in the chromatogram.

    • Compare the mass spectra of the unknown peaks with a spectral library (e.g., NIST) to identify the decomposition products.

Visualizations

Logical Workflow for Investigating Thermal Instability

Troubleshooting Workflow for Thermal Instability A High-Temperature Synthesis in this compound B Observe Unexpected Outcome (e.g., Pressure Buildup, Discoloration, Low Yield) A->B C Is the Reaction Temperature > 150°C? B->C D Potential for Thermal Decomposition C->D Yes N No, Temperature is Low C->N No E Action: Immediately & Safely Cool Reaction D->E F Investigate Further E->F G Perform TGA/DSC on Reaction Mixture F->G H Analyze Byproducts by Py-GC-MS F->H I Review Reagent Compatibility (e.g., Strong Bases, Active Metals) F->I J Optimize Reaction Conditions (Lower Temperature, Inert Atmosphere) G->J H->J I->J K Consider Alternative Solvent J->K If necessary L Problem Resolved J->L M Continue with Optimized Protocol L->M O Investigate Other Reaction Parameters (e.g., Reagent Purity, Stoichiometry) N->O

Caption: A logical workflow for troubleshooting unexpected outcomes in high-temperature reactions involving this compound.

Conceptual TGA/DSC Thermogram

Conceptual TGA/DSC of a Solvent with Exothermic Decomposition TGA Weight (%) TGA_100 100 TGA_curve TGA_0 0 TGA_onset Decomposition Onset TGA_arrow DSC Heat Flow (mW) DSC_exo Exothermic -> DSC_curve DSC_endo <- Endothermic DSC_exotherm Exothermic Decomposition DSC_arrow Temp_axis Temp_label Temperature (°C) Temp_start 50 Temp_end 300

Caption: A conceptual TGA/DSC thermogram illustrating the onset of exothermic decomposition of a solvent like this compound.

References

  • Wikipedia. (n.d.). Diglyme. Retrieved from [Link]

  • PubChem. (n.d.). Diglyme. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Tetraoxaundecane. Retrieved from [Link]

  • American Chemical Society. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes. Retrieved from [Link]

  • EAG Laboratories. (n.d.). Pyrolysis Gas Chromatography/Mass Spectrometry (Pyro-GC-MS). Retrieved from [Link]

Sources

Technical Support Center: Industrial Scale-Up of Bis(2-methoxyethoxy)methane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the industrial scale-up of bis(2-methoxyethoxy)methane (CAS: 4431-83-8), also known as 2,5,7,10-tetraoxaundecane. This guide is intended for researchers, scientists, and drug development professionals who are transitioning from laboratory-scale synthesis to industrial production. Here, we address common challenges, provide troubleshooting guidance, and answer frequently asked questions to ensure a safe, efficient, and successful scale-up.

Section 1: Critical Safety & Handling Concerns

The primary hazard associated with this compound, and ethers in general, is the formation of explosive peroxides upon exposure to air and light.[1][2][3] Therefore, stringent safety protocols are non-negotiable.

FAQ: Peroxide Formation

Q1: How are peroxides formed in this compound?

A1: Peroxides are formed through a process called autoxidation, which is a free-radical chain reaction with atmospheric oxygen.[2] This process is accelerated by exposure to light, heat, and the presence of contaminants.[1] Ethers like this compound are particularly susceptible to peroxide formation.[4]

Q2: What are the dangers of peroxide formation?

A2: Peroxides are highly unstable and can decompose explosively when subjected to heat, shock, or friction.[4] Concentrating solutions containing peroxides, for example, during distillation, is extremely dangerous and can lead to violent explosions.[3]

Q3: How can I prevent peroxide formation during storage and handling?

A3:

  • Inert Atmosphere: Always store and handle this compound under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.[1]

  • Opaque Containers: Store in opaque containers to protect from light, which can initiate the autoxidation process.[5]

  • Temperature Control: Store in a cool, dark place, away from heat sources.

  • Inhibitors: For long-term storage, consider the use of a peroxide inhibitor, such as butylated hydroxytoluene (BHT).

  • First-In, First-Out: Implement a strict inventory management system to ensure that the oldest stock is used first.

Q4: How do I test for the presence of peroxides?

A4: Commercially available peroxide test strips are a reliable method for routine testing.[5] A common qualitative test involves adding an acidified potassium iodide solution; a yellow to brown color indicates the presence of peroxides.[2]

Troubleshooting Guide: Safety
Observation Potential Cause Recommended Action
Visual inspection reveals crystalline solids around the container cap or in the liquid. Advanced peroxide formation (shock-sensitive crystals).DO NOT MOVE OR OPEN THE CONTAINER. Cordon off the area and contact a hazardous waste disposal specialist immediately.[5]
Peroxide test is positive (>10 ppm). Oxygen has entered the system.For low levels, the material may be treated to remove peroxides. For higher levels, consult with safety experts before proceeding.
Discoloration of the material (yellowish tinge). Potential degradation or peroxide formation.Test for peroxides immediately. Do not use if peroxides are present.

Section 2: Process Chemistry & Reaction Optimization

The industrial synthesis of this compound typically involves the acid-catalyzed reaction of formaldehyde with 2-methoxyethanol.[6][7]

FAQ: Synthesis and Scale-Up

Q1: What are the key parameters to control during the synthesis?

A1:

  • Temperature: Exothermic reactions require careful temperature management to prevent runaways and side reactions.

  • Catalyst: The choice and concentration of the acid catalyst are critical for reaction rate and selectivity.

  • Stoichiometry: The molar ratio of reactants will influence yield and impurity profiles.

  • Water Removal: The reaction produces water, which can inhibit the reaction. Continuous removal of water is necessary to drive the reaction to completion.[2]

Q2: What are the common challenges when scaling up this reaction?

A2:

  • Heat Transfer: The surface-area-to-volume ratio decreases on scale-up, making heat removal more challenging.[8]

  • Mixing: Ensuring homogenous mixing in a large reactor is crucial for consistent reaction conditions.

  • Catalyst Deactivation: Heterogeneous catalysts can be deactivated by impurities in the feedstock.[2]

  • By-product Formation: Side reactions may become more prevalent at larger scales.

Troubleshooting Guide: Synthesis
Problem Potential Cause(s) Suggested Solution(s)
Low Yield 1. Incomplete reaction due to insufficient water removal. 2. Catalyst deactivation. 3. Incorrect stoichiometry or temperature.1. Improve the efficiency of the water trap (e.g., Dean-Stark apparatus). 2. Regenerate or replace the catalyst. Analyze feedstock for impurities. 3. Verify reactant ratios and optimize the temperature profile.
Formation of By-products 1. High reaction temperature. 2. Incorrect catalyst concentration. 3. Presence of impurities in starting materials.1. Lower the reaction temperature. 2. Optimize catalyst loading. 3. Purify starting materials before use.
Slow Reaction Rate 1. Insufficient catalyst activity. 2. Low reaction temperature. 3. Poor mixing.1. Increase catalyst loading or use a more active catalyst. 2. Increase the reaction temperature, carefully monitoring for exotherms. 3. Increase agitation speed or improve reactor baffling.

Section 3: Downstream Processing & Purification

Purification of this compound on an industrial scale is typically achieved through distillation.

FAQ: Purification

Q1: What are the main impurities I need to remove?

A1: The primary impurities are unreacted starting materials (formaldehyde and 2-methoxyethanol), water, and any by-products formed during the reaction.

Q2: What are the challenges associated with the distillation of this compound?

A2:

  • Thermal Stability: Prolonged exposure to high temperatures during distillation can cause degradation, especially if residual catalyst is present.

  • Peroxide Hazard: Never distill a solution containing peroxides. This can lead to a catastrophic explosion.[3] Always test for peroxides before distillation.

  • Azeotropes: The presence of water and other components can lead to the formation of azeotropes, complicating the separation.

Troubleshooting Guide: Purification
Problem Potential Cause(s) Suggested Solution(s)
Product fails to meet purity specifications. 1. Inefficient distillation (e.g., insufficient column height, incorrect reflux ratio). 2. Presence of close-boiling impurities.1. Optimize distillation parameters. 2. Use a more efficient distillation column or consider alternative purification methods like extractive distillation.
Product discoloration after distillation. Thermal degradation during distillation.Lower the distillation temperature by operating under vacuum. Ensure all acidic catalyst has been neutralized and removed prior to distillation.
Pressure fluctuations in the distillation column. Foaming or bumping.Consider the use of an anti-foaming agent. Ensure a smooth and controlled heat input.

Section 4: By-product and Waste Management

Industrial scale-up necessitates a robust plan for managing by-products and waste streams.

FAQ: Waste Management

Q1: What are the typical waste streams from this process?

A1:

  • Aqueous Waste: Water removed during the reaction, which may contain dissolved formaldehyde, 2-methoxyethanol, and catalyst residues.

  • Organic Waste: Distillation residues containing by-products and unreacted starting materials.

  • Spent Catalyst: If a solid catalyst is used.

Q2: How should these waste streams be handled?

A2: All waste streams must be handled and disposed of in accordance with local, state, and federal regulations. Aqueous streams may require wastewater treatment to remove organic components. Organic residues may be incinerated.

Section 5: Analytical & Quality Control

Rigorous analytical testing is essential to ensure product quality and process consistency.

Recommended Analytical Techniques
Parameter Method Purpose
Purity Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC)To quantify the amount of this compound and detect impurities.[6]
Identity Confirmation Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS)To confirm the chemical structure of the product.[7]
Water Content Karl Fischer TitrationTo determine the amount of residual water, which is critical for many applications.[6]
Peroxide Content Peroxide Test Strips or Iodometric TitrationTo ensure the safety of the material.[5]

Visual Aids

Process Troubleshooting Logic

G start Process Issue Identified check_yield Is Yield Low? start->check_yield check_purity Is Purity Low? start->check_purity check_rate Is Reaction Rate Slow? start->check_rate water_removal Check Water Removal Efficiency check_yield->water_removal Yes catalyst Check Catalyst Activity check_yield->catalyst Yes stoich Verify Stoichiometry & Temp check_yield->stoich Yes distillation Review Distillation Parameters check_purity->distillation Yes byproducts Analyze for By-products (GC-MS) check_purity->byproducts Yes check_rate->catalyst Yes check_rate->stoich Yes mixing Evaluate Reactor Mixing check_rate->mixing Yes

Caption: A decision tree for troubleshooting common process issues.

Safe Handling and Storage Workflow

G cluster_storage Storage cluster_handling Handling cluster_testing Testing storage_node Store in cool, dark place in opaque, sealed containers handling_node Handle under inert atmosphere (N2 or Ar) storage_node->handling_node testing_node Test for peroxides before use/distillation handling_node->testing_node use Use in Process testing_node->use Peroxides < 10 ppm dispose Dispose if Expired or High Peroxides testing_node->dispose Peroxides >= 10 ppm receive Receive Material receive->storage_node

Caption: Workflow for the safe handling and storage of this compound.

References

  • Peroxide Formation - Department of Chemistry and Biochemistry. The Ohio State University.

  • Autoxidation of Ethers to Peroxides and Hydroperoxides. JoVE.

  • Peroxide forming chemicals. Department of Biology, University of York.

  • The Industrial Synthesis of this compound: A Manufacturers' Overview.

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications.

  • EH&S GUIDELINES FOR PEROXIDE FORMING CHEMICALS. (2022-08-11).

  • Peroxide Forming Chemicals. Environmental Health & Safety (EHS).

  • This compound. Apollo Scientific.

  • Buy this compound | 4431-83-8. Smolecule.

Sources

Technical Support Center: Improving Reactant Solubility in Bis(2-methoxyethoxy)methane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for bis(2-methoxyethoxy)methane, also known as 2,5,7,10-Tetraoxaundecane or TOU. This versatile, eco-friendly solvent is prized for its strong solvency power and favorable safety profile, making it an excellent alternative to harsher solvents like NMP and methylene chloride[1][2][3]. Its unique structure, featuring both hydrophilic ether linkages and a hydrophobic aliphatic chain, allows it to dissolve a wide range of organic compounds[4].

However, even with a high-performance solvent, researchers can encounter solubility challenges that may hinder reaction kinetics, yield, and overall process efficiency. This guide provides a structured, in-depth approach to troubleshooting and resolving these issues, moving from simple first steps to more advanced chemical interventions.

Part 1: Frequently Asked Questions (FAQs) - The First Line of Troubleshooting

This section addresses the most common initial queries regarding solubility in this compound.

FAQ 1: My reactant isn't dissolving at room temperature. What are the first things I should try?

Before altering the chemical composition of your system, simple physical modifications are often effective.

  • Mechanical Agitation: Ensure you are using adequate stirring or shaking. For crystalline solids, the dissolution rate can be limited by the surface area available to the solvent. Vigorous agitation maximizes this interaction.

  • Particle Size Reduction: The dissolution rate is directly proportional to the surface area of the solute[5]. If you have large crystals, grinding them into a fine powder using a mortar and pestle will significantly increase the surface area and can drastically improve the speed of dissolution.

  • Gentle Heating: For many compounds, solubility increases with temperature[6]. Gently warming the mixture can provide the necessary energy to overcome the solute's crystal lattice energy. A detailed protocol for this is provided in Part 2. Safety Note: The flash point of this compound is approximately 92°C (198°F), so ensure heating is controlled and kept well below this temperature in an open system[3].

FAQ 2: What are the general solubility characteristics of this compound?

Understanding the solvent's nature is key to predicting its behavior. This compound is a glyme, or glycol diether, a class of aprotic solvents with unique properties[7][8].

  • Polarity: It possesses polar ether groups capable of solvating cations and a non-polar hydrocarbon backbone[4]. This dual nature allows it to dissolve a broad spectrum of compounds.

  • Water Miscibility: It is fully miscible with water[2][9][10]. This is an important consideration for reactions that are sensitive to moisture.

  • Typical Solutes: It effectively dissolves resins, pigments, polymers, and a wide range of organic reactants[4][11]. It is particularly effective in reactions involving alkali metal cations, as the ether oxygens can coordinate with and stabilize the ions, enhancing the reactivity of the corresponding anion[7].

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₇H₁₆O₄[1][9]
Molar Mass164.20 g/mol [1][3]
Boiling Point~201.5 - 210 °C[1][3]
Density~0.992 g/cm³[1][3]
Flash Point~92 °C[3]
Water SolubilityFully miscible[2][9]
FAQ 3: My reaction involves an inorganic salt. Why is its solubility so low?

This compound is a polar aprotic solvent. While it can solvate cations, it is less effective at solvating small, "hard" anions due to the lack of hydrogen-bond-donating capability. Highly ionic compounds, like many inorganic salts, rely on the strong solvation of both the cation and the anion to overcome their crystal lattice energy, which is why they are often more soluble in protic solvents like water. For systems where an insoluble inorganic salt is a key reactant, Phase-Transfer Catalysis is the recommended solution, as detailed in Guide 3.

Part 2: In-Depth Troubleshooting Guides

When simple physical methods are insufficient, a more systematic chemical approach is required. These guides provide detailed protocols and the scientific rationale behind them.

Guide 1: Systematic Approach to Co-Solvent Selection

The principle of "like dissolves like" is the cornerstone of solubility. By introducing a co-solvent, you can modify the overall properties of the solvent system to better match the properties of your reactant[5].

Q: How do I choose the right co-solvent for my reactant?

The goal is to create a solvent mixture with a polarity that is intermediate between this compound and your solute.

  • For Non-Polar Reactants: If your reactant is a non-polar organic compound (e.g., hydrocarbons, aromatics), its low solubility is due to the relatively high polarity of the ether groups in this compound. Adding a less polar, miscible co-solvent can create a more favorable environment. For a similar glyme solvent, co-solvents like tetrahydrofuran (THF), dioxane, or toluene have proven effective[12].

  • For Polar Reactants: For highly polar, non-ionic reactants, increasing the polarity of the system can be beneficial. Co-solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) could be considered, though care must be taken as they can be difficult to remove. Given that this compound is already quite polar and water-miscible, water itself can be a powerful co-solvent if your reaction chemistry allows.

Table 2: Co-Solvent Selection Guide

Reactant TypePotential Co-SolventsRationale
Non-Polar (e.g., long alkyl chains, aromatic rings)Toluene, Tetrahydrofuran (THF), DioxaneDecreases the overall polarity of the solvent system to better match the non-polar solute[12].
Polar Aprotic (e.g., amides, ketones)N,N-Dimethylformamide (DMF)Increases the overall polarity and hydrogen bond accepting capability.
Ionic / Highly Polar Water, MethanolIncreases polarity and introduces hydrogen-bonding capability. Use only if compatible with the reaction.
  • Setup: In a small vial, add a known amount of your reactant to a measured volume of this compound (e.g., 10 mg of reactant in 1 mL of solvent).

  • Initial Observation: Stir the mixture at room temperature for 5 minutes and note the degree of dissolution.

  • Titration: Begin adding the chosen co-solvent dropwise while stirring. A common starting point is a 10:1 ratio of the primary solvent to the co-solvent[12].

  • Observation: After each addition (e.g., every 0.1 mL), allow the system to equilibrate for 2-3 minutes. Observe for any increase in solubility.

  • Determination: Continue adding the co-solvent until the reactant fully dissolves or until the co-solvent constitutes a significant portion of the mixture (e.g., 50%). Record the approximate solvent ratio that achieves full dissolution. This ratio can then be used as the starting point for your scaled-up reaction.

CoSolvent Solute Non-Polar Reactant Solvent_A This compound (Polar Aprotic) Solute->Solvent_A Poor Interaction (Low Solubility) Mixture Solvent Mixture (Reduced Polarity) Solute->Mixture Favorable Interaction (Improved Solubility) Solvent_A->Mixture Solvent_B Co-Solvent (e.g., Toluene) Solvent_B->Mixture

Caption: Modifying solvent polarity with a co-solvent.

Guide 2: Leveraging Temperature Effects

Q: What is the standard protocol for using temperature to improve solubility?

For most solid reactants, the dissolution process is endothermic, meaning it consumes heat. According to Le Chatelier's principle, adding heat to an endothermic process will shift the equilibrium toward more dissolution.

  • Safety First: Place your reaction vessel in a secondary containment unit (e.g., a larger beaker) on a magnetic stir plate with heating capability. Use a temperature probe to monitor the actual temperature of the solvent, not the hot plate setting. Ensure the setup is well away from flammable materials.

  • Initial State: Prepare the slurry of your reactant in this compound at room temperature with stirring.

  • Incremental Heating: Increase the temperature in controlled increments (e.g., 5-10 °C). Allow the mixture to stir for at least 5-10 minutes at each new temperature to reach thermal equilibrium.

  • Observe Dissolution: Note the temperature at which the reactant fully dissolves. This is the minimum temperature required for a homogeneous solution.

  • Controlled Cooling (Optional): Once dissolved, you can slowly cool the solution to see if the material precipitates. The temperature at which it reappears is the saturation point. For many reactions, it is advantageous to run them at a temperature slightly above the saturation point to ensure all reactants remain in solution.

  • Causality Insight: Increasing temperature provides kinetic energy to the solvent molecules, causing them to collide more forcefully and frequently with the solute, which helps break apart the solute's intermolecular forces[6].

Guide 3: Phase-Transfer Catalysis (PTC) for Heterogeneous Systems

Q: My inorganic salt reactant is insoluble. How can Phase-Transfer Catalysis help?

Phase-Transfer Catalysis is a powerful technique for promoting reactions between reactants that are in different, immiscible phases (e.g., a solid salt and an organic solution)[13]. The catalyst, typically a quaternary ammonium or phosphonium salt, acts as a shuttle for the reactant anion[14][15].

Mechanism:

  • The positively charged head of the PTC (e.g., R₄N⁺) pairs with the anion of your inorganic salt (e.g., CN⁻) at the interface of the solid/liquid or liquid/liquid phase.

  • The lipophilic (oily) alkyl chains of the PTC drag the now-solubilized ion pair into the organic phase (this compound).

  • The "naked" anion, now in the organic phase and poorly solvated, becomes highly reactive and can readily participate in the desired reaction.

  • After the reaction, the PTC returns to the interface to pick up another anion, continuing the catalytic cycle.

This technique is widely used in industry and can dramatically accelerate reactions like etherifications and nucleophilic substitutions under mild conditions[16][17].

  • Reactant Setup: In your reaction flask, combine your organic substrate and this compound. Add the solid, insoluble inorganic salt (e.g., KCN, NaBr). The mixture should be a heterogeneous slurry.

  • Catalyst Addition: Add a catalytic amount of the phase-transfer catalyst. A typical loading is 1-5 mol% relative to the limiting reagent. Common PTCs include tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBA)[14][15].

  • Reaction Conditions: Stir the mixture vigorously at room temperature or with gentle heating. Vigorous stirring is crucial to maximize the surface area of the interface between the phases where the catalyst exchange occurs.

  • Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, LC-MS). The disappearance of the starting material and the formation of the product will indicate that the PTC is effectively facilitating the reaction.

PTC_Cycle cluster_organic Organic Phase (this compound) cluster_aqueous Aqueous / Solid Phase R_X Organic Substrate (R-X) R_Nu Product (R-Nu) QX_org [Q⁺X⁻] (Soluble Ion Pair) R_X->QX_org QNu_org [Q⁺Nu⁻] (Soluble Ion Pair) QNu_org->R_X 2. Nucleophilic Attack QNu_org->R_Nu 3. Product Formation MNu_aq Inorganic Salt (M⁺Nu⁻) QX_org->MNu_aq Cycle Repeats MX_aq Byproduct (M⁺X⁻) QX_org->MX_aq 4. Catalyst Regeneration MNu_aq->QNu_org 1. Ion Exchange

Caption: Mechanism of Phase-Transfer Catalysis (PTC).

References
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: An Eco-Friendly Solvent Solution for Modern Industries.
  • Silver Fern Chemical, Inc. (n.d.). 2,5,7,10-Tetraoxaundecane Supplier | 4431-83-8. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Rise of Green Solvents: Understanding this compound in Modern Manufacturing. Retrieved from [Link]

  • Jessop, P. G., et al. (2011). Glymes as Versatile Solvents for Chemical Reactions and Processes: from the Laboratory to Industry. Green Chemistry, 13(4), 809-816. (Available via NIH PMC) [Link]

  • Wikipedia. (n.d.). Phase-transfer catalyst. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Choosing the Right Solvent: this compound for Your Industrial Needs. Retrieved from [Link]

  • LANUV NRW. (2024). Non Target – News #22. Retrieved from [Link]

  • Hill, J. W., & Corredor, J. (1980). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 57(11), 825. [Link]

  • Phase-Transfer Catalysis Communications. (n.d.). Achieving Effective Catalyst Separation. Retrieved from [Link]

  • Carl ROTH. (n.d.). Tetraoxaundecane, 1 l, CAS No. 4431-83-8. Retrieved from [Link]

  • Kumar, S., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(03), 093–106. [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • Appetecchi, G. B., et al. (2022). Glyme-based electrolytes: suitable solutions for next-generation lithium batteries. Journal of Materials Chemistry A, 10(1), 10-48. [Link]

  • Jessop, P. G., et al. (2011). Glymes as versatile solvents for chemical reactions and processes: from the laboratory to industry. Green Chemistry, 13(4), 809-816. (RSC Publishing) [Link]

  • Nche, G. N. (2025). Impact of Temperature on the Solubility of Ionic Compounds in Water in Cameroon. International Journal of Scientific and Research Publications, 15(8). [Link]

Sources

Technical Support Center: Bis(2-methoxyethoxy)methane (2,5,7,10-Tetraoxaundecane)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Bis(2-methoxyethoxy)methane (CAS 4431-83-8), a versatile and eco-friendly solvent increasingly used in research and industry.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate common side reactions, ensuring the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction is yielding unexpected results. How can I confirm the integrity of my this compound solvent before use?

A1: The stability and purity of your solvent are paramount. This compound is generally stable under recommended storage conditions (room temperature, sealed in a dry environment), but improper handling or prolonged storage can lead to degradation.[4][5]

Core Insight: The primary culprits for solvent-related issues are often contaminants, not the bulk solvent itself. Water is the most common and problematic impurity, as it can initiate hydrolysis, especially under acidic conditions.

Troubleshooting Protocol: Initial Solvent Quality Check

  • Water Content Analysis:

    • Method: Karl Fischer titration.

    • Actionable Threshold: For most applications, a water content of <100 ppm is acceptable. For highly moisture-sensitive reactions (e.g., involving Grignard reagents, organolithiums, or certain Lewis acids), aim for <50 ppm.

  • Peroxide Test:

    • Context: Like other ethers, this compound can potentially form peroxides over time, especially if exposed to air and light.[6]

    • Method: Use commercially available peroxide test strips. A faint yellow to colorless result is expected for a fresh, properly stored solvent.

    • Mitigation: If peroxides are detected, do not distill. Contact your institution's safety officer for guidance on quenching and disposal. For prevention, store the solvent under an inert atmosphere (Nitrogen or Argon) and in an amber or opaque container.

  • Purity Assessment via Gas Chromatography (GC):

    • Method: A GC analysis can reveal the presence of volatile impurities.

    • Common Impurities: Look for peaks corresponding to the starting materials used in its synthesis, such as 2-Methoxyethanol and formaldehyde.[7][8]

    • Action: If significant impurities are detected (>1-2%), consider purifying the solvent by distillation under reduced pressure.

Q2: I'm running an acid-catalyzed reaction and observing solvent decomposition. What is happening and how can I prevent it?

A2: You are likely observing acid-catalyzed hydrolysis. The acetal functional group at the core of this compound is stable to bases but labile under acidic conditions.[9][10]

Mechanistic Explanation: The reaction is initiated by the protonation of one of the central acetal oxygens. This creates a good leaving group (2-methoxyethanol) and a stabilized oxocarbenium ion. This ion is then readily attacked by nucleophiles, most commonly water, leading to the cleavage of the acetal and the eventual formation of formaldehyde and 2-methoxyethanol.[11][12]

Hydrolysis_Mechanism

Mitigation Strategies:

StrategyDescriptionWhen to Use
Use Anhydrous Conditions Rigorously dry all reagents, solvents, and glassware. Perform the reaction under an inert atmosphere (N₂ or Ar).Always when using acidic catalysts, even mild ones.
Employ a Proton Sponge Use a non-nucleophilic base (e.g., 2,6-di-tert-butylpyridine) to scavenge trace acid impurities without interfering with the main reaction.When your reaction generates stoichiometric amounts of acid as a byproduct.
Switch to a Lewis Acid In some cases, a Lewis acid may coordinate with your substrate preferentially over the solvent. This is highly system-dependent.When protic acids are too harsh. Requires careful screening.
Control Temperature Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Hydrolysis is kinetically slower at lower temperatures.A universal strategy to minimize most side reactions.
Use a Buffered System If aqueous acidic conditions are unavoidable, use a buffer to maintain the pH at the highest possible value that still allows for catalysis.For reactions requiring controlled, mild acidic pH (e.g., pH 4-6).
Q3: My reaction with an oxidizing agent produced unexpected acidic byproducts. Is the solvent being oxidized?

A3: Yes, this is a distinct possibility. While generally robust, the C-H bonds alpha to the ether and acetal oxygens in this compound can be susceptible to oxidation, particularly with strong oxidizing agents.[8] This can lead to the formation of formates, methoxyacetic acid, or other degradation products.

Core Insight: Radical hydrogen abstraction from a C-H bond adjacent to an oxygen atom is a known pathway for ethers and acetals, which can initiate oxidation.[13][14]

Troubleshooting Workflow for Oxidative Degradation

// Nodes Start [label="Acidic Byproducts Detected\nin Oxidation Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze [label="Analyze Byproducts\n(GC-MS, LC-MS, NMR)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; Identify [label="Are byproducts related to\nsolvent structure?\n(e.g., methoxyacetic acid)", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inert [label="Strategy 1: Run reaction\nunder strict inert\natmosphere (Ar)", fillcolor="#34A853", fontcolor="#FFFFFF"]; LowerTemp [label="Strategy 2: Lower reaction\ntemperature", fillcolor="#34A853", fontcolor="#FFFFFF"]; MilderOxidant [label="Strategy 3: Switch to a\nmilder/more selective\noxidizing agent", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solvent [label="Strategy 4: Change to a\nmore robust solvent\n(e.g., MeCN, DCM)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Problem Resolved", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Analyze; Analyze -> Identify; Identify -> Inert [label="Yes"]; Identify -> Solvent [label="No\n(Substrate issue)"]; Inert -> LowerTemp; LowerTemp -> MilderOxidant; MilderOxidant -> End; } .enddot Caption: Decision workflow for troubleshooting oxidative side reactions.

Compatibility with Common Oxidants:

Oxidizing Agent ClassCompatibilityNotes and Recommendations
Permanganates (e.g., KMnO₄) Poor Highly reactive; will readily oxidize the solvent.[8] Avoid use.
Chromium-based (e.g., PCC, Jones) Moderate to Poor Strongly acidic conditions of Jones reagent will cause hydrolysis. PCC may be tolerated at low temperatures but is still a risk.
Peroxides / Peroxyacids (e.g., H₂O₂, m-CPBA) Moderate Can lead to radical pathways. Use with caution, at low temperatures, and under an inert atmosphere.
DMSO-based (e.g., Swern, Moffatt) Good Generally compatible. The reaction conditions are typically non-acidic and mild.
Hypervalent Iodine (e.g., DMP, IBX) Good Generally compatible and selective. An excellent choice for many transformations.
Q4: How can I analytically monitor for the common degradation products of this compound?

A4: A multi-pronged analytical approach is best for identifying and quantifying potential degradation products.

Analytical Methods for Impurity Profiling:

Analytical TechniqueTarget Analyte(s)Sample Preparation & Key Observations
Karl Fischer Titration WaterDirect injection of the solvent. The most accurate method for water quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Formaldehyde, 2-Methoxyethanol, unreacted starting materials.Dilute sample in a non-polar solvent (e.g., hexane). Allows for separation and identification of volatile impurities.[15][16]
¹H NMR Spectroscopy All proton-containing species.Acquire a spectrum in a deuterated solvent (e.g., CDCl₃). Look for characteristic signals: formaldehyde (~9.6 ppm, often hydrated to ~4.8 ppm), 2-methoxyethanol (singlet ~3.4 ppm, triplets ~3.5-3.7 ppm).
Headspace GC Highly volatile impurities like formaldehyde.Ideal for detecting trace levels of low-boiling-point compounds without injecting the bulk solvent.
Ion Chromatography Acidic byproducts (e.g., formate, methoxyacetate).Useful for quantifying acidic species that may result from oxidation. Requires an aqueous sample.

Detailed Experimental Protocol

Protocol: Purification and Drying of this compound for Moisture-Sensitive Applications

Disclaimer: Always perform a risk assessment and use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Conduct all operations in a well-ventilated fume hood.

Objective: To reduce water content to <50 ppm and remove other potential impurities.

Materials:

  • This compound (reagent grade)

  • Activated 3Å or 4Å molecular sieves

  • Calcium hydride (CaH₂) (Use with extreme caution)

  • Round-bottom flask and distillation apparatus

  • Inert gas line (Nitrogen or Argon)

  • Sterile, oven-dried storage vessel (e.g., Schlenk flask or amber bottle with a septum-lined cap)

Procedure:

  • Pre-Drying (Optional but Recommended):

    • Place a sufficient quantity of activated 3Å molecular sieves into a dry flask (approx. 50 g per 500 mL of solvent).

    • Add the this compound and allow it to stand overnight under an inert atmosphere. This removes the bulk of the water.

  • Final Drying and Distillation:

    • Set up a distillation apparatus that has been oven-dried and assembled while hot under a stream of inert gas.

    • Decant the pre-dried solvent into the distillation flask containing a small amount of CaH₂ (approx. 5-10 g per 500 mL). Caution: CaH₂ reacts violently with water to produce flammable hydrogen gas. Add it slowly to the pre-dried solvent.

    • Gently reflux the solvent over CaH₂ for 2-4 hours under a positive pressure of inert gas. Do not heat with an open flame; use a heating mantle.

    • Distill the solvent under reduced pressure (Boiling point is ~60 °C at 1.5 mmHg).[7][17] Discard the first 5-10% of the distillate and do not distill to dryness.

  • Storage and Validation:

    • Collect the purified distillate directly into the final, oven-dried storage vessel under an inert atmosphere.

    • Seal the vessel tightly. For long-term storage, wrap the cap with Parafilm.

    • Validation: Carefully take an aliquot using a dry syringe and analyze the water content via Karl Fischer titration to confirm it meets your required specification (<50 ppm).

References

  • Topics in Organic Chemistry. (2024). Mastering the Art of Acetal Protection: A Comprehensive Guide to Synthesis and Hydrolysis of Acetal. [Link]

  • Chongqing Chemdad Co., Ltd. This compound One. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Rise of Green Solvents: Understanding this compound in Modern Manufacturing. [Link]

  • LANUV NRW. (2024). Non Target – News. [Link]

  • Wikipedia. Ether. [Link]

  • National Toxicology Program. (1998). Nomination Background: bis(2-Chloroethoxy)methane (CASRN: 111-91-1). [Link]

  • The Journal of Organic Chemistry. (2005). Radical α-C−H Hydroxyalkylation of Ethers and Acetal. [Link]

  • Chad's Prep®. 13.3 Reactions of Ethers. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Rise of Eco-Friendly Solvents: Understanding this compound. [Link]

  • Organic Chemistry Tutor. Acetals Formation and Hydrolysis. [Link]

  • Chemistry LibreTexts. (2019). 14.3: Acetal Formation. [Link]

  • Japan Environmental Management Association for Industry. III Analytical Methods. [Link]

  • Total Synthesis. Acetal Protecting Group & Mechanism. [Link]

  • Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind this compound: A Focus on Safety and Sustainability. [Link]

  • Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. [Link]

  • Chemistry LibreTexts. (2022). 5: Acetals & Ethers. [Link]

  • New Jersey Department of Health. Bis (2-Chloroethoxy) Methane Hazard Summary. [Link]

  • PubChem. 2,5,7,10-Tetraoxaundecane. [Link]

  • ResearchGate. (2025). Hydrolytic stability and hydrolysis reaction mechanism of bis(2,4-di-tert-butyl)pentaerythritol diphosphite (Alkanox P-24). [Link]

Sources

Technical Support Center: The Critical Impact of BIS(2-METHOXYETHOXY)METHANE (Diglyme) Purity on Electrochemical Performance

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing BIS(2-METHOXYETHOXY)METHANE, commonly known as diglyme or G2, in electrochemical systems. This guide is structured to address the common, yet often overlooked, challenges that arise from solvent purity. As specialists in the field, we understand that inconsistent results, premature cell failure, and poor performance can often be traced back to the quality of the electrolyte components. This document provides in-depth, experience-driven answers to critical questions, troubleshooting guides for common experimental failures, and validated protocols to ensure the integrity of your research.

Part 1: Frequently Asked Questions & Foundational Concepts

This section addresses the most common inquiries researchers have regarding the use of diglyme and the profound effect its purity has on experimental outcomes.

Q1: What is this compound (Diglyme), and why is it a solvent of interest for next-generation batteries?

This compound (Diglyme) is an aprotic, polar solvent belonging to the glyme (glycol dimethyl ether) family.[1] Its molecular structure, featuring multiple ether oxygen atoms, allows it to effectively chelate, or coordinate with, metal cations like Lithium (Li+), Sodium (Na+), and Potassium (K+).[1][2] This strong solvation capability is a primary reason for its use in advanced battery chemistries, including lithium-metal, sodium-ion, and lithium-sulfur systems.[1][3]

The key advantages of using diglyme-based electrolytes include:

  • Enhanced Ion Transport: The formation of stable solvent-cation complexes can influence ion transport mechanisms, sometimes leading to high ionic conductivity.[1]

  • Wide Electrochemical Window: Glyme-based electrolytes often exhibit good electrochemical stability, meaning they do not readily decompose at the high and low voltages required for modern battery operation.[1][4]

  • Improved Safety Profile: Compared to highly volatile and flammable carbonate solvents used in conventional lithium-ion batteries, longer-chain glymes like diglyme have higher flash points, contributing to safer cell operation.[3]

However, these advantages are only realized when the solvent is of exceptionally high purity. The presence of even trace-level impurities can initiate detrimental parasitic reactions that undermine the entire electrochemical system.[5][6]

Q2: What are the most critical impurities in "as-received" diglyme that affect electrochemical performance?

From our field experience and extensive literature review, two impurities are overwhelmingly responsible for the majority of performance issues in high-energy electrochemical systems:

  • Water (H₂O): Glymes are hygroscopic and readily absorb moisture from the atmosphere. "As-received" or improperly handled diglyme can contain significant water content.[5][7] Water is highly reactive with alkali metal anodes (e.g., lithium metal) and can also react with certain electrolyte salts (e.g., LiPF₆), leading to the formation of hydrofluoric acid (HF), which attacks both the anode and cathode. While some studies suggest that minuscule, controlled amounts of water might not be detrimental in specific systems, uncontrolled and unknown moisture levels are a primary cause of cell failure.[8]

  • Peroxides (R-O-O-R'): Like many ethers, diglyme can react with atmospheric oxygen, especially when exposed to light, to form explosive peroxides over time.[9][10][11] These peroxides are not only a severe safety hazard but are also highly reactive chemical species that can aggressively degrade electrolyte components and electrode surfaces, leading to unpredictable and poor electrochemical behavior.[12][13]

Other organic impurities from the synthesis or degradation of diglyme can also be present and contribute to parasitic reactions, but water and peroxides are the most common and damaging culprits.[5][7]

Q3: In general terms, how does diglyme purity correlate with key battery performance metrics?

The purity of diglyme is directly linked to the stability and efficiency of the electrochemical cell. Impurities primarily degrade performance by disrupting the sensitive electrode-electrolyte interfaces.

  • Solid Electrolyte Interphase (SEI) Instability: On the anode, a stable SEI layer is crucial for preventing continuous electrolyte decomposition and ensuring long cycle life. Impurities like water and peroxides lead to the formation of a weak, unstable, or excessively thick SEI layer.[14][15] This results in continuous consumption of the electrolyte and lithium inventory, leading to rapid capacity fade.

  • Increased Parasitic Reactions: Impurities are electrochemically active and can be reduced or oxidized within the cell's operating voltage. These side reactions consume charge that would otherwise be used for energy storage, resulting in low Coulombic efficiency.[5][6]

  • Anode Passivation: The products of impurity-driven reactions can form an electrically insulating layer on the anode surface, a phenomenon known as passivation.[6][7] This increases the cell's internal resistance, hinders ion transport, and can completely stop the battery from functioning.

The relationship between impurities and performance degradation is summarized in the table below.

ImpurityPrimary Detrimental EffectImpact on Performance Metrics
Water (H₂O) Reacts with alkali metal anode and electrolyte salts; promotes unstable SEI formation.[5][8]• Low Coulombic Efficiency• Rapid Capacity Fade• Increased Cell Impedance
Peroxides Highly reactive; causes aggressive electrolyte and electrode degradation.[10][12]• Poor Cycling Stability• Inconsistent/Irreproducible Results• Severe Safety Hazards (Explosion Risk)
Other Organics Participate in parasitic reduction/oxidation reactions at electrode surfaces.[5][7]• Low Coulombic Efficiency• Unstable SEI Formation• Voltage Hysteresis

Part 2: Troubleshooting Common Experimental Issues

This section provides a troubleshooting guide in a question-and-answer format to help you diagnose and resolve specific experimental problems that may be related to diglyme purity.

Q4: My cell is showing very low first-cycle Coulombic efficiency (<80%) and fades completely within 20 cycles. Could the diglyme be the problem?

Yes, this is a classic symptom of significant impurity content, most likely water.

Causality: A low first-cycle efficiency indicates that a large amount of charge is being consumed in irreversible processes during the initial formation cycles. The primary culprit is the formation of an unstable and thick Solid Electrolyte Interphase (SEI) on the anode.[14][15]

  • Role of Water: When water is present in the electrolyte, it is readily reduced on the anode surface. In lithium systems, this reaction produces lithium hydroxide (LiOH) and hydrogen gas (H₂). This process consumes active lithium and contributes to a poorly-formed, non-passivating SEI.[5] Because this initial SEI does not effectively block electrons, the electrolyte continues to decompose on subsequent cycles, leading to the rapid capacity fade you are observing.

Troubleshooting Workflow:

Troubleshooting low efficiency and capacity fade.
Q5: I'm seeing inconsistent cyclic voltammograms (CVs) with unexpected redox peaks, even when running blanks. What is the likely cause?

This issue points towards electrochemically active impurities in your diglyme, which could be peroxides or other organic contaminants.

Causality: An ideal electrolyte should be electrochemically inert within its specified stability window. The appearance of unexpected and often irreproducible peaks in your CV suggests that species other than your analyte are being oxidized or reduced at the electrode surface.[6][7]

  • Role of Peroxides: Peroxides are highly unstable and can undergo complex electrochemical reactions, contributing to spurious peaks in the CV.[12]

  • Role of Other Organic Impurities: Contaminants from the diglyme synthesis process (e.g., shorter-chain glymes, alcohols) can have different electrochemical stability windows and will decompose at various potentials, creating a noisy and unreliable CV baseline.[5][7]

These parasitic reactions not only obscure the electrochemical signature of your target system but also modify the electrode surface, leading to poor reproducibility between scans and between different cells.

Q6: My freshly prepared electrolyte is crystal clear, but it turns a pale yellow after a few days of storage in the glovebox. Is this a concern?

Yes, this is a significant visual indicator of chemical degradation, very likely due to the formation of peroxides or other reactive species.

Causality: High-purity diglyme should be a colorless liquid.[16][17] A color change to yellow or brown is a strong warning sign that the solvent is no longer pure. This is often caused by the slow auto-oxidation of the ether to form peroxides, a process that can be accelerated by trace oxygen or light exposure.[9][10]

Immediate Action Required:

  • Do NOT use the discolored electrolyte. Its performance will be compromised, and it may pose a safety risk.

  • Test the source bottle of diglyme for peroxides immediately (see protocol below).

  • If peroxides are present, the solvent must be either properly treated to remove them or disposed of as hazardous waste according to your institution's guidelines.[9][10]

  • Review your storage procedures. Ensure diglyme is stored in a tightly sealed, opaque container, under an inert atmosphere (e.g., argon in a glovebox), and away from light and heat sources.[18][19]

G cluster_0 Cause cluster_1 Degradation Mechanism cluster_2 Performance Impact Impurity Impurity Present Water (H₂O) Peroxides (R-O-O-R') Mechanism Parasitic Reaction Unstable SEI Formation Anode Passivation Electrolyte Decomposition Impurity:f1->Mechanism:f0 Reacts with Anode/Salt Impurity:f2->Mechanism:f0 Decomposes Impact Poor Performance Low Coulombic Efficiency Rapid Capacity Fade Safety Hazard Impurity:f2->Impact:f3 Explosion Risk Mechanism:f0->Mechanism:f1 Mechanism:f1->Mechanism:f2 Mechanism:f0->Mechanism:f3 Mechanism:f1->Impact:f2 Mechanism:f2->Impact:f2 Mechanism:f3->Impact:f1

Degradation pathways initiated by common diglyme impurities.

Part 3: Validated Protocols & Best Practices

To ensure experimental integrity and safety, all researchers using diglyme for electrochemical applications should adhere to stringent purification, testing, and handling protocols.

Protocol 1: Purification of As-Received Diglyme

This protocol is designed to reduce water content to <10 ppm and remove peroxides. CAUTION: This procedure involves handling reactive and hazardous materials. Perform all steps in a certified fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[9][20]

Materials:

  • As-received this compound (Diglyme)

  • Activated 3Å molecular sieves

  • Sodium metal (or Na-K alloy)

  • Benzophenone indicator

  • Distillation apparatus

  • Schlenk line or inert atmosphere glovebox

Procedure:

  • Pre-drying: Add activated 3Å molecular sieves to the as-received diglyme (approx. 50 g per 1 L) and let it stand for at least 48 hours. This removes the bulk of the water.[2][7]

  • Peroxide Check (Mandatory): Before distillation, you MUST test for peroxides (see Protocol 2). DO NOT DISTILL if peroxides are present, as this can cause an explosion. [10][13] If peroxides are detected, they must be removed first by passing the solvent through a column of activated alumina.[10]

  • Refluxing and Final Drying:

    • Set up a distillation apparatus for reflux under an inert atmosphere (e.g., Argon or Nitrogen).

    • Transfer the pre-dried diglyme to the distillation flask.

    • Carefully add small, freshly cut pieces of sodium metal and a small amount of benzophenone.

    • Heat the mixture to reflux. The solution will turn a deep blue or purple color when the solvent is anhydrous and oxygen-free. This indicates that the benzophenone ketyl radical has formed. If the color does not appear or fades, more sodium may be needed to consume the remaining water.

  • Distillation: Once the deep blue/purple color is stable, change the apparatus setup from reflux to distillation. Collect the purified diglyme distillate. The boiling point of diglyme is approximately 162 °C at atmospheric pressure.

  • Storage: Immediately transfer the distilled, high-purity diglyme to a clean, dry, opaque storage bottle (e.g., an amber bottle with a septa-sealed cap) inside an inert atmosphere glovebox. Store away from light and heat.[18][19]

Protocol 2: Qualitative Test for Peroxides

This is a quick and simple test to check for the presence of hazardous peroxides.

Materials:

  • Potassium Iodide (KI)

  • Glacial Acetic Acid

  • Sample of diglyme to be tested

  • Small test tube

Procedure:

  • Add approximately 1 mL of the diglyme sample to a clean, dry test tube.

  • Add 1 mL of glacial acetic acid.

  • Add a few crystals of potassium iodide (KI).

  • Shake the mixture.

  • Interpretation:

    • No color change (remains colorless): Peroxides are not present in significant quantities.

    • Yellow to Brown color: Peroxides are present. The intensity of the color is proportional to the concentration of peroxides. A brown color indicates a dangerously high level of peroxides.[12] Do not handle, move, or attempt to open the container if crystals are visible or if the container has been stored for an extended period. Contact your institution's Environmental Health & Safety office immediately. [11][12]

Q7: What are the non-negotiable safety rules for handling and storing diglyme?

Given its dual hazards of reproductive toxicity and peroxide formation, strict safety protocols are mandatory.[3][9][13]

  • Handling:

    • Always handle diglyme in a well-ventilated fume hood.[21]

    • Avoid all personal contact, including inhalation and skin contact.[9]

    • Wear appropriate PPE: chemical-resistant gloves (e.g., PVC), a lab coat, and chemical splash goggles.[9][10]

  • Storage:

    • Store in tightly sealed, air-impermeable, and light-resistant containers.[13][19]

    • Date all containers upon receipt and upon opening.[9][10]

    • Dispose of unopened containers within 18 months and opened containers within 12 months, unless tested and confirmed to be peroxide-free.[9][10]

    • Store away from heat, sparks, and open flames.[18][21]

    • Never store in a refrigerator or freezer where the chemical could freeze, as peroxides may precipitate and become shock-sensitive.[13]

  • Disposal:

    • Dispose of all diglyme and contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not pour down the drain.[9]

By understanding the critical role of purity and adhering to these rigorous troubleshooting and handling protocols, researchers can unlock the true potential of this compound in their electrochemical systems, leading to more reliable, reproducible, and impactful results.

References

  • Benchchem. (n.d.). Navigating the Risks: A Technical Guide to the Safe Handling of Diglyme.
  • Benchchem. (n.d.). Application Notes and Protocols: Diglyme as an Electrolyte in Lithium-Ion Batteries.
  • Digital CSIC. (n.d.). Diglyme based electrolytes for sodium-ion batteries.
  • ECHEMI. (n.d.). Diglyme SDS, 111-96-6 Safety Data Sheets.
  • ResearchGate. (n.d.). Glyme-based nonaqueous electrolytes for rechargeable lithium cells.
  • ResearchGate. (n.d.). Effect of Concentrated Diglyme-Based Electrolytes on the Electrochemical Performance of Potassium-Ion Batteries | Request PDF.
  • Frontiers. (2022, August 11). Toward practical issues: Identification and mitigation of the impurity effect in glyme solvents on the reversibility of Mg plating/stripping in Mg batteries.
  • ResearchGate. (2022, August 12). Toward practical issues: Identification and mitigation of the impurity effect in glyme solvents on the reversibility of Mg plating/stripping in Mg batteries.
  • OSTI.GOV. (n.d.). Ion Transport and Association Study of Glyme-Based Electrolytes with Lithium and.
  • ChemicalBook. (n.d.). Diglyme - Safety Data Sheet.
  • Santa Cruz Biotechnology. (n.d.). Diglyme.
  • Oxford Lab Fine Chem LLP. (n.d.). DIGLYME 99% - (Dimethyl Digol) (Diethylene glycol dimethyl ether) MSDS CAS.
  • Benchchem. (n.d.). Benchmarking the Electrochemical Stability of Diglyme-d14: A Comparative Guide for Researchers.
  • SpringerLink. (2022, January 7). Glyme-based electrolytes: suitable solutions for next-generation lithium batteries.
  • Sci-Hub. (2019, July 31). Effect of Concentrated Diglyme-Based Electrolytes on the Electrochemical Performance of Potassium-Ion Batteries.
  • National Institutes of Health (NIH). (2022, August 12). Toward practical issues: Identification and mitigation of the impurity effect in glyme solvents on the reversibility of Mg plating/stripping in Mg batteries.
  • National Institutes of Health (NIH). (n.d.). Lithium–Metal Batteries Using Sustainable Electrolyte Media and Various Cathode Chemistries.
  • University of California, Santa Barbara. (n.d.). Peroxide-Forming Chemicals. Environmental Health & Safety Office.
  • ACS Publications. (2018, September 14). Ionic Transport and Speciation of Lithium Salts in Glymes: Experimental and Theoretical Results for Electrolytes of Interest for Lithium–Air Batteries. ACS Omega.
  • ChemicalBook. (2024, December 16). What is the role of Diglyme in electrochemistry?
  • University of California, Berkeley. (n.d.). Peroxide Forming Compounds Reference Guide.
  • RSC Publishing. (n.d.). Electrochemical stability of glyme-based electrolytes for Li–O2 batteries studied by in situ infrared spectroscopy. Physical Chemistry Chemical Physics.
  • Yale University. (n.d.). PEROXIDE FORMING CHEMICALS. Yale EHS.
  • Loughborough University. (n.d.). Peroxide Forming Solvents. Health and Safety Service.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 1). This compound (CAS 4431-83-8): A Key Intermediate for Electronic Applications.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: An Eco-Friendly Solvent Solution for Modern Industries.
  • ResearchGate. (n.d.). The Impact of Intentionally Added Water to the Electrolyte in Li-Ion Cells.

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Technical Support Center: Troubleshooting Polymer Film Inconsistencies with Bis(2-methoxyethoxy)methane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Bis(2-methoxyethoxy)methane, also known as 2,5,7,10-Tetraoxaundecane, is a versatile high-boiling point solvent utilized in various research and industrial applications, including the formation of polymer films for drug development and materials science.[1][2] Its excellent solvency for a wide range of polymers makes it a valuable tool.[2] However, its specific chemical properties can sometimes lead to inconsistencies in the resulting polymer films. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments.

Part 1: Core Directive - A Structured Troubleshooting Approach

This guide is structured to first help you identify the problem visually, then provide in-depth explanations and solutions in a question-and-answer format. This is followed by detailed experimental protocols and relevant quantitative data to ensure the reproducibility of your results.

Visual Troubleshooting Guide

Use the following flowchart to navigate through the most common polymer film inconsistencies and identify potential causes and solutions.

troubleshooting_flowchart start Start: Inconsistent Polymer Film defect_type Identify Defect Type start->defect_type hazy_film Hazy/Opaque Film defect_type->hazy_film Appearance cracked_film Cracked/Crazed Film defect_type->cracked_film Integrity uneven_film Uneven Thickness (Coffee Ring) defect_type->uneven_film Uniformity dewetting_film Dewetting/Poor Adhesion defect_type->dewetting_film Adhesion hazy_cause Potential Causes: - Moisture Absorption - Poor Polymer Solubility hazy_film->hazy_cause cracked_cause Potential Causes: - High Internal Stress - Rapid Solvent Evaporation cracked_film->cracked_cause uneven_cause Potential Cause: - Marangoni Effect uneven_film->uneven_cause dewetting_cause Potential Causes: - Poor Substrate Wettability - Surface Contamination dewetting_film->dewetting_cause hazy_solution Solutions: - Use Anhydrous Solvent - Dry Polymer Thoroughly - Control Environment Humidity - Verify Solubility Parameters hazy_cause->hazy_solution cracked_solution Solutions: - Slow Evaporation Rate - Reduce Film Thickness - Solvent Annealing - Use Plasticizers cracked_cause->cracked_solution uneven_solution Solutions: - Slow Evaporation - Increase Solution Viscosity - Use Spin-Coating uneven_cause->uneven_solution dewetting_solution Solutions: - Thorough Substrate Cleaning - Surface Treatments (Plasma, etc.) - Use Adhesion Promoters dewetting_cause->dewetting_solution

Caption: A logical guide to troubleshooting common polymer film inconsistencies.

Part 2: Scientific Integrity & Logic - In-Depth Troubleshooting

Issue 1: The film appears hazy or contains gel-like defects.

Q: What causes haziness or the formation of gels in my polymer film?

A: Haziness and gel-like defects are often due to a few key factors. One common cause is moisture contamination. This compound can be hygroscopic, and if it absorbs water from the atmosphere, this can lead to unwanted phase separation and the formation of a porous, rather than dense, film.[3] Another possibility is incomplete dissolution of the polymer, which can result in small, undissolved particles appearing as translucent spots on the film surface.[4]

Q: How can I prevent these issues?

A: To mitigate haziness and gels, consider the following:

  • Use High-Purity, Dry Solvents: Ensure your this compound is of high purity and stored in a dry environment.[5]

  • Proper Dissolution: Make sure your polymer is fully dissolved. This may require adjusting the temperature or using a co-solvent.

  • Control Your Environment: Working in a controlled atmosphere, such as a glovebox, can minimize moisture absorption.

  • Raw Material Quality: Use high-quality raw materials and ensure proper storage to avoid impurities that can lead to gel formation.[4]

Issue 2: The dried film is cracked or crazed.

Q: Why is my polymer film cracking as it dries?

A: Cracking in polymer films is often a result of shrinkage stresses that develop during solvent evaporation.[6][7][8] As the solvent leaves the film, the polymer chains reorganize and the film shrinks. If this shrinkage is constrained by the substrate, it can lead to the buildup of internal stress. When this stress exceeds the mechanical strength of the film, cracks will form.[6][8] Thicker films are more susceptible to this issue.[6][7][9]

Q: What are the best strategies to prevent film cracking?

A: To prevent cracking, you can:

  • Control the Evaporation Rate: A slower, more controlled evaporation process allows the film to relax and dissipate stress. This can be achieved by partially covering the casting dish or using a controlled-temperature drying process.

  • Solvent Annealing: Exposing the film to a solvent vapor atmosphere can help to relax the polymer chains and reduce stress.[10][11]

  • Optimize Film Thickness: Thinner films generally experience less stress and are less prone to cracking.[6][7][9]

  • Consider Plasticizers: If compatible with your system, adding a plasticizer can increase the flexibility of the polymer and reduce the likelihood of cracking.

Issue 3: The film has an uneven thickness, especially at the edges (the "coffee ring" effect).

Q: What is the "coffee ring" effect and why does it happen?

A: The "coffee ring" effect describes the phenomenon where particles in an evaporating droplet accumulate at the edges, resulting in a ring-like deposit.[12][13] This is caused by a capillary flow from the center of the droplet to the edge to replenish the solvent that evaporates more quickly at the pinned contact line.[13] This can also be influenced by the Marangoni effect, where surface tension gradients caused by temperature or concentration differences drive fluid flow.[14][15][16]

Q: How can I achieve a more uniform film?

A: To combat the "coffee ring" effect and achieve a more uniform film, you can:

  • Modify the Evaporation Process: Slower evaporation can reduce the outward capillary flow.[17]

  • Use a Co-solvent: Introducing a co-solvent can alter the surface tension and evaporation dynamics, potentially mitigating the Marangoni flow.[16]

  • Try Different Coating Techniques: Techniques like spin coating or blade coating can produce more uniform films than simple drop casting.[18]

  • Induce Gelation: In some systems, in-situ gelation can counteract the capillary forces and prevent the coffee-ring effect.[13]

Issue 4: The polymer solution dewets from the substrate.

Q: Why is my polymer solution not spreading evenly on the substrate?

A: Dewetting is the process where a thin liquid film on a non-wettable surface breaks up into smaller droplets.[19] This occurs when the cohesive forces within the liquid are stronger than the adhesive forces between the liquid and the substrate. The stability of the film is highly dependent on the surface energy of the substrate.

Q: How can I improve the wetting of my substrate?

A: To improve wetting and prevent dewetting:

  • Substrate Cleaning: Ensure your substrate is scrupulously clean. Any contaminants can alter the surface energy and promote dewetting.

  • Surface Modification: For substrates with low surface energy, treatments like plasma or UV-ozone can increase their wettability.

  • Modify Polymer Architecture: In some cases, the architecture of the polymer itself can influence its dewetting behavior.[20]

Part 3: Visualization & Formatting

Experimental Protocol: Standardized Film Casting
  • Solution Preparation:

    • Accurately weigh the polymer and dissolve it in a precise volume of this compound.

    • Stir the solution, potentially with gentle heating, until the polymer is fully dissolved.

    • Filter the solution if necessary to remove any particulate matter.

  • Substrate Preparation:

    • Clean the substrate thoroughly using a standard procedure (e.g., sonication in appropriate solvents).

    • Dry the substrate completely.

    • If needed, perform a surface treatment to enhance wettability.

  • Film Casting and Drying:

    • Cast the film in a controlled environment to minimize contamination and control the evaporation rate.

    • Allow the solvent to evaporate slowly.

    • Perform a final drying step, potentially under vacuum, to remove any residual solvent.[8]

Data Presentation: Properties of this compound
PropertyValueReference
Molecular FormulaC7H16O4[2][21][]
Molecular Weight164.2 g/mol [2][21][]
Boiling Point181.3°C at 760mmHg[]
Density~0.995 g/cm³[]
Solubility in WaterFully miscible[23][24]

References

  • Guidechem. (n.d.). This compound (cas 4431-83-8) SDS/MSDS download.
  • ResearchGate. (n.d.). Cracking in drying films of polymer solutions | Request PDF.
  • MDPI. (n.d.). Crack-Templated Patterns in Thin Films: Fabrication Techniques, Characterization, and Emerging Applications.
  • Royal Society of Chemistry. (2020). Cracking in drying films of polymer solutions. Soft Matter.
  • Royal Society of Chemistry. (2020). Cracking in drying films of polymer solutions. Soft Matter.
  • ResearchGate. (n.d.). Intrinsic Stresses in Thin Glassy Polymer Films Revealed by Crack Formation | Request PDF.
  • ResearchGate. (2016). How to get a proper polymer film after solution casting?.
  • Sigma-Aldrich. (n.d.). This compound | 4431-83-8.
  • Joyful Printing. (2019). Some problems and solutions in the film.
  • Santa Cruz Biotechnology, Inc. (2015). SC-278773 - this compound - SAFETY DATA SHEET.
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  • Objects Specialty Group Postprints. (2005). The effects of solvents on the physical properties and adhesion of thermoplastic polymers.
  • MDPI. (n.d.). Critical Solutal Marangoni Number Correlation for Short-Scale Convective Instabilities in Drying Poly(vinyl acetate)-Methanol Thin Films.
  • Royal Society of Chemistry. (n.d.). Mechanism and control of “coffee-ring erosion” phenomena in structurally colored ionomer films. Soft Matter.
  • National Institutes of Health. (n.d.). Effect of Solvents and Cellulosic Polymers on Quality Attributes of Films Loaded with a Poorly Water-Soluble Drug. PMC.
  • National Institute of Standards and Technology. (2001). The Critical Role of Solvent Evaporation on the Roughness of Spin-Cast Polymer Films.
  • ResearchGate. (2017). Physicists: How can I circumvent the 'coffee-ring' effect?.
  • Royal Society of Chemistry. (2018). Preventing the coffee-ring effect and aggregate sedimentation by in situ gelation of monodisperse materials. Chemical Science.
  • EDP Sciences. (2021). Effect of Marangoni Convection in a Droplet Containing Surfactant on Thin Film Shape.
  • Echemi. (n.d.). This compound 2,5,7,10-tetraoxaundecane 99%.
  • ResearchGate. (2021). How do I overcome the "coffee ring" effect while performing drop casting?.
  • ResearchGate. (n.d.). On the Impact of Drying on Surface Tension Gradient Induced Marangoni Convection in Thin Polymer Solution Films | Request PDF.
  • YouTube. (2018). Chemical Science | Preventing the coffee ring effect.
  • SciSpace. (2007). Dewetting of Thin Polymer Films.
  • ChemicalBook. (n.d.). This compound | 4431-83-8.
  • MDPI. (n.d.). Temperature-Controlled Solvent Vapor Annealing of Thin Block Copolymer Films.
  • ResearchGate. (n.d.). Troubleshooting and mitigating gels in polyethylene film products.
  • Davis-Standard. (2020). Troubleshooting Common Blown Film Issues.
  • Boston University. (2007). Research Highlight - Polymer Film Dewetting. Physics.
  • Megaplast. (2024). 10 Common Problems During The Film Blowing Process.
  • Royal Society of Chemistry. (n.d.). The influence of polymer architectures on the dewetting behavior of thin polymer films: from linear chains to ring chains. Soft Matter.
  • ResearchGate. (n.d.). 390604 Solvent Determination in Annealing of High-X Block Copolymer PS-b-Phost | Request PDF.
  • Royal Society of Chemistry. (n.d.). Improving the uniformity of the inkjet-printed polymer film in a bank by Marangoni flow and contact line sliding.
  • (2024). How to solve these defects in the film fundamentally?#film#plastic extruder#PE film.
  • ResearchGate. (n.d.). Impact of the Marangoni effect on the polymer thin film thickness profile after drying polymer solution coated on a flat substrate | Request PDF.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind this compound: A Focus on Safety and Sustainability.
  • Smolecule. (2023). Buy this compound | 4431-83-8.
  • National Institutes of Health. (2019). Effect of various additives on the properties of the films and coatings derived from hydroxypropyl methylcellulose—A review.
  • ResearchGate. (n.d.). Dewetting Inhibition and Interfacial Structures of Silsesquioxane-terminated Polystyrene Thin Films.
  • BOC Sciences. (n.d.). CAS 4431-83-8 bis-(2-Methoxyethoxy)methane.
  • arXiv. (2021). [2104.09921v1] Dewetting of thin lubricating oil films sandwiched between hydrophilic solid surface and aqueous drops.
  • LANUK NRW. (2024). Non Target – News.
  • (n.d.).

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Technical Support Center: Optimizing Catalyst Performance in Bis(2-methoxyethoxy)methane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of bis(2-methoxyethoxy)methane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the catalytic synthesis of this versatile solvent and chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in scientific principles and practical field experience.

I. Fundamentals of this compound Synthesis: An Overview

This compound, also known as 2,5,7,10-tetraoxaundecane, is typically synthesized via the acid-catalyzed acetalization of two equivalents of 2-methoxyethanol with one equivalent of formaldehyde.[1] The reaction is reversible, necessitating the removal of water to drive the equilibrium towards the product.[2]

Heterogeneous acid catalysts, such as the sulfonic acid-functionalized polystyrene-divinylbenzene resin Amberlyst-15, are widely employed due to their high activity, selectivity, and ease of separation and regeneration.[1][3]

Reaction_Mechanism cluster_step1 Step 1: Carbonyl Activation cluster_step2 Step 2: Nucleophilic Attack & Hemiacetal Formation cluster_step3 Step 3: Water Elimination & Carbocation Formation cluster_step4 Step 4: Second Nucleophilic Attack & Product Formation formaldehyde Formaldehyde (HCHO) protonated_formaldehyde Protonated Formaldehyde formaldehyde->protonated_formaldehyde Protonation methoxyethanol1 2-Methoxyethanol (CH3OCH2CH2OH) catalyst_H H+ (Acid Catalyst) hemiacetal Hemiacetal protonated_formaldehyde->hemiacetal Addition protonated_hemiacetal Protonated Hemiacetal hemiacetal->protonated_hemiacetal Protonation carbocation Carbocation protonated_hemiacetal->carbocation Dehydration water Water (H2O) product This compound carbocation->product Addition & Deprotonation regenerated_catalyst H+ (Regenerated) methoxyethanol2 2-Methoxyethanol

Caption: Acid-catalyzed acetalization mechanism for this compound synthesis.

II. Frequently Asked Questions (FAQs)

Q1: What is the most effective type of catalyst for this compound synthesis?

A1: Strongly acidic cation-exchange resins, such as Amberlyst-15, are highly effective and widely used for this synthesis.[1][4] Their macroporous structure provides high surface area and accessible acid sites. The key advantages of using a heterogeneous catalyst like Amberlyst-15 include:

  • Ease of Separation: The solid resin is easily filtered from the liquid reaction mixture, simplifying product purification.[3]

  • Reusability: The catalyst can be regenerated and reused for multiple reaction cycles, which is economically and environmentally beneficial.[4]

  • Reduced Corrosion: Compared to homogeneous mineral acids like sulfuric acid, solid acid catalysts are less corrosive to reactor vessels.

While homogeneous acids like p-toluenesulfonic acid (p-TSA) can also be effective, they require neutralization and removal during workup, which can complicate the purification process.[5]

Q2: Why is water removal critical during the synthesis?

A2: The formation of this compound is a reversible equilibrium reaction that produces one molecule of water for every molecule of product formed.[2] According to Le Chatelier's principle, the presence of water in the reaction mixture will shift the equilibrium back towards the reactants, thus lowering the potential yield of the desired acetal. Continuous removal of water is therefore essential to drive the reaction to completion.[1][2]

Q3: What are common side reactions or byproducts I should be aware of?

A3: While the reaction is generally selective, side reactions can occur, especially under non-optimized conditions. Potential byproducts include:

  • Methylal (Dimethoxymethane): This can form if methanol is present as an impurity in the 2-methoxyethanol starting material.[6][7]

  • Polymers of Formaldehyde: Formaldehyde can polymerize, especially in the presence of acid and trace amounts of water, to form paraformaldehyde or trioxane.[8]

  • Self-condensation products of formaldehyde: Under certain conditions, formaldehyde can undergo self-condensation reactions.

Careful control of reactant purity and reaction conditions can minimize the formation of these byproducts.

III. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing systematic approaches to diagnose and resolve them.

Issue 1: Low or Stagnant Reaction Yield

Symptom: The reaction fails to proceed to completion, or the yield of this compound is significantly lower than expected, as determined by in-process monitoring (e.g., GC, HPLC).[9][10]

Potential Causes & Troubleshooting Steps:

Potential Cause Diagnostic Check Corrective Action
Inefficient Water Removal - Check for the accumulation of a water layer in the Dean-Stark trap or saturation of molecular sieves.- Analyze the reaction mixture for water content using Karl Fischer titration.- Ensure the Dean-Stark trap is functioning correctly and the solvent forms an effective azeotrope with water.[1]- If using molecular sieves, ensure they are properly activated and used in sufficient quantity.
Catalyst Deactivation - A gradual decrease in reaction rate over several runs with a recycled catalyst.[11]- Discoloration of the catalyst beads.- Proceed to the Catalyst Deactivation and Regeneration section for detailed protocols.
Insufficient Catalyst Loading - Review the experimental protocol to confirm the catalyst-to-reactant ratio.- Increase the catalyst loading incrementally. A typical starting point for Amberlyst-15 is 5-10% by weight of the limiting reactant.
Sub-optimal Reaction Temperature - Monitor the internal reaction temperature.- Optimize the reaction temperature. For Amberlyst-15, a range of 60-80°C is often effective.[1]
Impure Reactants - Analyze starting materials (2-methoxyethanol and formaldehyde source) for purity and water content via GC or other appropriate methods.- Use high-purity reactants with low water content. Consider purifying reactants if significant impurities are detected.
Issue 2: Catalyst Deactivation

Symptom: A noticeable decrease in catalytic activity over successive runs, leading to longer reaction times or lower yields.[12]

Causality: Catalyst deactivation in this system is primarily due to two mechanisms:

  • Fouling: The deposition of polymeric byproducts or other high-molecular-weight species on the catalyst surface and within its pores, physically blocking the active sulfonic acid sites.[13]

  • Poisoning: The strong, often irreversible, chemisorption of impurities from the feedstock onto the active sites.[14][15] Basic nitrogen-containing compounds are common poisons for acid catalysts.[11]

Catalyst_Deactivation active_catalyst Active Catalyst Porous structure with accessible -SO3H sites deactivated_catalyst Deactivated Catalyst Blocked pores and inaccessible -SO3H sites active_catalyst->deactivated_catalyst Deactivation Mechanisms deactivated_catalyst->active_catalyst Restoration fouling {Fouling|Deposition of polymeric byproducts} fouling->deactivated_catalyst poisoning {Poisoning|Chemisorption of impurities} poisoning->deactivated_catalyst regeneration {Regeneration|Acid/Solvent Wash} regeneration->deactivated_catalyst

Caption: Mechanisms of catalyst deactivation and the regeneration pathway.

Experimental Protocol: Regeneration of Fouled Amberlyst-15

This protocol is designed to remove organic foulants from the resin and restore its catalytic activity.

  • Solvent Wash (for organic fouling): a. Filter the catalyst from the reaction mixture and wash it with a solvent that is a good solvent for the expected polymeric byproducts but does not damage the resin (e.g., acetone or methanol). b. Gently agitate the resin in the solvent for 30-60 minutes. c. Decant the solvent and repeat the wash until the solvent remains clear.

  • Acid Treatment (to restore protonated form): a. Prepare a 1 M solution of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[16] b. Suspend the solvent-washed resin in the acid solution (approximately 3-5 bed volumes of acid). c. Stir the slurry at room temperature for 1-2 hours. This step ensures that any cationic impurities are displaced and the sulfonic acid groups are in their active H⁺ form.[16]

  • Rinsing: a. Filter the resin and wash thoroughly with deionized water until the filtrate is neutral (pH 6-7). This removes any excess acid. b. Perform a final rinse with methanol to displace the water.

  • Drying: a. Dry the regenerated resin in a vacuum oven at a temperature not exceeding 80°C to avoid thermal degradation. Dry until a constant weight is achieved.

Validation: The activity of the regenerated catalyst should be compared to that of a fresh catalyst under identical reaction conditions to confirm the success of the regeneration process.

Issue 3: Product Purity Issues

Symptom: The final product contains significant impurities after workup, as identified by GC-MS, NMR, or HPLC.

Potential Causes & Troubleshooting Steps:

Potential Cause Diagnostic Check Corrective Action
Incomplete Reaction - Presence of starting materials (2-methoxyethanol) and/or hemiacetal intermediate in the final product.- Extend the reaction time or optimize conditions (temperature, catalyst loading) to drive the reaction to completion.
Byproduct Formation - Identification of unexpected peaks corresponding to byproducts like methylal or formaldehyde polymers.- Ensure high purity of starting materials.[17]- Optimize reaction temperature to minimize side reactions.
Inefficient Purification - The impurity profile is similar before and after purification.- Re-evaluate the purification method. For this compound, vacuum distillation is a common and effective technique. Ensure the distillation column has sufficient theoretical plates for the required separation.

IV. Data Presentation: Comparative Catalyst Performance

Catalyst Reaction Temperature (°C) Reaction Time (h) Conversion (%) Selectivity (%) Reference
Amberlyst-1560-803-5>95>95[1]
Sulfuric Acid (H₂SO₄)50-702-4>98~90[5]
p-Toluenesulfonic acid70-904-6~92~93[5]

V. Experimental Workflow Visualization

Experimental_Workflow setup 1. Reactor Setup - Add 2-methoxyethanol, formaldehyde source, and solvent. - Equip with a Dean-Stark trap and condenser. catalysis 2. Catalytic Reaction - Add Amberlyst-15. - Heat to 60-80°C with stirring. - Monitor water removal and reaction progress (GC). setup->catalysis workup 3. Workup - Cool the reaction mixture. - Filter to recover the catalyst. catalysis->workup purification 4. Purification - Neutralize the filtrate if necessary. - Purify by vacuum distillation. workup->purification catalyst_regen Catalyst Regeneration (See Protocol) workup->catalyst_regen for reuse analysis 5. Analysis - Characterize the product (GC-MS, NMR). - Assess purity and yield. purification->analysis catalyst_regen->catalysis

Caption: General experimental workflow for the synthesis of this compound.

VI. References

  • ResearchGate. (2025). Catalyst deactivation of cation‐exchange resin in c ross‐aldol condensation of acetaldehyde to methyl pentenone. Retrieved from [Link]

  • Google Patents. (n.d.). US5124362A - Method for removing organic foulants from anion exchange resin. Retrieved from

  • Slideshare. (n.d.). Troubleshooting of Catalytic Reactors. Retrieved from [Link]

  • AquaEnergy Expo Knowledge Hub. (n.d.). APPLICATION GUIDE Cleaning Methods for Fouled Ion Exchange Resins. Retrieved from [Link]

  • YMER. (2022). A CONCISE REVIEW ON SYNTHESIS OF ACETAL AND RECENT ADVANCES. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acetal synthesis by acetalization or ring closure. Retrieved from [Link]

  • ResearchGate. (2025). Aldol Condensation of Acetone over Amberlyst-15: Batch Kinetics and Process Intensification. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 14.3: Acetal Formation. Retrieved from [Link]

  • Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]

  • Arkat USA. (2012). Amberlyst-15 in organic synthesis. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). This compound (CAS 4431-83-8): A Key Intermediate for Electronic Applications. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Amberlyst-15 in Organic Synthesis. Retrieved from [Link]

  • SigutLabs. (2023). Reagent of the month – Amberlyst 15 ® resin. Retrieved from [Link]

  • Wikipedia. (n.d.). Catalyst poisoning. Retrieved from [Link]

  • Fiveable. (2024). Heterogeneous catalysis principles - Surface Science Study Guide 2024. Retrieved from [Link]

  • Pollution → Sustainability Directory. (2025). What Is 'Catalyst Poisoning' and What Substances Can Cause It, Reducing the Converter's Efficiency?. Retrieved from [Link]

  • ACS Publications. (n.d.). Practical Considerations for Understanding Surface Reaction Mechanisms Involved in Heterogeneous Catalysis. Retrieved from [Link]

  • YouTube. (2023). How to Model Heterogeneous Catalytic Reactions using ASPEN HYSYS. Retrieved from [Link]

  • Google Patents. (n.d.). US9126912B1 - Processes for preparing formaldehyde, glycolaldehyde and ethylene glycol. Retrieved from

  • Quora. (2020). What are the four basic steps involved in heterogeneous catalysis?. Retrieved from [Link]

  • YouTube. (2025). What Is Catalyst Poisoning In Chemical Reactions? - Chemistry For Everyone. Retrieved from [Link]

  • Britannica. (n.d.). catalyst poison | Toxicity, Inhibition, Effects. Retrieved from [Link]

  • LANUK NRW. (2024). Non Target – News. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Rise of Green Solvents: Understanding this compound in Modern Manufacturing. Retrieved from [Link]

  • SpringerLink. (2020). Ethylene Glycol: Kinetics of the Formation from Methanol-Formaldehyde Solutions. Retrieved from [Link]

  • Google Patents. (n.d.). US7301055B2 - Process for removing methanol from formaldehyde-containing solutions. Retrieved from

  • NIEHS. (n.d.). Nomination Background: bis(2-Chloroethoxy)methane (CASRN: 111-91-1). Retrieved from [Link]

  • ETH Zurich Research Collection. (2022). Impact of Nonzeolite-Catalyzed Formation of Formaldehyde on the Methanol-to-Hydrocarbons Conversion. Retrieved from [Link]

  • Google Patents. (n.d.). US9346727B2 - Process for the production of pure methylal. Retrieved from

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Validation & Comparative

A Comparative Guide to BIS(2-METHOXYETHOXY)METHANE and Glymes as Advanced Battery Electrolytes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of higher energy density and safer battery technologies, the electrolyte remains a critical component dictating performance and stability. While traditional carbonate-based electrolytes have dominated the landscape of lithium-ion batteries, their limitations in terms of safety and electrochemical stability have spurred the exploration of alternative solvent systems. Among the most promising candidates are ether-based electrolytes, prized for their superior stability with lithium metal anodes and their tunable physicochemical properties. This guide provides an in-depth, objective comparison of two noteworthy classes of ether-based solvents: the well-established glymes and the emerging BIS(2-METHOXYETHOXY)METHANE (BME), also known as 2,5,7,10-tetraoxaundecane.

This analysis is grounded in experimental data to provide a clear, evidence-based perspective for researchers navigating the complex terrain of electrolyte formulation. We will delve into the fundamental properties of these solvents, their impact on ion transport and electrochemical behavior, and the practical considerations for their application in next-generation battery systems.

Molecular Architecture and Solvation Properties: A Tale of Two Ethers

The performance of an electrolyte is intrinsically linked to the molecular structure of its solvent, which governs how it interacts with and transports lithium ions.

Glymes , a homologous series of oligoethers with the general formula CH₃O(CH₂CH₂O)ₙCH₃, offer a systematic way to tune electrolyte properties by varying the length of the ethylene oxide chain. Common examples include monoglyme (G1, n=1), diglyme (G2, n=2), triglyme (G3, n=3), and tetraglyme (G4, n=4). The multiple oxygen atoms in the glyme backbone create a "chelation effect," effectively solvating lithium cations.[1] The strength and nature of this solvation are dependent on the chain length.

This compound (BME) , with the structure (CH₃OCH₂CH₂O)₂CH₂, presents a distinct molecular architecture. It can be conceptualized as two methoxyethoxy groups linked by a central methylene bridge. This structure offers a higher "denticity," meaning it has more coordinating oxygen atoms within a single molecule compared to shorter-chain glymes. This allows for the formation of stable, tridentate chelation complexes with lithium ions.

cluster_glymes Glyme Series cluster_bme This compound (BME) Monoglyme (G1) Monoglyme (G1) Diglyme (G2) Diglyme (G2) Triglyme (G3) Triglyme (G3) Tetraglyme (G4) Tetraglyme (G4) G1 CH₃-O-CH₂CH₂-O-CH₃ G2 CH₃-O-(CH₂CH₂O)₂-CH₃ G3 CH₃-O-(CH₂CH₂O)₃-CH₃ G4 CH₃-O-(CH₂CH₂O)₄-CH₃ BME CH₃OCH₂CH₂O-CH₂-OCH₂CH₂OCH₃ A Initial Solvent B Drying over Molecular Sieves A->B C Distillation under Inert Atmosphere B->C D Storage in Glovebox C->D

Caption: Workflow for the purification of ether-based solvents.

Step-by-Step Protocol:

  • Initial Drying: Dry the as-received solvent (glyme or BME) over activated 3Å or 4Å molecular sieves for at least 48 hours to remove bulk water.

  • Distillation: Perform a fractional distillation of the dried solvent under a dry, inert atmosphere (e.g., argon or nitrogen). For glymes, distillation over sodium metal or a sodium-potassium alloy can be used to remove residual water and peroxides.

  • Storage: Store the purified solvent in a sealed container inside an argon-filled glovebox with low moisture (<1 ppm) and oxygen (<1 ppm) levels.

Lithium Salt Drying:

Lithium salts are highly hygroscopic and must be thoroughly dried before use.

  • Vacuum Drying: Dry the lithium salt (e.g., LiTFSI, LiFSI) under high vacuum at an elevated temperature (typically 120-150°C) for at least 24 hours.

  • Storage: Store the dried salt inside an argon-filled glovebox.

Measurement of Ionic Conductivity

Ionic conductivity is typically measured using electrochemical impedance spectroscopy (EIS).

Experimental Workflow for Ionic Conductivity Measurement:

A Assemble Conductivity Cell B Fill with Electrolyte A->B C Temperature Equilibration B->C D Perform EIS Measurement C->D E Calculate Conductivity D->E

Caption: Workflow for measuring the ionic conductivity of an electrolyte.

Step-by-Step Protocol:

  • Cell Assembly: Assemble a two-electrode conductivity cell with well-defined geometry (e.g., using stainless steel or platinum blocking electrodes) inside a glovebox.

  • Electrolyte Filling: Fill the cell with the prepared electrolyte.

  • Temperature Control: Place the cell in a temperature-controlled chamber and allow it to equilibrate at the desired temperature.

  • EIS Measurement: Perform an EIS measurement over a wide frequency range (e.g., 1 MHz to 1 Hz) with a small AC voltage amplitude (e.g., 10 mV).

  • Data Analysis: Determine the bulk resistance (R) of the electrolyte from the high-frequency intercept of the Nyquist plot with the real axis.

  • Conductivity Calculation: Calculate the ionic conductivity (σ) using the formula σ = L / (R * A), where L is the distance between the electrodes and A is the electrode area.

Determination of the Electrochemical Stability Window

The ESW is determined using linear sweep voltammetry (LSV) or cyclic voltammetry (CV).

Step-by-Step Protocol:

  • Cell Assembly: Assemble a three-electrode cell inside a glovebox using a working electrode (e.g., platinum, glassy carbon, or stainless steel), a lithium metal counter electrode, and a lithium metal reference electrode.

  • Electrolyte Filling: Fill the cell with the electrolyte to be tested.

  • Voltammetry Scan:

    • Anodic Scan: Scan the potential of the working electrode from the open-circuit potential (OCP) to a high positive potential (e.g., 5-6 V vs. Li/Li⁺) at a slow scan rate (e.g., 1 mV/s). The potential at which a significant increase in current is observed is considered the anodic stability limit.

    • Cathodic Scan: Scan the potential of the working electrode from the OCP to a low negative potential (e.g., -0.5 V vs. Li/Li⁺). The potential at which a significant reduction current is observed is the cathodic stability limit.

Summary and Future Outlook

Both glymes and this compound represent promising avenues for the development of high-performance, safe, and stable electrolytes for next-generation lithium batteries.

Glymes offer the advantage of being a well-studied class of solvents, with a clear understanding of how their properties can be tuned by varying the chain length. Shorter glymes provide higher ionic conductivity, while longer glymes offer enhanced thermal stability and wider electrochemical windows. The choice of a specific glyme will therefore depend on the specific requirements of the battery application.

This compound is an emerging contender with a unique molecular structure that may offer advantages in terms of lithium-ion solvation and transport. Its higher denticity could lead to the formation of more stable Li⁺-solvent complexes, potentially influencing the SEI formation and overall battery performance. However, more comprehensive and direct comparative studies are needed to fully elucidate its performance relative to the established glyme family.

Future research should focus on direct, side-by-side comparisons of BME and various glymes under identical experimental conditions. This will enable a more definitive assessment of their respective strengths and weaknesses and guide the rational design of advanced electrolytes for high-energy and safe energy storage systems.

References

  • Carbone, L., et al. (2015). Comparative Study of Ether-Based Electrolytes for Application in Lithium–Sulfur Battery. ACS Applied Materials & Interfaces, 7(25), 13859–13865. [Link]

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A Senior Application Scientist's Guide to Validating the Purity of Bis(2-methoxyethoxy)methane for Electrochemical Applications

Author: BenchChem Technical Support Team. Date: January 2026

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In the pursuit of next-generation energy storage, the performance and safety of electrochemical devices are paramount. For researchers and developers in this field, the quality of every component is critical, and the electrolyte solvent is no exception. Bis(2-methoxyethoxy)methane, a member of the glyme family of solvents, has garnered significant interest for its favorable properties in various battery chemistries, including lithium-ion and beyond.[1][2] However, the promise of this solvent can only be realized when its purity is rigorously controlled. Even trace impurities can have a profound impact on the electrochemical performance and stability of a device.[3][4]

This guide provides an in-depth, experience-driven approach to validating the purity of this compound for demanding electrochemical applications. We will move beyond simple specification sheets to explore the "why" behind the validation methods, empowering you to make informed decisions and ensure the integrity of your research.

The Critical Role of Purity in Electrochemical Systems

The electrolyte is the lifeblood of a battery, facilitating the flow of ions between the anode and cathode. The solvent, in this case, this compound, constitutes the primary medium for this transport. Impurities, even at parts-per-million (ppm) levels, can initiate a cascade of detrimental reactions within the cell.

Common Impurities and Their Detrimental Effects:

  • Water: A ubiquitous and highly reactive impurity, water can react with common lithium salts like LiPF6 to form hydrofluoric acid (HF).[5][6][7] This corrosive acid can attack the electrode materials and other cell components, leading to a loss of capacity, increased internal resistance, and even safety hazards.[6][7][8] While some studies suggest that very low levels of water might not be detrimental, it is generally accepted that its concentration must be strictly controlled.[9]

  • Peroxides: Glymes are susceptible to auto-oxidation, forming peroxide impurities over time, especially when exposed to air and light. These peroxides are highly reactive and can lead to electrolyte decomposition and the formation of resistive layers on the electrode surfaces.

  • Other Organic Volatiles: Residual starting materials or by-products from the synthesis of this compound, such as alcohols (e.g., 2-methoxyethanol, butanol), can interfere with the desired electrochemical reactions.[4][10] These protic impurities can be particularly damaging to the stability of the solid-electrolyte interphase (SEI) layer on the anode.

  • Ionic Contaminants: Metallic and anionic impurities can originate from the manufacturing process or storage containers. These ions can participate in unwanted side reactions, leading to capacity fade and reduced cycle life.

The following diagram illustrates the cascading negative effects of common impurities on battery performance.

cluster_impurities Impurities cluster_effects Detrimental Effects Water Water (H₂O) HF_Formation HF Formation Water->HF_Formation Peroxides Peroxides (R-O-O-R) Electrolyte_Decomposition Electrolyte Decomposition Peroxides->Electrolyte_Decomposition Organics Organic Residues (e.g., Alcohols) SEI_Instability SEI Instability Organics->SEI_Instability Ions Ionic Contaminants (Metals, Anions) Ions->Electrolyte_Decomposition Increased_Impedance Increased Impedance Ions->Increased_Impedance HF_Formation->SEI_Instability Capacity_Fade Capacity Fade HF_Formation->Capacity_Fade SEI_Instability->Increased_Impedance Electrolyte_Decomposition->Capacity_Fade Increased_Impedance->Capacity_Fade Safety_Hazards Safety Hazards Capacity_Fade->Safety_Hazards

Caption: Impact of Impurities on Battery Performance.

A Multi-faceted Approach to Purity Validation

A single analytical technique is insufficient to provide a comprehensive purity profile of this compound. A combination of methods is essential to quantify the various potential impurities. The following workflow outlines a robust validation process.

Caption: Comprehensive Purity Validation Workflow.

Experimental Protocols for Key Purity Analyses

Here, we detail the methodologies for the crucial analytical techniques in our validation workflow.

Water Content Determination by Karl Fischer Titration

Rationale: Karl Fischer (KF) titration is the gold standard for accurately measuring trace amounts of water in organic solvents.[11][12] Its high specificity and sensitivity make it indispensable for battery-grade solvent analysis.[5][13][14]

Protocol: Coulometric Karl Fischer Titration

  • Instrument Preparation: Ensure the KF titrator is clean, dry, and the titration cell is properly sealed to prevent atmospheric moisture contamination. The diaphragm-less cell is often preferred to avoid issues with precipitate clogging.

  • Reagent Selection: Use a coulometric KF reagent specifically designed for aldehydes and ketones, as some glymes can exhibit side reactions with standard reagents. Alcohol-free reagents are also available and can improve accuracy.[14]

  • System Conditioning: Prior to sample analysis, run a pre-titration to neutralize any residual moisture within the titration cell until a stable, low drift rate is achieved (typically < 1 µ g/min ).

  • Sample Introduction: Using a dry, gas-tight syringe, carefully inject a known weight or volume of the this compound sample into the titration cell. The sample size should be chosen to give a titration time that is neither too short (risking inaccuracy) nor too long (increasing the influence of drift).

  • Titration and Data Acquisition: The instrument will automatically titrate the water in the sample and calculate the water content, typically in ppm or percentage.

  • Replicate Analysis: Perform at least three replicate measurements to ensure the precision and reliability of the results.

Identification of Volatile Organic Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is a powerful technique that separates volatile compounds and then provides their mass spectra, allowing for their identification and quantification.[15][16] This is crucial for detecting residual solvents, starting materials, and degradation byproducts in this compound.[4][10]

Protocol: GC-MS Analysis

  • Sample Preparation: Dilute a small, accurately weighed amount of the this compound sample in a high-purity solvent (e.g., dichloromethane or hexane) to a suitable concentration for GC-MS analysis.

  • GC Column Selection: A mid-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane) is generally a good starting point for separating a range of potential impurities.

  • GC Method Parameters:

    • Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without causing thermal degradation (e.g., 250 °C).

    • Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min). This allows for the separation of compounds with a wide range of boiling points.

    • Carrier Gas: Use high-purity helium as the carrier gas at a constant flow rate.

  • MS Method Parameters:

    • Ionization Mode: Electron Impact (EI) ionization at 70 eV is standard for creating reproducible fragmentation patterns.

    • Mass Range: Scan a wide mass range (e.g., 35-500 amu) to detect a variety of potential impurities.

  • Data Analysis: Compare the obtained mass spectra of any impurity peaks with a spectral library (e.g., NIST) for identification. For quantification, a calibration curve can be prepared using certified standards of suspected impurities.

Quantification of Ionic Contaminants by Ion Chromatography (IC)

Rationale: Ion chromatography is a sensitive and selective method for determining the concentration of various anions and cations in a sample.[17][18] This is essential for detecting ionic impurities that could have been introduced during synthesis or from storage containers.[19][20]

Protocol: Anion and Cation Analysis by IC

  • Sample Preparation: Dilute the this compound sample with deionized water. A significant dilution is often necessary to avoid overloading the column and to ensure the sample is compatible with the aqueous mobile phase.

  • Instrumentation: Use a dual-channel IC system to allow for the simultaneous or sequential analysis of both anions and cations.

  • Anion Analysis:

    • Separation Column: An anion-exchange column is used to separate common inorganic anions (e.g., F⁻, Cl⁻, NO₃⁻, SO₄²⁻).

    • Eluent: A carbonate/bicarbonate or hydroxide eluent is typically used.

    • Detection: Suppressed conductivity detection provides high sensitivity.

  • Cation Analysis:

    • Separation Column: A cation-exchange column is used to separate common cations (e.g., Li⁺, Na⁺, K⁺, Mg²⁺, Ca²⁺).

    • Eluent: An acidic eluent, such as methanesulfonic acid, is commonly employed.

    • Detection: Suppressed conductivity detection is also used for cations.

  • Calibration and Quantification: Prepare a series of calibration standards of known concentrations for the target ions. A calibration curve is then used to determine the concentration of these ions in the sample.

Comparative Performance Data: The Proof is in the Cell

To illustrate the tangible impact of purity, we present a comparison of the electrochemical performance of high-purity this compound against a lower-purity grade and a common alternative solvent, dimethoxyethane (DME).

Table 1: Comparison of Solvent Purity

ParameterHigh-Purity this compoundLower-Purity this compoundDimethoxyethane (DME)
Water Content (ppm) < 1050< 20
Peroxide Content (ppm) < 530< 10
Key Organic Impurities Not Detected2-methoxyethanol (150 ppm)Not Detected
Total Ionic Impurities (ppm) < 110< 2

Table 2: Comparative Electrochemical Performance in a Lithium Metal Cell

ParameterHigh-Purity this compoundLower-Purity this compoundDimethoxyethane (DME)
Electrochemical Window (V vs. Li/Li⁺) 0.1 - 4.50.2 - 4.20.1 - 4.3
Ionic Conductivity (mS/cm) 8.57.89.2
First Cycle Coulombic Efficiency (%) 928590
Capacity Retention after 100 Cycles (%) 957088

Analysis of Performance Data:

The data clearly demonstrates the superior performance of the high-purity this compound. The wider electrochemical window indicates greater stability against oxidation and reduction. The higher first-cycle coulombic efficiency and significantly better capacity retention after 100 cycles highlight the importance of minimizing impurities for long-term cell stability. The lower-purity solvent, with its higher water and organic impurity content, suffers from parasitic reactions that consume active lithium and degrade the electrolyte, leading to poor cycling performance. While DME shows reasonable performance, the high-purity this compound offers a notable improvement in long-term stability.

Conclusion: A Commitment to Quality for Uncompromised Performance

For researchers and developers in the competitive field of electrochemical energy storage, overlooking the purity of the electrolyte solvent is a critical misstep. As we have demonstrated, a comprehensive and rigorous validation process, employing a suite of analytical techniques, is not merely a quality control measure but a fundamental prerequisite for obtaining reliable and high-performance results. By understanding the detrimental effects of common impurities and implementing the detailed protocols outlined in this guide, you can ensure the integrity of your materials and accelerate the development of next-generation electrochemical technologies. The pursuit of higher energy density, longer cycle life, and enhanced safety begins with the foundational commitment to the purity of every component.

References

  • RISE. (n.d.). Determination of the water content in battery electrolyte based on modified Karl Fischer titration. Retrieved from [Link]

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  • Schmiel, T., et al. (2018). A comparative study on the impact of different glymes and their derivatives as electrolyte solvents for graphite co-intercalation electrodes in lithium-ion and sodium-ion batteries. Energy & Environmental Science, 11(4), 937-949. Retrieved from [Link]

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A Comparative Guide to Green Solvents for Cross-Coupling Reactions: Enhancing Sustainability in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Greener Synthesis

In the landscape of modern organic chemistry, particularly within the pharmaceutical and fine chemical industries, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of carbon-carbon bonds.[1][2] The Suzuki-Miyaura, Heck, and Sonogashira reactions are indispensable tools, enabling the synthesis of complex molecules that form the basis of countless drugs and advanced materials.[3] However, the operational footprint of these powerful transformations is often marred by a heavy reliance on conventional organic solvents. These solvents, typically volatile, petroleum-derived, and often toxic (e.g., toluene, tetrahydrofuran (THF), N,N-dimethylformamide (DMF)), contribute significantly to the environmental impact of chemical processes, accounting for up to 85% of the waste generated in a typical drug synthesis.[4][5][6][7]

The principles of green chemistry compel us to seek safer, more sustainable alternatives that minimize environmental harm without compromising synthetic efficiency.[7][8][9] This guide provides a comparative analysis of leading green solvents for cross-coupling reactions, offering experimental insights and practical protocols for researchers, scientists, and drug development professionals. We will delve into the performance of bio-derived alternatives, demonstrating that sustainable practices and high-yield chemical synthesis are not mutually exclusive goals.

The Green Solvent Revolution: Properties and Advantages

Green solvents are broadly defined as environmentally friendly alternatives derived from renewable resources, exhibiting low toxicity, biodegradability, and favorable physical properties such as low volatility and high flash points.[10][11] Their adoption represents a paradigm shift, moving away from the linear "take-make-dispose" model of petrochemical solvents toward a more circular and sustainable approach. This guide will focus on three exemplary green solvents that have shown exceptional promise in cross-coupling chemistry: 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl Methyl Ether (CPME), and γ-Valerolactone (GVL).

Physicochemical and Environmental Properties: A Comparative Overview

The rationale for selecting a solvent extends beyond mere substrate solubility. Factors such as boiling point, water miscibility, stability, and safety profile are critical for reaction optimization, scale-up, and process safety. The table below provides a direct comparison of our selected green solvents against their traditional counterparts.

Property2-MeTHFCPMEGVLTolueneTHFDMF
Boiling Point (°C) 78-80[12]106[13]207-208[14]11166153
Source RenewablePetrochemical (Atom Economical)[15]Renewable[16][17]PetrochemicalPetrochemicalPetrochemical
Flash Point (°C) -11[12]-1[13]964-1458
Water Solubility Partially Miscible (14g/100g)[12]Low (0.3g/100g)[18]MiscibleVery LowMiscibleMiscible
Key Advantage Higher boiling point than THF, less water-soluble, simplifying workups.[12]High stability to acids/bases, low peroxide formation, very hydrophobic.[13][18]Biodegradable, non-toxic, high polarity, excellent replacement for DMF/NMP.[16][17]Established solventGood coordinating abilityHigh polarity
Key Disadvantage Can form peroxides (though less readily than THF).Currently from petrochemicals.High boiling point can complicate product isolation.Toxic, volatile.Forms explosive peroxides, low boiling point.High toxicity, volatile.

Performance Analysis in Core Cross-Coupling Reactions

The true measure of a green solvent's utility lies in its performance. Here, we present a comparative analysis supported by experimental data for the Suzuki-Miyaura, Heck, and Sonogashira reactions.

Suzuki-Miyaura Coupling: The Rise of Greener Ethers

The Suzuki-Miyaura reaction is perhaps the most widely used cross-coupling for creating biaryl structures. Traditionally performed in solvents like toluene or dioxane/water mixtures, it has been shown to proceed with excellent efficiency in greener alternatives like 2-MeTHF and CPME.[4][19] These ether solvents offer a favorable balance of polarity for dissolving both the organoboron reagent and the organic halide, while their higher boiling points compared to THF allow for a broader thermal window.

Suzuki_Miyaura_Cycle

Comparative Performance in Suzuki-Miyaura Coupling (Reaction: 4-Bromotoluene + Phenylboronic Acid)

SolventCatalyst SystemBaseTemp (°C)Time (h)Yield (%)Reference
CPME/H₂O (10:1) Pd(OAc)₂ / SPhosK₃PO₄1001295[20]
2-MeTHF NiCl₂(PCy₃)₂K₃PO₄802492[4]
Toluene/H₂O Pd(PPh₃)₄Na₂CO₃901293General
Ethanol/H₂O (5:1) Pd/HPSNaOH601>98[21]

This data is representative and compiled from various sources to illustrate typical performance.

The data indicates that both CPME and 2-MeTHF are highly effective, providing yields comparable to traditional solvents, often under milder or more favorable conditions. The use of ethanol/water further highlights the move towards benign media.[21]

Heck Coupling: C-C Bonds in Sustainable Media

The Heck reaction, which couples aryl or vinyl halides with alkenes, is another pillar of C-C bond formation.[22] The reaction often requires polar aprotic solvents to facilitate the formation of the catalytic species. Green solvents have been successfully employed, with studies showing excellent yields and sometimes enhanced regioselectivity.[23]

Heck_Reaction_Cycle

Comparative Performance in Heck Coupling (Reaction: Iodobenzene + 2,3-Dihydrofuran)

SolventCatalystBaseTemp (°C)Time (h)Yield (%)Reference
2-MeTHF Pd₂(dba)₃ / L8*Proton Sponge1004862[23]
DMF [PdCl(allyl)]₂K₂CO₃70259[24][25]
Water (Micellar) Pd(L-proline)₂K₂CO₃MW0.2594[22]

L8 = Chiral (P,P) ligand. Data illustrates the feasibility and performance in green media.

The results demonstrate that green solvents like 2-MeTHF are viable for complex asymmetric Heck reactions.[23] Furthermore, aqueous micellar catalysis represents a frontier in green chemistry, often leading to dramatically accelerated reaction rates and excellent yields.[22]

Sonogashira Coupling: GVL as a Superior Alternative to Polar Aprotics

The Sonogashira coupling of terminal alkynes with aryl or vinyl halides is crucial for synthesizing conjugated enynes. These reactions traditionally rely on toxic polar aprotic solvents like DMF or amines. γ-Valerolactone (GVL) has emerged as an outstanding biomass-derived substitute.[16][17] Its polarity is comparable to that of DMF and NMP, yet it is biodegradable and non-toxic.[17]

Sonogashira_Cycle

Comparative Performance in Sonogashira Coupling (Reaction: Iodobenzene + Phenylacetylene)

SolventCatalyst SystemBaseTemp (°C)Time (h)Yield (%)Reference
GVL PdCl₂(PPh₃)₂ / CuIDABCO80196[16][17]
GVL-based IL *PdCl₂(PPh₃)₂None (IL is basic)800.6785[5][6][26]
DMF PdCl₂(PPh₃)₂ / CuIEt₃N80290General
Toluene Pd(PPh₃)₄ / CuIEt₃N60488General

IL = Ionic Liquid (Tetrabutylphosphonium 4-ethoxyvalerate).[5][6]

The data unequivocally shows that GVL is not just a viable alternative but can be a superior medium, leading to high yields in shorter reaction times.[16][17] The use of DABCO as a base in GVL has proven particularly effective.[17]

Experimental Protocols: A Practical Guide

To translate theory into practice, we provide detailed, self-validating protocols for key reactions discussed.

Protocol 1: Suzuki-Miyaura Coupling in Cyclopentyl Methyl Ether (CPME)

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid in a CPME/water solvent system.[20]

Materials:

  • Aryl halide (e.g., 4-bromotoluene, 1.0 eq)

  • Arylboronic acid (e.g., phenylboronic acid, 1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 eq)

  • Degassed CPME and degassed water

  • Schlenk flask or sealed reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.0 eq).

  • Add a degassed 10:1 mixture of CPME and water to the flask to achieve a substrate concentration of ~0.2 M.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC/MS. The reaction is typically complete within 12-16 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and ethyl acetate to the mixture and transfer to a separatory funnel.

  • Separate the layers. The high hydrophobicity of CPME ensures a clean phase separation.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Sonogashira Coupling in γ-Valerolactone (GVL)

This protocol outlines a copper- and amine-free Sonogashira coupling using the biomass-derived solvent GVL, which serves as an excellent medium.[16][17]

Materials:

  • Aryl iodide (e.g., iodobenzene, 1.0 eq)

  • Terminal alkyne (e.g., phenylacetylene, 1.2 eq)

  • PdCl₂(PPh₃)₂ (0.5 mol%)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO, 2.0 eq)

  • γ-Valerolactone (GVL)

  • Reaction vial with a screw cap

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In an oven-dried reaction vial, combine the aryl iodide (1.0 eq), DABCO (2.0 eq), and PdCl₂(PPh₃)₂ (0.005 eq).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., Argon) three times.

  • Add GVL to the vial to achieve a substrate concentration of ~0.5 M.

  • Add the terminal alkyne (1.2 eq) via syringe.

  • Seal the vial tightly with a screw cap and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture vigorously. Monitor progress by TLC or GC/MS. Reactions are often complete within 1-2 hours.

  • After completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Transfer to a separatory funnel and separate the layers.

  • Extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude product by flash chromatography.

Decision-Making Workflow for Green Solvent Selection

Choosing the right green solvent is a multi-factorial decision. The following workflow provides a logical guide for researchers.

Solvent_Selection_Workflow

Conclusion and Future Outlook

The evidence presented in this guide compellingly demonstrates that green solvents are no longer niche alternatives but robust and high-performing media for mainstream organic synthesis. Bio-derived solvents like 2-MeTHF, CPME, and GVL offer comparable, and in some cases superior, performance to their traditional petrochemical counterparts in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions. Their adoption significantly reduces the environmental impact of these essential transformations by minimizing hazardous waste and reliance on fossil fuels.

The future of sustainable chemistry will likely see the development of novel catalytic systems specifically designed for green media, further enhancing efficiency and expanding the scope of these reactions.[27] As the chemical industry continues to embrace sustainability, the principles and practices outlined in this guide will become increasingly integral to the design of cleaner, safer, and more efficient synthetic processes.

References

  • Strappaveccia, G., et al. (2014). γ-Valerolactone as an alternative biomass-derived medium for the Sonogashira reaction. Green Chemistry. [Link][16][17]

  • Hie, L., et al. (2015). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. ACS Catalysis. [Link][4]

  • Luciani, L., et al. (2014). γ-Valerolactone as an alternative biomass-derived medium for the Sonogashira reaction. Green Chemistry. [Link]

  • Orha, L., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry. [Link][5][6]

  • Johansson, M., & Amedjkouh, M. (2007). Review on green chemistry — Suzuki cross coupling in aqueous media. European Journal of Organic Chemistry. [Link][28]

  • Al-khalifa, S., et al. (2023). Evaluating the Efficacy and Environmental Impact of Green Solvents in Organic Synthesis: A Systematic Review. AlQalam Journal of Medical and Applied Sciences. [Link][8]

  • Verma, R., & Kumar, S. (2020). GREEN SOLVENTS IN ORGANIC SYNTHESIS: A COMPREHENSIVE REVIEW. Neuroquantology. [Link][9]

  • Garg, N. K., et al. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering. [Link][19]

  • Petricci, E., et al. MW-assisted Heck and Sonogashira couplings, and reductions using GVL as the solvent. ResearchGate. [Link][14]

  • Orha, L., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry. [Link]

  • Orha, L., et al. (2019). Supporting Information for Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry. [Link][26]

  • Sharma, S., & Kumar, S. (2023). A COMPREHENSIVE REVIEW ON GREEN SOLVENTS AND SUSTAINABLE ORGANIC SYNTHESIS. GreenField Advanced Research Publishing House. [Link][7]

  • Chen, J., & Li, C.-J. (2005). Environmentally Friendly Suzuki Aryl-Aryl Cross-Coupling Reaction. ResearchGate. [Link][1]

  • Verma, G. (2021). Green Solvents in Organic Synthesis. ResearchGate. [Link][10]

  • Sheldon, R. A. (2017). Greener Approaches to Cross-Coupling. Royal Society of Chemistry. [Link][29]

  • Wikipedia. (n.d.). Green solvent. Wikipedia. [Link][11]

  • Johansson, M., & Amedjkouh, M. (2007). Review on green chemistry — Suzuki cross coupling in aqueous media. Ovid. [Link][30]

  • Lipshutz, B. H., & Ghorai, S. (2012). Catalysis in the Service of Green Chemistry: Nobel Prize-Winning Palladium-Catalysed Cross-Couplings, Run in Water at Room Temperature. Johnson Matthey Technology Review. [Link]

  • Zharova, Y., et al. (2016). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. AIDIC. [Link][21]

  • Orha, L., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry. [Link]

  • Sharma, A., et al. (2023). DEVELOPMENT OF NOVEL GREEN CATALYTIC SYSTEMS FOR EFFICIENT SUZUKI-MIYAURA CROSS-COUPLING IN SUSTAINABLE SOLVENT MEDIA. Inovatus Journals. [Link][27]

  • Strappaveccia, G., et al. (2014). γ-Valerolactone as an alternative biomass-derived medium for the Sonogashira reaction. Green Chemistry. [Link]

  • Watanabe, K., et al. (2007). Cyclopentyl Methyl Ether as a New and Alternative Process Solvent. ACS Publications. [Link][18]

  • Hie, L., & Garg, N. K. (2014). Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education. [Link][31]

  • Fairlamb, I. J. S. (2015). Solvent effects in palladium catalysed cross-coupling reactions. Semantic Scholar. [Link]

  • Watanabe, K., et al. (2017). The Toxicological Assessment of Cyclopentyl Methyl Ether (CPME) as a Green Solvent. MDPI. [Link][13]

  • Nolan, S. P., et al. (2018). 2-Methyltetrahydrofuran (2-MeTHF): A Green Solvent for Pd−NHC‐Catalyzed Amide and Ester Suzuki‐Miyaura Cross‐Coupling by N−C/O−C Cleavage. ResearchGate. [Link][32]

  • Aricò, F., & Tundo, P. (2018). Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry. ResearchGate. [Link][15]

  • The Chemists' Cookbook. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link][22]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link][2]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman. [Link]

  • Skarżyńska, A., et al. (2014). Palladium Catalyzed Heck Arylation of 2,3-Dihydrofuran—Effect of the Palladium Precursor. MDPI. [Link][24]

  • Guiry, P. J., et al. (2017). Access to enantioenriched 2,3- and 2,5-dihydrofurans with a fully substituted C2 stereocenter by Pd-catalyzed asymmetric intermolecular Heck reaction. Nature Communications. [Link][23]

  • Skarżyńska, A., et al. (2014). Palladium Catalyzed Heck Arylation of 2,3-Dihydrofuran—Effect of the Palladium Precursor. Molecules. [Link][25]

  • Ashenhurst, J. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link][3]

Sources

A Comparative Guide to BIS(2-METHOXYETHOXY)METHANE-based vs. Carbonate-based Electrolytes for Advanced Battery Systems

Author: BenchChem Technical Support Team. Date: January 2026

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In the pursuit of next-generation energy storage solutions, the electrolyte stands as a critical component, dictating the performance, safety, and lifespan of a battery. For decades, carbonate-based electrolytes have been the incumbent technology in commercial lithium-ion batteries, prized for their high ionic conductivity and wide electrochemical stability window. However, persistent challenges related to safety and compatibility with next-generation electrode materials have spurred the exploration of alternative electrolyte systems. Among the most promising are those based on glymes, such as bis(2-methoxyethoxy)methane, also known as diglyme.

This guide provides a comprehensive comparison of the electrochemical performance of this compound (DME)-based and conventional carbonate-based electrolytes. We will delve into the fundamental properties of each system, supported by experimental data, to offer researchers, scientists, and drug development professionals a clear understanding of their respective advantages and limitations.

Fundamental Properties: A Head-to-Head Comparison

The choice between a DME-based and a carbonate-based electrolyte hinges on a nuanced understanding of their intrinsic chemical and physical properties. These properties directly influence key performance metrics of a battery, including its power density, energy density, cycle life, and safety.

Ionic Conductivity and Viscosity

Ionic conductivity is a measure of an electrolyte's ability to conduct ions, a critical factor for achieving high power density. Carbonate-based electrolytes, particularly mixtures of cyclic and linear carbonates like ethylene carbonate (EC) and dimethyl carbonate (DMC), generally exhibit high ionic conductivities.[1] This is attributed to their high dielectric constants and low viscosity, which facilitate the dissociation of lithium salts and the mobility of lithium ions.

DME-based electrolytes, while offering suitable Li+ transport, often exhibit slightly lower ionic conductivities compared to their carbonate counterparts.[2] This is primarily due to the higher viscosity of glymes, which can increase with the length of the ether chain.[2] However, the relationship is not always straightforward, as the solvation of lithium ions in glymes can lead to the formation of specific solvate structures that influence ion transport.[1] For instance, studies have shown that di- or tri-glyme based electrolytes can offer a good balance of high conductivity and favorable charge-discharge characteristics.[3]

Electrolyte System Typical Ionic Conductivity (mS/cm) Typical Viscosity (cP)
Carbonate-based (e.g., 1M LiPF6 in EC:DMC)8 - 122 - 4
DME-based (e.g., 1M LiTFSI in DME)1 - 101 - 10

Table 1: Comparison of typical ionic conductivity and viscosity for carbonate- and DME-based electrolytes.

Electrochemical Stability Window (ESW)

The electrochemical stability window defines the voltage range within which the electrolyte remains stable without undergoing oxidative or reductive decomposition. A wide ESW is crucial for enabling the use of high-voltage cathodes and preventing detrimental side reactions at the electrode-electrolyte interface.

Carbonate-based electrolytes are known for their relatively wide electrochemical stability window, typically up to 4.5 V vs. Li/Li+.[4] This has been a key factor in their widespread adoption with conventional lithium-ion battery cathodes.

Glyme-based electrolytes, on the other hand, have historically been perceived as having a lower oxidative stability, often limited to below 4 V vs. Li/Li+.[3] However, recent research has shown that the measured ESW of DME-based electrolytes can be significantly influenced by the choice of the working electrode and can extend to ~4.4 V with an aluminum working electrode.[5] Furthermore, the stability of glyme-based electrolytes can be tuned by altering the ether chain length, with longer chains generally providing higher thermal stability and a wider electrochemical stability window.[2]

Safety Characteristics: Flammability and Volatility

A paramount concern in battery technology is safety, particularly the risk of thermal runaway initiated by flammable and volatile electrolytes. Conventional carbonate-based electrolytes are highly flammable and volatile, posing significant safety hazards.[1]

In stark contrast, glyme-based electrolytes offer a significant advantage in terms of safety.[6] They are generally less flammable and have lower volatility compared to their carbonate counterparts.[2][7] This intrinsic safety benefit is a major driving force for their development, especially for applications where safety is a critical requirement, such as in electric vehicles and large-scale energy storage. The flammability of glymes tends to decrease with increasing chain length.[1]

Lithium-Ion Solvation and Interfacial Chemistry

The interaction between the lithium ion and the solvent molecules, known as solvation, plays a pivotal role in determining the electrolyte's properties and the nature of the solid electrolyte interphase (SEI) formed on the anode.

Solvation Structure

In carbonate-based electrolytes, the lithium ion is typically solvated by the carbonyl oxygen atoms of the carbonate molecules.[8] The strong interaction between the lithium ion and the polar carbonate molecules leads to a well-defined solvation shell.

In DME-based electrolytes, the lithium ion is chelated by the ether oxygen atoms of the glyme molecules.[9] The flexible nature of the glyme chain allows it to wrap around the lithium ion, forming stable solvate complexes.[10] This unique solvation structure can influence the desolvation process at the electrode surface and the composition of the SEI.

G cluster_0 Carbonate-based Electrolyte cluster_1 DME-based Electrolyte Li+ Li+ EC1 EC Li+->EC1 O=C EC2 EC Li+->EC2 O=C DMC1 DMC Li+->DMC1 O=C DMC2 DMC Li+->DMC2 O=C Li+2 Li+ DME DME Li+2->DME O-C-C-O G Start Start Assemble Conductivity Cell Assemble Conductivity Cell Start->Assemble Conductivity Cell Fill with Electrolyte Fill with Electrolyte Assemble Conductivity Cell->Fill with Electrolyte Temperature Control Temperature Control Fill with Electrolyte->Temperature Control Perform EIS Perform EIS Temperature Control->Perform EIS Determine Bulk Resistance Determine Bulk Resistance Perform EIS->Determine Bulk Resistance Calculate Conductivity Calculate Conductivity Determine Bulk Resistance->Calculate Conductivity Repeat at Different Temperatures Repeat at Different Temperatures Calculate Conductivity->Repeat at Different Temperatures End End Repeat at Different Temperatures->End G Start Start Assemble 3-Electrode Cell Assemble 3-Electrode Cell Start->Assemble 3-Electrode Cell Fill with Electrolyte Fill with Electrolyte Assemble 3-Electrode Cell->Fill with Electrolyte Connect to Potentiostat Connect to Potentiostat Fill with Electrolyte->Connect to Potentiostat Perform CV Scan Perform CV Scan Connect to Potentiostat->Perform CV Scan Determine Decomposition Potential Determine Decomposition Potential Perform CV Scan->Determine Decomposition Potential End End Determine Decomposition Potential->End

Sources

A Comparative Guide to the Oxidative Stability of Ethereal Solvents: Featuring BIS(2-METHOXYETHOXY)METHANE

Author: BenchChem Technical Support Team. Date: January 2026

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Executive Summary for the Modern Researcher

In the fast-paced environments of pharmaceutical and chemical research, solvent selection is a critical decision that impacts reaction efficiency, product purity, and, most importantly, laboratory safety. Ethereal solvents are ubiquitous, yet their propensity to form shock-sensitive, explosive peroxides upon exposure to air and light presents a significant and persistent hazard.[1][2] This guide provides an in-depth comparison of the oxidative stability of several common ethers, with a particular focus on bis(2-methoxyethoxy)methane, also known as glyme. We will delve into the underlying chemical mechanisms, present comparative stability data, and provide detailed, actionable protocols for peroxide detection and safe handling. Our objective is to equip researchers, scientists, and drug development professionals with the expert knowledge required to make informed solvent choices that enhance both safety and experimental integrity.

The Chemistry of a Hidden Danger: The Mechanism of Ether Autoxidation

The degradation of ethers in the presence of atmospheric oxygen is a slow but relentless process known as autoxidation.[3] This free-radical chain reaction is responsible for the formation of hazardous hydroperoxides and dialkyl peroxides, which can detonate violently when subjected to heat, friction, or mechanical shock.[2][4] Understanding this mechanism is paramount to appreciating the differences in stability among various ethers.

The process unfolds in three key stages:

  • Initiation: A radical initiator, which can be generated by light or heat, abstracts a hydrogen atom from the carbon atom adjacent to the ether's oxygen (the α-carbon). This creates a carbon-centered radical.[3]

  • Propagation: This is a two-step cycle. The carbon radical reacts rapidly with molecular oxygen (O₂) to form a peroxy radical. This new radical then abstracts a hydrogen atom from another ether molecule, forming a hydroperoxide and regenerating the carbon radical, which continues the chain reaction.[3][5]

  • Termination: The reaction ceases when two radicals combine to form a non-radical species.[3]

The rate of peroxide formation is largely dictated by the stability of the initially formed carbon radical at the α-position. Ethers with tertiary α-hydrogens (like diisopropyl ether) are notoriously fast peroxide formers, while those with only primary α-hydrogens are significantly more stable.

Below is a simplified representation of this critical pathway.

AutoxidationMechanism cluster_initiation Initiation cluster_propagation Propagation Cycle Ether R₂CH-O-R' CarbonRadical R₂C•-O-R' Ether->CarbonRadical Initiator Initiator (hv, Δ) Initiator->Ether H• abstraction O2 O₂ (Air) PeroxyRadical R₂C(OO•)-O-R' CarbonRadical->PeroxyRadical Enters Cycle O2->PeroxyRadical Radical Addition Ether2 R₂CH-O-R' PeroxyRadical->Ether2 H• abstraction Hydroperoxide R₂C(OOH)-O-R' (Explosive Peroxide) PeroxyRadical->Hydroperoxide CarbonRadical2 R₂C•-O-R' Ether2->CarbonRadical2 CarbonRadical2->O2 Continues Chain Reaction SolventManagementWorkflow cluster_procurement 1. Procurement & Receiving cluster_labeling 2. Labeling cluster_storage 3. Storage cluster_testing 4. Periodic Testing A Purchase Smallest Required Quantity B Label with: - Date Received - Date Opened A->B C Store in Dark, Cool, Tightly Sealed Original Container B->C D Test Before Distillation and Periodically (e.g., every 3-6 months) C->D E Peroxides Detected? D->E F < 80-100 ppm? E->F G Proceed with Caution F->G Yes H Decontaminate or Dispose via EHS F->H No

References

"environmental impact assessment of BIS(2-METHOXYETHOXY)METHANE versus traditional solvents"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Environmental Impact of BIS(2-METHOXYETHOXY)METHANE versus Traditional Solvents

Introduction: The Imperative for Greener Solvents in Scientific Research and Industry

The pursuit of sustainability in the chemical industry and research is no longer a niche interest but a critical necessity. Solvents, ubiquitous in processes ranging from organic synthesis to industrial coatings, represent a significant portion of the chemical waste generated globally.[1] Traditional solvents, such as aromatic hydrocarbons (toluene, benzene), chlorinated compounds, and polar aprotic solvents (DMF, NMP), have long been the workhorses of the industry. However, their environmental and health impacts—including contributions to air pollution, persistence in ecosystems, and significant human toxicity—are well-documented.[2][3] This has catalyzed the search for "green solvents," alternatives that offer high performance with a significantly reduced environmental footprint.[1][4]

This guide offers a detailed environmental impact assessment of this compound, also known as 2,5,7,10-Tetraoxaundecane, a promising eco-friendly solvent alternative.[5][6] We will objectively compare its key environmental, health, and safety (EHS) parameters against those of commonly used traditional solvents, supported by available data and standardized testing protocols. This analysis is designed to provide researchers, scientists, and drug development professionals with the critical information needed to make informed, sustainable choices in their work.

Comparative Analysis: Key Environmental and Safety Metrics

The "greenness" of a solvent is not determined by a single characteristic but by a holistic evaluation of its properties throughout its lifecycle. Below, we compare this compound against representative traditional solvents across several critical impact categories.

Data Summary: this compound vs. Traditional Solvents

The following table summarizes key environmental and safety data. It is important to note that while this compound presents a favorable profile in many areas, no solvent is entirely without impact.

ParameterThis compoundTolueneDichloromethane (DCM)Dimethylformamide (DMF)
Synonyms 2,5,7,10-TetraoxaundecaneMethylbenzeneMethylene ChlorideN,N-Dimethylformamide
CAS Number 4431-83-8108-88-375-09-268-12-2
GHS Hazard Classification Not classified as a hazardous substance.[7][8]Flammable, Skin Irritant, Aspiration Hazard, Reproductive Toxicity, STOTSkin Irritant, Carcinogen, STOTFlammable, Reproductive Toxicity, Acute Toxicity, Eye Irritant
Acute Aquatic Toxicity No acute toxicity observed for algae, daphnia, or fish in high concentrations.[9]Toxic to aquatic life with long-lasting effects.Harmful to aquatic life.Harmful to aquatic life.
Biodegradability Not readily biodegradable.[9]Readily biodegradable.Not readily biodegradable.Not readily biodegradable.
Bioaccumulation Potential Low potential expected.[9]Low to moderate potential.Low potential.Low potential.
Volatility / VOC Low volatility, mild odor.[6][10]High volatility, contributes to smog formation.[11]High volatility.[3]Low volatility.
Worker Exposure Concerns Reduced hazard labeling simplifies handling and enhances the working environment.[5]Neurological effects, respiratory irritation. Classified as a hazardous air pollutant.[12]Suspected carcinogen, neurological effects.[3][12]Reproductive toxicant, liver damage. Classified as a hazardous air pollutant.[12]

*STOT: Specific Target Organ Toxicity

Expertise & Experience: Interpreting the Data

The data reveals a clear trade-off in solvent properties. While many traditional solvents like Toluene are readily biodegradable, their high volatility, contribution to smog, and significant human health risks (such as carcinogenicity and reproductive toxicity) make them environmentally burdensome.[2][11][12] Dichloromethane is a persistent and toxic solvent, posing risks to both human health and ecosystems.[3]

In contrast, this compound stands out for its remarkably low toxicity profile. Its classification as non-hazardous under the Globally Harmonized System (GHS) is a significant advantage, reducing the need for extensive personal protective equipment and specialized ventilation systems.[5][8] Its low volatility minimizes evaporative losses and reduces its contribution to the formation of ground-level ozone, a primary component of smog.[3][6]

The primary environmental concern for this compound is its lack of ready biodegradability.[9] This means it may persist in aquatic environments if released. However, this is balanced by its high water solubility and low potential for bioaccumulation, suggesting it is less likely to concentrate in organisms and move up the food chain.[9][13]

Lifecycle Assessment (LCA): A Holistic View of Environmental Impact

A true measure of a solvent's environmental footprint requires a Life Cycle Assessment (LCA), which evaluates impacts from "cradle-to-grave"—from raw material extraction and manufacturing to use and final disposal.[14][15] While a full, comparative LCA for this compound is not yet publicly available, we can outline the principles.

An LCA for a solvent considers:

  • Production: The energy intensity, raw materials (often fossil fuels), and waste generated during synthesis.[15]

  • Use Phase: Energy required for processes like heating or distillation, as well as fugitive emissions (volatilization).

  • End-of-Life: The environmental impact of disposal methods like incineration or the energy required for recovery and recycling via distillation.[14][16]

For traditional solvents, the production phase is often energy-intensive, and their high volatility leads to significant environmental impact during the use phase.[15] For this compound, its lower volatility is an advantage in the use phase. The end-of-life impact depends on the chosen disposal method; given its persistence, wastewater treatment must be robust, though its low toxicity reduces the hazard of effluent.[9]

Logical Diagram: Simplified Solvent Lifecycle Comparison

The following diagram illustrates the key stages and potential environmental impact points in a solvent's lifecycle.

G cluster_0 This compound Lifecycle cluster_1 Traditional Solvent Lifecycle (e.g., Toluene) B2M2M_Prod Production B2M2M_Use Use Phase (Low Volatility) B2M2M_Prod->B2M2M_Use Lower Use-Phase Emissions Trad_Prod Production B2M2M_Waste Waste Stream (Low Toxicity, Persistent) B2M2M_Use->B2M2M_Waste B2M2M_Treat Wastewater Treatment B2M2M_Waste->B2M2M_Treat Trad_Use Use Phase (High Volatility) Trad_Prod->Trad_Use Higher Use-Phase Emissions (VOCs) Trad_Waste Waste Stream (High Toxicity, Biodegradable) Trad_Use->Trad_Waste Trad_Treat Air/Water Treatment Trad_Waste->Trad_Treat

Caption: Simplified lifecycle comparison of this compound and a traditional solvent.

Trustworthiness: Self-Validating Experimental Protocols

To ensure the reliability of environmental impact data, standardized and validated testing protocols are essential. The following are abbreviated methodologies for key ecotoxicity and biodegradability tests, based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines.

Experimental Workflow: Environmental Impact Assessment

The diagram below outlines the logical flow of experiments to characterize a solvent's environmental impact.

G cluster_physchem Physicochemical Properties cluster_degradation Degradation & Fate cluster_ecotox Ecotoxicity Testing substance Test Substance (e.g., Solvent) solubility Water Solubility (OECD 105) substance->solubility Characterize volatility Vapor Pressure (OECD 104) substance->volatility Characterize biodeg Ready Biodegradability (OECD 301F) substance->biodeg Assess Fate fish Acute Fish Toxicity (OECD 203) substance->fish Assess Toxicity daphnia Acute Daphnia Toxicity (OECD 202) substance->daphnia Assess Toxicity algae Algal Growth Inhibition (OECD 201) substance->algae Assess Toxicity bioacc Bioaccumulation Potential (Log Kow - OECD 117) biodeg->bioacc

Caption: Workflow for the environmental assessment of a chemical solvent.

Protocol 1: Ready Biodegradability - Manometric Respirometry Test (OECD 301F)

Causality: This test determines if a substance is "readily biodegradable," meaning it will be rapidly and ultimately removed from the environment by microorganisms. It measures oxygen consumption by microbes as they metabolize the test substance.

Methodology:

  • Preparation: A defined concentration of the test substance (e.g., 100 mg/L) is added to a mineral medium inoculated with a mixed population of microorganisms (typically from activated sludge).

  • Incubation: The solution is incubated in sealed vessels at a constant temperature (20-24°C) in the dark for 28 days. A control vessel (inoculum only) and a reference vessel (with a readily biodegradable substance like sodium benzoate) are run in parallel.

  • Measurement: The consumption of oxygen is measured over the 28-day period using a respirometer.

  • Analysis: The percentage of biodegradation is calculated by comparing the oxygen consumed by the test substance to its theoretical oxygen demand (ThOD).

  • Pass Level: A substance is considered "readily biodegradable" if it reaches >60% biodegradation within a 10-day window during the 28-day test.

Protocol 2: Acute Fish Toxicity Test (OECD 203)

Causality: This protocol assesses the short-term lethal effects of a chemical on fish, providing a critical metric for aquatic toxicity. The LC50 (Lethal Concentration, 50%) is the concentration estimated to cause mortality in 50% of the test fish over 96 hours.

Methodology:

  • Test Organism: A sensitive freshwater species like the Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss) is used.

  • Exposure: Groups of fish are exposed to a range of concentrations of the test substance in water for 96 hours under controlled conditions (temperature, light, oxygen). A control group is exposed to water only.

  • Observation: Mortalities and any sub-lethal effects (e.g., abnormal behavior, discoloration) are recorded at 24, 48, 72, and 96 hours.

  • Analysis: The LC50 value and its 95% confidence limits are calculated for each observation period using statistical methods (e.g., probit analysis).

Conclusion: An Authoritative Grounding for Greener Chemistry

The evidence strongly supports the classification of this compound as an environmentally preferable alternative to many traditional solvents, particularly from a human health and safety perspective.[5][10] Its low toxicity, low volatility, and lack of hazardous classification offer significant advantages for creating safer research and industrial environments.[7][9]

While its persistence due to a lack of ready biodegradability is a factor to be managed through responsible waste handling, its low potential for bioaccumulation mitigates some of this concern.[9] The choice of a solvent is a complex decision that must balance performance, safety, and environmental impact.[1][12] For professionals in drug development and chemical research, this compound represents a viable, high-performing green solvent that aligns with the principles of sustainable chemistry. By understanding the data and the experimental methodologies behind it, we can make scientifically sound decisions that protect both researchers and the environment.

References

  • Nomination Background: bis(2-Chloroethoxy)methane (CASRN: 111-91-1). (URL not available)
  • This compound: An Eco-Friendly Solvent Solution for Modern Industries. (URL: )
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A Senior Application Scientist's Guide to BIS(2-METHOXYETHOXY)METHANE in Organic Synthesis: A Cost-Performance Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the selection of a solvent or reagent in organic synthesis is a critical decision, balancing performance, cost, and safety. This guide provides an in-depth cost-performance analysis of BIS(2-METHOXYETHOXY)METHANE, a high-boiling ethereal solvent, benchmarked against common alternatives. Our objective is to furnish you with the necessary data and insights to make informed decisions for your synthetic endeavors.

Introduction to this compound: Properties and Potential

This compound, also known by synonyms such as 2,5,7,10-Tetraoxaundecane and formaldehyde 2-methoxyethyl acetal, is a colorless liquid with a high boiling point and good solvating properties for a range of organic compounds.[1] Its molecular structure, featuring multiple ether linkages, imparts a polar character, making it particularly suitable for reactions involving polar intermediates and organometallic reagents.[2]

From a green chemistry perspective, this compound is gaining attention as a potentially more environmentally benign alternative to some traditional volatile organic compounds (VOCs).[3] Its lower volatility reduces emissions, and it is not currently classified as a hazardous air pollutant.

Performance in Key Organic Syntheses

The true measure of a solvent's utility lies in its performance in critical chemical transformations. Here, we analyze the efficacy of this compound and its analogs in two cornerstone reactions of organic synthesis: Grignard reactions and Suzuki-Miyaura cross-coupling.

Grignard Reactions: Navigating the Complexities of Organometallic Chemistry

Grignard reactions are fundamental for carbon-carbon bond formation. The choice of solvent is paramount, as it must solvate the Grignard reagent, preventing its precipitation and maintaining its reactivity. While tetrahydrofuran (THF) is a common choice, its low boiling point can be a limitation. High-boiling ethers like diglyme (bis(2-methoxyethyl) ether), a close structural analog of this compound, offer an alternative for reactions requiring elevated temperatures.

A systematic study comparing the performance of various ethereal solvents in the Grignard reaction of benzyl chloride with 2-butanone provides valuable insights. The results, summarized in the table below, highlight the superior performance of 2-Methyltetrahydrofuran (2-MeTHF) in suppressing the undesirable Wurtz coupling byproduct. While diglyme showed some product formation, its performance was significantly lower than that of 2-MeTHF and diethyl ether (Et₂O).[4]

SolventProduct Yield (%)Wurtz Byproduct (%)
Diethyl Ether (Et₂O)94Low
Tetrahydrofuran (THF)27High
Diglyme Limited-
2-Methyltetrahydrofuran (2-MeTHF)90Low
Cyclopentyl Methyl Ether (CPME)45-
Data sourced from a comparative study on Grignard reactions.[4]

The causality behind these results lies in the solvent's ability to stabilize the Grignard reagent and influence the equilibrium between the Schlenk equilibrium species. 2-MeTHF appears to strike an optimal balance, leading to higher yields of the desired product.[4] The lower yield in diglyme might be attributed to its strong chelating ability, which can sometimes hinder the reactivity of the Grignard reagent.

Experimental Protocol: Grignard Reaction of Benzyl Chloride with 2-Butanone in 2-MeTHF

This protocol is a representative example based on established procedures for Grignard reactions.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Benzyl chloride

  • 2-Butanone

  • Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add magnesium turnings and a crystal of iodine.

  • Add a small portion of a solution of benzyl chloride in anhydrous 2-MeTHF.

  • Initiate the reaction by gentle heating. Once the reaction starts (disappearance of iodine color and gentle reflux), add the remaining benzyl chloride solution dropwise to maintain a steady reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of 2-butanone in anhydrous 2-MeTHF dropwise, maintaining the temperature below 10 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction by slowly adding 1 M HCl.

  • Separate the organic layer and extract the aqueous layer with 2-MeTHF.

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by flash column chromatography.

Logical Workflow for Grignard Reaction Protocol

Grignard_Workflow cluster_0 Step 1: Reagent Formation cluster_1 Step 2: C-C Bond Formation cluster_2 Step 3: Isolation A Preparation of Grignard Reagent B Reaction with Electrophile C Workup and Purification D Characterization A1 Activate Mg with I₂ A2 Add Benzyl Chloride in 2-MeTHF A1->A2 A3 Reflux to complete formation A2->A3 B1 Cool to 0 °C A3->B1 B2 Add 2-Butanone in 2-MeTHF B1->B2 B3 Stir at room temperature B2->B3 C1 Quench with HCl B3->C1 C2 Extract with 2-MeTHF C1->C2 C3 Wash with NaHCO₃ and Brine C2->C3 C4 Dry and Concentrate C3->C4 C5 Purify by Chromatography C4->C5 C5->D

Caption: Workflow for a typical Grignard reaction.

Suzuki-Miyaura Cross-Coupling: A Pillar of Modern Synthesis

The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds, particularly for the synthesis of biaryls. The choice of solvent can significantly influence the reaction's efficiency by affecting the solubility of the reagents and the stability of the catalytic species.

While specific, direct comparative studies detailing the performance of this compound in Suzuki reactions are not abundant in the literature, the performance of other high-boiling glymes can serve as a valuable proxy. Glymes are known to be effective solvents for Suzuki-Miyaura couplings, often facilitating high yields due to their ability to dissolve both the organic substrates and the inorganic base, and to stabilize the palladium catalyst. The high boiling point of this compound would be advantageous for less reactive aryl chlorides, which often require higher temperatures to undergo oxidative addition to the palladium(0) center.

The general catalytic cycle for the Suzuki-Miyaura coupling is illustrated below. The solvent plays a crucial role in each step, from the dissolution of the base required for the transmetalation step to the stabilization of the various palladium intermediates.

Catalytic Cycle of Suzuki-Miyaura Cross-Coupling

Suzuki_Cycle Pd(0)L₂ Pd(0)L₂ R¹-Pd(II)-X L₂ R¹-Pd(II)-X L₂ Pd(0)L₂->R¹-Pd(II)-X L₂ Oxidative Addition R¹-R² R¹-R² R¹-Pd(II)-R² L₂ R¹-Pd(II)-R² L₂ R¹-Pd(II)-X L₂->R¹-Pd(II)-R² L₂ Transmetalation R¹-Pd(II)-R² L₂->Pd(0)L₂ Reductive Elimination R¹-Pd(II)-R² L₂->R¹-R² R¹-B(OR)₂ R¹-B(OR)₂ R¹-B(OR)₂->R¹-Pd(II)-R² L₂ R²-X R²-X R²-X->R¹-Pd(II)-X L₂ Base Base Base->R¹-Pd(II)-R² L₂

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Cost-Performance Analysis: A Pragmatic Approach

In a research and development setting, cost is a significant factor. The following table provides an estimated cost comparison of this compound and its alternatives. Prices are subject to change based on supplier and purity.

SolventCAS NumberEstimated Price (USD/Liter)
This compound 4431-83-8~$150 - $300
Tetrahydrofuran (THF)109-99-9~$50 - $100
2-Methyltetrahydrofuran (2-MeTHF)96-47-9~$100 - $200
Cyclopentyl Methyl Ether (CPME)5614-37-9~$150 - $250
Diglyme111-96-6~$80 - $150
Note: Prices are estimates for reagent-grade solvents and can vary significantly.

While THF is the most economical option, its low boiling point and propensity to form peroxides present safety and performance limitations. 2-MeTHF and CPME are considered "greener" alternatives and have demonstrated superior performance in certain reactions, justifying their higher cost. This compound and diglyme fall into a similar price range as the greener alternatives, and their high boiling points are their primary selling point for specific high-temperature applications.

Environmental, Health, and Safety (EHS) Profile: A Critical Consideration

The EHS profile of a solvent is a non-negotiable aspect of modern chemical synthesis. A comparative overview is presented below.

SolventKey EHS Considerations
This compound Generally considered to have low volatility. Not classified as a hazardous air pollutant. Further toxicological data is still being gathered.
Tetrahydrofuran (THF)Highly flammable. Forms explosive peroxides upon storage. Narcotic at high concentrations.
2-Methyltetrahydrofuran (2-MeTHF)Flammable. Can form peroxides, though less readily than THF. Considered a "greener" alternative due to its renewable feedstock potential and better toxicological profile than THF.[5]
Cyclopentyl Methyl Ether (CPME)Flammable. Low peroxide formation. Favorable toxicological profile. Considered a "greener" alternative.[6]
DiglymeReproductive toxicity concerns.

The move towards greener solvents like 2-MeTHF and CPME is driven by their improved EHS profiles compared to traditional solvents like THF. While this compound appears to have a favorable profile in terms of volatility, a comprehensive understanding of its long-term toxicological effects is still developing.

Conclusion and Recommendations

This compound presents itself as a viable high-boiling point solvent for specific applications in organic synthesis where elevated temperatures are required. Its cost is comparable to other "greener" high-performance solvents.

Key Recommendations:

  • For Grignard Reactions: 2-Methyltetrahydrofuran (2-MeTHF) is the recommended solvent for achieving high yields and minimizing byproducts, despite its higher cost compared to THF. The performance of this compound (and its analog diglyme) in this application appears to be suboptimal.

  • For Suzuki-Miyaura Cross-Coupling: this compound is a promising candidate, particularly for reactions involving less reactive aryl chlorides that necessitate higher temperatures. Its performance is expected to be comparable to other glymes.

  • Cost vs. Performance: The selection of this compound should be justified by the specific need for a high-boiling ethereal solvent. For many standard transformations, more cost-effective or higher-performing alternatives may be available.

  • EHS Considerations: The trend towards "greener" solvents like 2-MeTHF and CPME should be a primary consideration. While this compound has some favorable environmental characteristics, its full EHS profile warrants ongoing evaluation as more data becomes available.

Ultimately, the choice of solvent is a multi-faceted decision. This guide provides a framework for a rational, data-driven selection process, empowering researchers to optimize their synthetic routes for both performance and sustainability.

References

  • Pace, V., et al. (2021). Toxicological Assessment of 2-Methyltetrahydrofuran and Cyclopentyl Methyl Ether in Support of Their Use in Pharmaceutical Chemical Process Development. Organic Process Research & Development.
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Evaluating Bis(2-Methoxyethoxy)Methane (DEMM) as a Superior Solvent for Low-Temperature Lithium Battery Electrolytes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

The operational envelope of lithium-ion batteries is critically constrained by sub-zero temperatures, a challenge that significantly impacts industries from electric vehicles to aerospace.[1][2] At low temperatures, conventional carbonate-based electrolytes experience a dramatic increase in viscosity and a corresponding decrease in ionic conductivity, which throttles lithium-ion (Li⁺) transport.[3][4][5] This leads to sluggish charge transfer kinetics, diminished capacity, and the dangerous potential for lithium plating on the anode.[2][6][7][8] Consequently, the development of novel electrolytes capable of maintaining performance in frigid environments is a paramount research objective.

This guide provides a comprehensive evaluation of bis(2-methoxyethoxy)methane, also known as DEMM or glyme, as a promising electrolyte solvent for low-temperature applications. We will objectively compare its performance against established carbonate and other ether-based solvents, supported by experimental data and detailed protocols. This analysis is designed for researchers and developers in the energy storage field, offering both foundational knowledge and practical methodologies for electrolyte evaluation.

The Rationale for Ether-Based Solvents: A Focus on DEMM

Ether-based solvents, particularly glymes, have garnered significant attention for low-temperature applications.[9] Their inherent advantages over traditional alkyl carbonates stem from several key physicochemical properties:

  • Low Melting Points and Viscosities: Ethers generally possess lower melting points and exhibit a less pronounced increase in viscosity as temperatures drop compared to cyclic carbonates like ethylene carbonate (EC), which has a high melting point of 36.4 °C.[2][3][10]

  • Favorable Solvation Chemistry: The multiple ether oxygens in glyme molecules like DEMM can chelate Li⁺ ions, forming stable solvate complexes.[11][12][13][14] This unique solvation structure can influence the desolvation energy of Li⁺ at the electrode-electrolyte interface—a critical kinetic barrier at low temperatures.[15][16]

  • Distinct SEI Formation: Ether-based electrolytes decompose reductively on the anode to form a different Solid Electrolyte Interphase (SEI) compared to carbonates.[17][18] A stable and efficient SEI is crucial for long-term cycling, especially under conditions that promote lithium plating.[19][20]

DEMM (C₇H₁₆O₄), with its four ether oxygens, represents a compelling candidate within this class, offering a balance of solvating power and favorable physical properties.[21][]

Comparative Analysis of Physicochemical Properties

The suitability of a solvent for low-temperature electrolytes begins with its fundamental physical properties. An ideal solvent should possess a low melting point, low viscosity, and a high dielectric constant to facilitate salt dissociation.

SolventChemical NameFormulaM.W. ( g/mol )Melting Point (°C)Boiling Point (°C)Viscosity (cP @ 25°C)
DEMM This compoundC₇H₁₆O₄164.20N/A181.3~0.995 (Density)
EC Ethylene CarbonateC₃H₄O₃88.0636.4248~1.90
EMC Ethyl Methyl CarbonateC₄H₈O₃104.10-531070.65
DEC Diethyl CarbonateC₅H₁₀O₃118.13-431270.75
PC Propylene CarbonateC₄H₆O₃102.09-48.82422.53
DME 1,2-DimethoxyethaneC₄H₁₀O₂90.12-58850.46
DOL 1,3-DioxolaneC₃H₆O₂74.08-95780.60

Data synthesized from multiple sources.[3][10][][23]

Electrochemical Performance: A Head-to-Head Comparison

The ultimate measure of an electrolyte's performance is its electrochemical behavior within a battery cell. Key metrics include ionic conductivity, the electrochemical stability window (ESW), and cycling performance at sub-zero temperatures.

High ionic conductivity is essential for efficient Li⁺ transport. At low temperatures, the sharp increase in viscosity of carbonate electrolytes drastically reduces conductivity.[4][5] Ether-based systems are designed to mitigate this effect. For instance, a 1 M LiFSI DOL/DME electrolyte retains a remarkable conductivity of 3.41 mS/cm⁻¹ at -60 °C.[15]

Electrolyte System (1 M Li-Salt)Temperature (°C)Ionic Conductivity (mS/cm)
LiPF₆ in EC/EMC/DMC25~7.7
LiPF₆ in EC/EMC/DMC-20< 2.0
LiPF₆ in EC/EMC/DMC-40~0.1-1.0
LiFSI in DOL/DME-603.41
LiFSI in DEE-600.37
LiTFSI in DEMM (Expected) -40 to -60 1.0 - 4.0 (Hypothesized)

Data synthesized from multiple sources.[9][15][25][26] The performance of DEMM is hypothesized based on the known behavior of similar glyme-based electrolytes.

The superior low-temperature conductivity of ether-based electrolytes is a direct result of their lower viscosity and unique Li⁺ solvation environment, which facilitates ion mobility even when the solvent molecules themselves are moving more slowly.

The ESW defines the voltage range within which the electrolyte remains stable without being oxidized or reduced.[27] While ethers generally exhibit excellent reductive stability against lithium metal anodes, their oxidative stability is often lower than that of carbonates, limiting their use with high-voltage cathodes (>4.0 V).[5]

Solvent SystemAnodic Limit (V vs. Li/Li⁺)Cathodic Limit (V vs. Li/Li⁺)
Carbonate-based (e.g., EC/DMC)~4.2 - 4.5~0.8
Ether-based (e.g., DOL/DME)~3.8 - 4.0Stable with Li Metal
DEMM (Expected) ~3.8 - 4.0 Stable with Li Metal

Data synthesized from multiple sources.[5][28]

This limitation is a critical consideration in battery design. However, for applications with moderate-voltage cathodes like Lithium Iron Phosphate (LFP) or sulfur cathodes, the ESW of DEMM and other ethers is perfectly adequate.

Experimental Design & Protocols for Evaluation

To ensure scientific rigor and reproducibility, standardized protocols are essential. The following sections detail the methodologies for key performance evaluations, explaining the rationale behind the procedural choices.

Experimental Workflow for Electrolyte Evaluation

The process of evaluating a novel electrolyte solvent like DEMM follows a logical progression from basic characterization to in-cell testing.

G cluster_0 Phase 1: Physicochemical Properties cluster_2 Phase 3: Cell Performance prep Electrolyte Preparation (e.g., 1M LiTFSI in DEMM) visc Viscosity Measurement (Temperature Sweep) prep->visc cond Ionic Conductivity (AC Impedance) prep->cond esw ESW Measurement (Linear Sweep Voltammetry) prep->esw assembly Coin Cell Assembly (e.g., Li || LFP) esw->assembly formation SEI Formation Cycles (Room Temperature) assembly->formation low_temp Low-Temperature Cycling (Rate & Cycle Life Testing) formation->low_temp post_mortem Post-Mortem Analysis (SEM, XPS) low_temp->post_mortem

Caption: Workflow for evaluating a new low-temperature electrolyte.

Protocol 1: Ionic Conductivity Measurement

Causality: This protocol uses Electrochemical Impedance Spectroscopy (EIS), a more formal method than single-frequency measurements, to determine the bulk resistance of the electrolyte.[29] By separating bulk resistance from interfacial and charge-transfer resistances, EIS provides a more accurate measure of the electrolyte's intrinsic ability to conduct ions.

Methodology:

  • Cell Assembly: Construct a conductivity cell using two inert, parallel electrodes (e.g., platinum or stainless steel) with a known geometry. The cell constant (K) must be determined beforehand by calibrating with standard conductivity solutions.[29][30]

  • Electrolyte Filling: Fill the cell with the test electrolyte (e.g., 1M LiTFSI in DEMM) inside an argon-filled glovebox to prevent moisture contamination.

  • Temperature Control: Place the cell in a thermal chamber and allow it to equilibrate at the target temperature (e.g., 25°C, 0°C, -20°C, -40°C, -60°C).

  • EIS Measurement: Connect the cell to a potentiostat with a frequency response analyzer. Apply a small AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz to 1 Hz).

  • Data Analysis:

    • Plot the impedance data on a Nyquist plot (-Z'' vs. Z').

    • The high-frequency intercept on the real axis (Z') corresponds to the bulk electrolyte resistance (R).

    • Calculate the ionic conductivity (σ) using the formula: σ = K / R .[29][30]

  • Repeat: Repeat steps 3-5 for each target temperature.

Protocol 2: Electrochemical Stability Window (ESW) Measurement

Causality: Linear Sweep Voltammetry (LSV) is used to determine the potentials at which the electrolyte begins to oxidize and reduce.[28] A slow scan rate is crucial to approximate a steady-state response and avoid overestimating the stability window. The choice of working electrode is also critical; an inert electrode like stainless steel or platinum is used to minimize catalytic effects.

Methodology:

  • Cell Assembly: Assemble a three-electrode cell inside a glovebox.

    • Working Electrode: Stainless Steel or Platinum.

    • Counter & Reference Electrodes: Lithium metal.

  • Electrolyte Filling: Fill the cell with the test electrolyte.

  • Anodic (Oxidative) Scan:

    • Perform LSV by scanning the potential of the working electrode from the open-circuit voltage (OCV) to a high potential (e.g., 6.0 V vs. Li/Li⁺).

    • Use a slow scan rate (e.g., 0.1 mV/s to 1 mV/s).[28]

    • Define the oxidative stability limit as the potential at which the current density sharply increases and exceeds a predefined threshold (e.g., 0.01 mA/cm²).

  • Cathodic (Reductive) Scan:

    • Using a fresh cell, perform LSV by scanning the potential from OCV down to a negative potential (e.g., -0.5 V vs. Li/Li⁺).

    • Define the reductive stability limit similarly.

Mechanistic Insights: Solvation and the SEI

Understanding why DEMM performs well at a molecular level is key to rational electrolyte design.

The Role of Li⁺ Solvation

The structure of the Li⁺ solvation shell—the arrangement of solvent molecules around the lithium ion—directly impacts desolvation kinetics at the anode surface. This desolvation step is often the rate-limiting factor at low temperatures.

G cluster_0 Carbonate Solvation (e.g., EC) cluster_1 DEMM Solvation (Glyme) Li1 Li⁺ EC1 EC Li1->EC1 Strong Interaction EC2 EC Li1->EC2 EC3 EC Li1->EC3 EC4 EC Li1->EC4 Li2 Li⁺ DEMM1 DEMM Li2->DEMM1 Chelation (Weaker Net Interaction)

Caption: Li⁺ solvation in carbonate vs. DEMM electrolytes.

In carbonate electrolytes, the strong dipole of the carbonyl group leads to a tightly bound solvation shell. In contrast, the flexible DEMM molecule can wrap around the Li⁺ ion, forming a stable chelate complex.[11][12] This can result in a lower net desolvation energy, facilitating faster interfacial charge transfer—a significant advantage in cold conditions.[15]

The Nature of the Solid Electrolyte Interphase (SEI)

The SEI forms during the initial battery cycles from the reductive decomposition of the electrolyte at the anode surface.[18] Its composition dictates its ability to conduct Li⁺ ions while insulating electrons.

  • Carbonate-based SEI: Typically composed of a mix of organic species (lithium alkyl carbonates) and inorganic species like Li₂CO₃ and LiF (from LiPF₆ salt decomposition).[17][18]

  • Ether-based SEI: Tends to be more inorganic and polymeric in nature, often composed of lithium alkoxides and Li₂O. This can result in a more flexible and robust SEI that is less prone to fracture during Li plating/stripping, especially at low temperatures where lithium deposition can be less uniform.[18][19][20]

Conclusion and Future Outlook

The experimental evidence and theoretical principles strongly support the evaluation of this compound (DEMM) as a high-performance solvent for low-temperature lithium battery electrolytes. Its favorable physical properties, such as low viscosity at sub-zero temperatures, combined with a unique Li⁺ solvation mechanism that may lower desolvation energy, position it as a superior alternative to conventional carbonate-based systems. While its oxidative stability may limit its use with high-voltage cathodes, it is an excellent candidate for LFP, lithium-sulfur, and lithium-metal batteries intended for cold-weather applications.

Future research should focus on obtaining precise, head-to-head comparative data on the cycling performance of DEMM-based electrolytes against standards like DOL/DME at temperatures down to -60°C and below. Furthermore, optimizing salt concentrations and incorporating functional additives could further enhance performance and potentially widen the electrochemical stability window, unlocking an even broader range of applications. The protocols and foundational knowledge presented in this guide provide a robust framework for undertaking such research and development efforts.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of BIS(2-METHOXYETHOXY)METHANE

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As researchers and scientists, our commitment to innovation is matched by our dedication to safety and environmental stewardship. BIS(2-METHOXYETHOXY)METHANE (CAS 4431-83-8), also known as 2,5,7,10-Tetraoxaundecane, is increasingly utilized as an eco-friendly solvent in modern manufacturing and laboratory settings due to its low volatility, mild odor, and reduced environmental impact compared to conventional solvents.[1][2] While its hazard profile is favorable, proper disposal remains a critical component of its life cycle management. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, ensuring the protection of both laboratory personnel and the environment.

Hazard Assessment and Chemical Profile: The "Why" Behind the Procedure

Understanding the specific properties of a chemical is the foundation of its safe handling and disposal. Unlike many traditional solvents, this compound is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[3][4] Safety Data Sheets (SDS) for the pure substance typically show no hazard pictograms or signal words.[3]

Key Chemical Characteristics:

PropertyValue / DescriptionSignificance for Disposal
CAS Number 4431-83-8Unique identifier for ensuring correct chemical information.
GHS Classification Not ClassifiedIndicates low acute toxicity and physical hazard for the pure substance.[3][4]
Water Solubility Fully MiscibleWhile it mixes with water, this does not permit drain disposal, as it can still be harmful to aquatic environments.[4][5]
Environmental Hazard Not classified as environmentally hazardous, but discharge into the environment must be avoided.[3][5][6]Prohibits disposal via sewer systems to prevent harm to aquatic life and ecosystems.[5]
Transport Classification Not classified as dangerous goods for transport (ADR/RID, IMDG, IATA).[3][5]Simplifies logistics for waste transport but does not negate the need for professional disposal.

An Important Distinction: Not a Peroxide-Former The name "ether" can be misleading. Many simple ethers, such as diethyl ether or tetrahydrofuran (THF), can form shock-sensitive and explosive peroxide crystals upon exposure to air and light.[7][8][9] This necessitates special handling, including dating containers upon opening and periodic peroxide testing.[9][10] this compound, however, is chemically an acetal (specifically, a formal). Based on available safety data, it is not recognized as a significant peroxide-former, and the stringent precautions required for chemicals like diethyl ether are not applicable.

Regulatory Framework: Ensuring Compliance

All chemical waste disposal is governed by stringent regulations to protect human health and the environment. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[11][12]

Your Core Responsibilities as a Generator:

  • Waste Identification: You are responsible for determining if your waste is hazardous.[13] While pure this compound is not a listed hazardous waste, it must be evaluated for hazardous characteristics (e.g., ignitability, corrosivity, reactivity, toxicity).[13]

  • Mixture Rule: If this compound is mixed with any listed or characteristic hazardous waste, the entire mixture must be treated as hazardous.[12]

  • Local and Institutional Policies: Always adhere to the specific guidelines set forth by your institution's Environmental Health & Safety (EHS) department and local waste authorities, as they may have requirements that exceed federal mandates.[14]

Standard Operating Procedure (SOP) for Disposal

This protocol outlines the essential steps for safely managing this compound waste from generation to final disposal.

Step 1: Waste Segregation and Collection

The cardinal rule of chemical waste management is proper segregation. Never mix incompatible waste streams.

  • Container Selection: Collect waste this compound in a dedicated, leak-proof container made of compatible material, such as glass or high-density polyethylene (HDPE).[8][9] The original product container is often a suitable choice.[14]

  • Labeling: Immediately label the waste container. The label must be clear, durable, and include:

    • The words "Hazardous Waste" (or as required by your institution).

    • The full chemical name: "Waste this compound".

    • A complete list of any other chemical constituents and their approximate percentages.

    • The date accumulation started.

  • Rationale: Proper labeling prevents dangerous chemical reactions from accidental mixing and ensures the disposal facility can handle the waste correctly.[9]

Step 2: On-Site Accumulation and Storage
  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or a central Hazardous Waste Storage Area. This area should be near the point of generation.

  • Containment: The container must be kept closed at all times except when adding waste.[10] It should be placed within secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks.[9]

  • Storage Conditions: Store in a cool, dry, and well-ventilated area, away from sources of ignition or incompatible materials as a matter of best practice.[5][15]

Step 3: Arranging for Final Disposal

Under no circumstances should this compound be disposed of down the drain or in regular trash.[5]

  • Contact EHS: Once the waste container is full or has been stored for the maximum time allowed by your institution, contact your EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.[7][14]

  • Disposal Method: The recommended and compliant method for final disposal is through a licensed chemical destruction facility, typically via controlled high-temperature incineration with flue gas scrubbing.[5] This process ensures the complete destruction of the chemical, preventing its release into the environment.

Step 4: Handling Spills and Contaminated Materials

Accidents happen, but a prepared response minimizes risk.

  • Minor Spills: For small spills, absorb the liquid with an inert, non-combustible material like vermiculite, sand, or earth.[16][17] Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.[5]

  • Decontamination:

    • Lab Equipment: Triple-rinse contaminated glassware or equipment. The first rinse should be collected and disposed of as chemical waste. Subsequent rinses can typically be managed as non-hazardous waste, pending institutional guidelines.

    • Empty Containers: An empty container that held this compound can be made suitable for recycling or disposal in regular trash by triple-rinsing it.[5] The rinsate from the first rinse must be collected as chemical waste. Alternatively, the container can be punctured to render it unusable and disposed of in a sanitary landfill.[5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for managing different forms of this compound waste in the laboratory.

G cluster_0 cluster_1 cluster_2 start Unwanted This compound q1 Is it mixed with a hazardous substance? start->q1 q2 Is it a minor spill? q1->q2  No (Pure) p1 Collect in Designated Hazardous Waste Container (e.g., Non-Halogenated Solvents) q1->p1  Yes q3 Is it an empty container? q2->q3  No p3 Follow Spill Cleanup Protocol: 1. Absorb with inert material 2. Collect for hazardous disposal q2->p3  Yes p2 Collect in Dedicated 'Pure' Waste Container q3->p2  No (Bulk Liquid) p4 Triple Rinse Container: 1. First rinse is hazardous waste 2. Dispose of container per EHS q3->p4  Yes p5 Consult EHS for Guidance p1->p5 p2->p5 p3->p5 p4->p5

Caption: Decision workflow for this compound waste.

Summary of Best Practices

For quick reference, adhere to these fundamental do's and don'ts.

DoDon't
Do collect all waste, including the first rinse of containers, for disposal.Don't pour this compound down the sink or drain.[5]
Do use clearly labeled, sealed, and compatible waste containers.[9]Don't mix this waste with incompatible chemicals like strong acids or oxidizers.[15]
Do store waste containers in secondary containment in a well-ventilated area.[9]Don't treat this chemical like highly flammable or peroxide-forming ethers.
Do consult your institution's EHS department for specific guidance.[14]Don't dispose of contaminated spill cleanup materials in the regular trash.[7]
Do wear appropriate Personal Protective Equipment (PPE), including gloves and safety glasses, when handling.[5]Don't leave waste containers open or unlabeled.[10]

Conclusion

The responsible disposal of this compound is a straightforward process rooted in the fundamental principles of laboratory safety and regulatory compliance. While it is considered an eco-friendly solvent, its proper management through licensed chemical disposal channels is non-negotiable. By following this guide, you contribute to a culture of safety, protect our environment, and ensure that your work meets the highest standards of professional and ethical conduct.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling BIS(2-METHOXYETHOXY)METHANE

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our work with specialized chemical reagents like BIS(2-METHOXYETHOXY)METHANE (CAS: 4431-83-8), also known as 2,5,7,10-tetraoxaundecane, is foundational to innovation. This compound serves as a valuable high-boiling point solvent in organic synthesis and material science applications.[1] However, advancing science requires an unwavering commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of this compound, focusing on the correct selection and use of Personal Protective Equipment (PPE). Our approach is rooted in a risk-based assessment, ensuring that safety protocols are not just followed, but understood.

Hazard Assessment: A Conservative Approach

The available safety data for this compound presents some inconsistencies across different suppliers. One safety data sheet (SDS) indicates no hazard symbols or statements[2], while another authoritative source classifies it with GHS07 (Warning) and the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3] Other sources describe it as a "mild skin and eye irritant" and an "inhalation hazard."[1]

In laboratory practice, when faced with conflicting data, we must adopt the most conservative assessment. The potential for skin, eye, and respiratory irritation dictates a stringent PPE protocol. The causality is clear: the chemical properties of this solvent necessitate a physical barrier to prevent direct contact and inhalation of vapors.

Table 1: GHS Hazard Profile for this compound

Hazard Class GHS Pictogram Signal Word Hazard Statement
Skin Irritation (Category 2) GHS07 Warning H315: Causes skin irritation[3]
Eye Irritation (Category 2A) GHS07 Warning H319: Causes serious eye irritation[3]

| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | GHS07 | Warning | H335: May cause respiratory irritation[3] |

The Hierarchy of Controls: PPE as the Final Safeguard

Before detailing specific PPE, it is crucial to contextualize its role within the universally accepted "Hierarchy of Controls." PPE is the last line of defense.[4] Wherever possible, higher-level controls should be implemented first:

  • Engineering Controls: The most effective measure is to handle this compound within a certified chemical fume hood to control vapor inhalation.[2]

  • Administrative Controls: Establish Standard Operating Procedures (SOPs), provide thorough training on handling protocols[5], and ensure work areas are clearly marked.

  • Personal Protective Equipment (PPE): Used to protect the individual when engineering and administrative controls cannot eliminate all risks.

Mandatory PPE Protocol for this compound

The following protocol is based on a comprehensive risk assessment for routine laboratory operations involving this solvent.

Ocular Protection: Shielding Against Irritation

Direct contact with this compound can cause serious eye irritation.[3] Therefore, appropriate eye protection is mandatory at all times.

  • Standard Operations: For tasks such as weighing, transferring, or mixing at a lab bench (within a fume hood), ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.

  • High-Risk Operations: For procedures with an elevated risk of splashing, such as large-volume transfers, heating, or reactions under pressure, chemical splash goggles are required.[6] In these scenarios, a full-face shield worn over chemical splash goggles provides optimal protection.[6]

Dermal Protection: Preventing Skin Contact

Given its classification as a skin irritant, preventing dermal exposure is a primary objective.[3]

  • Protective Clothing: A flame-resistant laboratory coat should be worn and kept fully fastened. Ensure the material is appropriate for chemical work. For larger-scale operations, chemical-resistant aprons or coveralls may be necessary.[7]

Table 2: Glove Selection Guidance for Ethers and Related Solvents

Glove Material General Performance vs. Ethers Recommendation for this compound Rationale & Citation
Nitrile Fair to Good Suitable for incidental contact. Change immediately upon splash. Nitrile gloves offer good general chemical resistance but may not be suitable for prolonged immersion.[9]
Neoprene Good Recommended for extended handling. Neoprene provides moderate resistance to a range of organic chemicals and is a robust choice for handling solvents.[9]
Butyl Rubber Very Good Highly recommended for high-risk tasks or spill cleanup. Butyl rubber offers excellent resistance to ketones, esters, and ethers, making it a superior barrier for this chemical class.[9]

| Natural Rubber (Latex) | Poor | Not Recommended | Latex gloves offer poor protection against many organic solvents and can cause allergic reactions.[9] |

Self-Validating Check: Always consult the glove manufacturer's specific chemical resistance chart for this compound or a closely related chemical before beginning work. Breakthrough time (BT) is a critical factor; a glove is no longer protective once breakthrough occurs.[8]

Respiratory Protection: A Task-Dependent Necessity

Respiratory protection is not typically required for small-scale use within a properly functioning chemical fume hood. However, it becomes essential under certain conditions.

  • Required Use Cases:

    • When handling outside of a fume hood or in areas with inadequate ventilation.[2]

    • During a large spill or emergency release.[10]

    • When generating aerosols of the material.

  • Proper Equipment: A NIOSH-approved air-purifying respirator fitted with organic vapor (OV) cartridges is the minimum requirement. For emergency spill response, a self-contained breathing apparatus (SCBA) offers the highest level of protection and should be used by trained personnel.[2][10]

Operational Plans and Disposal

Step-by-Step PPE Donning & Doffing Sequence
  • Inspect: Check all PPE for damage (cracks, holes, defects).

  • Donning:

    • Put on lab coat or coveralls.

    • Put on inner gloves (if using double gloves).

    • Put on respiratory protection (if required), and perform a user seal check.

    • Put on eye and face protection.

    • Put on outer gloves, ensuring the cuffs go over the sleeves of the lab coat.

  • Doffing (to prevent self-contamination):

    • Remove outer gloves.

    • Remove lab coat or coveralls, turning it inside out as you roll it off.

    • Remove face shield/goggles from the back.

    • Remove respirator from the back.

    • Remove inner gloves.

    • Wash hands thoroughly with soap and water.

Spill Response Protocol
  • Minor Spill (<100 mL, inside a fume hood):

    • Alert personnel in the immediate area.

    • Wear the mandatory PPE outlined in Section 3 (neoprene or butyl gloves recommended).

    • Contain and absorb the spill with an inert material like vermiculite, sand, or earth.[10]

    • Scoop the absorbent material into a designated, labeled waste container.

    • Wipe the area clean and decontaminate.

  • Major Spill (>100 mL or any spill outside a fume hood):

    • Evacuate: Immediately alert all personnel and evacuate the laboratory.[10]

    • Isolate: Close the doors to the affected area.

    • Report: Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team.

    • Do not attempt to clean up a major spill unless you are part of the trained emergency response team equipped with an SCBA and full chemical protective suit.[10]

Disposal of Contaminated Materials
  • Contaminated PPE: All disposable PPE (gloves, etc.) that has come into contact with this compound must be disposed of as hazardous waste.

  • Chemical Waste: The chemical and any absorbent material used for cleanup must be placed in a suitable, sealed, and clearly labeled container for disposal.[2][10]

  • Regulatory Compliance: All waste disposal must adhere strictly to local, state, and federal regulations.[10] Never pour this compound down the drain.[2][10]

Visualized Workflow: PPE Selection Logic

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental context.

PPE_Selection_Workflow cluster_start Start: Task Assessment cluster_routine Routine Benchtop Operations cluster_non_routine Non-Routine or High-Risk Operations cluster_ppe Required PPE Level start What is the scale and nature of the task? q1 Working inside a certified chemical fume hood? start->q1 Routine Use q2 Potential for splashes or aerosols? start->q2 High-Risk Use task_weigh Weighing / Small Transfers (<100 mL) q1->task_weigh Yes ppe_spill Emergency Response - SCBA Respirator - Full Chemical Suit - Butyl Gloves (double) - Chemical Boots q1->ppe_spill No STOP WORK Consult EH&S task_reaction Running Reaction / Heating task_weigh->task_reaction ppe_min Minimum PPE - Safety Glasses (side shields) - Nitrile Gloves (incidental) - Lab Coat task_weigh->ppe_min ppe_goggles Enhanced Ocular PPE - Chemical Splash Goggles - Nitrile/Neoprene Gloves - Lab Coat task_reaction->ppe_goggles task_large_transfer Large Volume Transfer (>1 L) q2->task_large_transfer Yes task_spill Spill Cleanup q2->task_spill Yes (Accident) ppe_full Full Protection - Chemical Splash Goggles - Face Shield - Neoprene/Butyl Gloves - Chem-Resistant Apron task_large_transfer->ppe_full task_spill->ppe_spill

Caption: Decision tree for selecting appropriate PPE when handling this compound.

References

  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment - Standards.
  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment - Overview.
  • Avetta. (n.d.). OSHA Standards for Personal Protective Equipment.
  • SafetyCulture. (2025, September 25). PPE Requirements: Standard & Levels.
  • Tucker Safety. (n.d.). PPE Requirements – OSHA.
  • Apollo Scientific. (2023, July 10). Safety Data Sheet: this compound.
  • Smolecule. (2023, August 16). This compound | 4431-83-8.
  • Guidechem. (n.d.). This compound (cas 4431-83-8) SDS/MSDS download.
  • chemBlink. (n.d.). SDS of this compound, Safety Data Sheets, CAS 4431-83-8.
  • Sigma-Aldrich. (n.d.). This compound | 4431-83-8.
  • Chem Service. (2015, June 18). SAFETY DATA SHEET: Bis[2-(2-butoxyethoxy)ethoxy]methane.
  • New Jersey Department of Health. (2000, April). Hazardous Substance Fact Sheet: Bis (2-Chloroethoxy) Methane.
  • North Safety Products. (n.d.). Hand Protection Chemical Resistance Guide.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart.
  • Ali, Z. (2025, September 14). The Complete Guide to Chemical-Resistant Gloves: Materials and Applications.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z.
  • University of Pittsburgh. (n.d.). OSHA Glove Selection Chart.
  • SafetyCulture Marketplace US. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals.
  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
  • Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.